Pcsk9-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C65H80FN11O12S2 |
|---|---|
Molecular Weight |
1290.5 g/mol |
IUPAC Name |
(1S,4S,7S,13S,31S,34R,37S,51S)-51-[(5-fluoro-1H-indol-3-yl)methyl]-4-[(1R)-1-hydroxyethyl]-7-[(4-methoxyphenyl)methyl]-13,31,34-trimethyl-18,26-dithia-3,6,9,15,30,33,36,45,49,52-decazapentacyclo[35.11.5.120,24.139,43.09,13]pentapentaconta-20,22,24(55),39(54),40,42-hexaene-2,5,8,14,29,32,35,46,50,53-decone |
InChI |
InChI=1S/C65H80FN11O12S2/c1-37-57(81)71-38(2)58(82)73-51-30-41-9-6-10-42(27-41)33-69-54(79)20-19-50(72-61(85)52(74-60(51)84)31-45-34-68-49-18-15-46(66)32-48(45)49)59(83)76-56(39(3)78)62(86)75-53(29-40-13-16-47(89-5)17-14-40)63(87)77-24-8-22-65(77,4)64(88)67-23-26-91-36-44-12-7-11-43(28-44)35-90-25-21-55(80)70-37/h6-7,9-18,27-28,32,34,37-39,50-53,56,68,78H,8,19-26,29-31,33,35-36H2,1-5H3,(H,67,88)(H,69,79)(H,70,80)(H,71,81)(H,72,85)(H,73,82)(H,74,84)(H,75,86)(H,76,83)/t37-,38+,39+,50-,51-,52-,53-,56-,65-/m0/s1 |
InChI Key |
FLUWFKYTQGWIFL-AHRQDPIESA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](C(=O)N[C@H]2CC3=CC(=CC=C3)CNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@]4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)[C@@H](C)O)NC(=O)[C@@H](NC2=O)CC7=CNC8=C7C=C(C=C8)F)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CC3=CC(=CC=C3)CNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4(C(=O)NCCSCC5=CC=CC(=C5)CSCCC(=O)N1)C)CC6=CC=C(C=C6)OC)C(C)O)NC(=O)C(NC2=O)CC7=CNC8=C7C=C(C=C8)F)C |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for Oral PCSK9 Inhibition: A Technical Guide to the Discovery and Synthesis of Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the liver's ability to clear LDL-C from circulation, a key factor in the development of atherosclerotic cardiovascular disease. While monoclonal antibodies that inhibit PCSK9 have proven highly effective, the pursuit of orally bioavailable small molecule inhibitors remains a paramount objective in cardiovascular drug discovery. This technical guide provides an in-depth overview of the discovery and synthesis of these next-generation PCSK9 inhibitors, with a focus on the core scientific principles and methodologies.
It is important to note that "Pcsk9-IN-1" is not a publicly recognized designation for a specific PCSK9 inhibitor. Therefore, this guide will focus on the broader class of small molecule PCSK9 inhibitors, using publicly available data and general synthetic strategies as representative examples.
The Discovery Engine: Identifying Novel Small Molecule PCSK9 Inhibitors
The discovery of small molecule PCSK9 inhibitors is a multifaceted process that leverages a combination of computational and experimental screening techniques to identify compounds that can disrupt the PCSK9-LDLR interaction or inhibit PCSK9 synthesis.
High-Throughput Screening (HTS)
High-throughput screening serves as the initial step in identifying hit compounds from large chemical libraries. Various assay formats are employed to measure the inhibition of the PCSK9-LDLR interaction in a rapid and automated fashion.
Table 1: Common HTS Assay Formats for PCSK9-LDLR Interaction
| Assay Type | Principle | Advantages | Disadvantages |
| HTRF | Homogeneous Time-Resolved Fluorescence. Utilizes fluorescence resonance energy transfer (FRET) between a donor and acceptor fluorophore conjugated to PCSK9 and LDLR, respectively. | High sensitivity, low background, homogeneous format. | Potential for compound interference with fluorescence. |
| AlphaLISA | Amplified Luminescent Proximity Homogeneous Assay. Relies on the generation of a chemiluminescent signal when donor and acceptor beads, bound to PCSK9 and LDLR, are brought into close proximity. | High sensitivity, wide dynamic range, no-wash format. | Potential for bead-related artifacts. |
| ELISA | Enzyme-Linked Immunosorbent Assay. A plate-based assay where one protein is immobilized and the binding of the other is detected using an enzyme-conjugated antibody. | Well-established, relatively inexpensive. | Multiple wash steps, lower throughput. |
Structure-Based Drug Design and Virtual Screening
Once initial hits are identified, computational methods play a crucial role in optimizing their potency and drug-like properties.
-
Quantitative Structure-Activity Relationship (QSAR): This method establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent analogs.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. This model can then be used to screen virtual libraries for novel scaffolds.
-
Molecular Docking: This computational tool predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and guiding lead optimization.
The Synthetic Blueprint: Crafting Potent PCSK9 Inhibitors
The synthesis of small molecule PCSK9 inhibitors often involves complex, multi-step sequences to construct the intricate molecular architectures required for potent activity. The specific synthetic routes vary depending on the chemical class of the inhibitor.
Macrocyclic Peptides
Macrocyclic peptides have emerged as a promising class of PCSK9 inhibitors, offering a balance of potency and oral bioavailability. The synthesis of these complex molecules is a significant undertaking.
General Synthetic Strategy for a Macrocyclic Peptide PCSK9 Inhibitor (e.g., Enlicitide/MK-0616): [1]
A solution-phase, fragment-based approach is often employed for the large-scale synthesis of macrocyclic peptide inhibitors.[1] This strategy involves the sequential coupling of smaller peptide fragments, followed by a final macrocyclization step to form the cyclic core.
-
Fragment Synthesis: Individual peptide fragments are typically synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Fragment Coupling: The fragments are then coupled together in a specific order using peptide coupling reagents.
-
Macrocyclization: The linear peptide precursor is cyclized to form the macrocyclic structure. This is a critical step that can be challenging due to the large ring size and potential for side reactions.
-
Side-Chain Modification: Finally, any necessary side-chain modifications are performed to complete the synthesis of the target molecule.
Tetrazole-Containing Small Molecules
Tetrazole-containing compounds represent another class of small molecule PCSK9 inhibitors. The synthesis of these molecules often involves the construction of the tetrazole ring as a key step.
Illustrative Synthesis of a Tetrazole-Containing PCSK9 Inhibitor Prodrug: [2]
A notable feature of this synthesis is a three-component dynamic kinetic resolution to install a key stereocenter.[2]
-
Tetrazole Formation: The synthesis begins with the formation of the tetrazole ring from a nitrile precursor using a safer method involving sodium azide and a zinc bromide catalyst in an isopropanol-water mixture.[2]
-
Dynamic Kinetic Resolution: A key step involves a three-component reaction between the tetrazole, an aldehyde, and an anhydride, catalyzed by an enantiopure 4-dimethylaminopyridine (DMAP) catalyst, to afford a hemiaminal ester with high enantiomeric excess.[2]
-
Cross-Coupling: A Negishi cross-coupling reaction is then used to introduce an aryl or heteroaryl group.
-
Final Modifications: Subsequent functional group manipulations lead to the final prodrug molecule.
Visualizing the Science: Pathways and Workflows
PCSK9 Signaling Pathway
Caption: PCSK9 binds to the LDL receptor, leading to its degradation.
Small Molecule Inhibitor Discovery Workflow
Caption: A typical workflow for small molecule drug discovery.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PCSK9-LDLR Binding
This protocol provides a general framework for an HTRF assay to screen for inhibitors of the PCSK9-LDLR interaction.
Materials:
-
Recombinant human PCSK9 protein (tagged, e.g., with 6xHis)
-
Recombinant human LDLR-EGF-A domain (tagged, e.g., with Fc)
-
Anti-tag donor fluorophore (e.g., anti-6xHis-Europium cryptate)
-
Anti-tag acceptor fluorophore (e.g., anti-Fc-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
Test compounds
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add a small volume (e.g., 2 µL) of each compound dilution to the assay plate.
-
Add a solution of PCSK9 protein and anti-6xHis-Europium cryptate to all wells.
-
Add a solution of LDLR-EGF-A domain and anti-Fc-d2 to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
AlphaLISA Assay for PCSK9-LDLR Binding
This protocol outlines a general procedure for an AlphaLISA assay to identify inhibitors of the PCSK9-LDLR interaction.
Materials:
-
Biotinylated human PCSK9 protein
-
His-tagged human LDLR-EGF-A domain
-
Streptavidin-coated Donor beads
-
Anti-His AlphaLISA Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well white OptiPlates
-
Test compounds
Procedure:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add a small volume (e.g., 5 µL) of each compound dilution to the assay plate.
-
Add a solution of biotinylated PCSK9 to all wells.
-
Add a solution of His-tagged LDLR-EGF-A domain to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a mixture of Streptavidin-coated Donor beads and anti-His AlphaLISA Acceptor beads to all wells under subdued light.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Conclusion
The development of orally bioavailable small molecule PCSK9 inhibitors represents a significant advancement in the management of hypercholesterolemia. Through a combination of innovative discovery strategies and sophisticated synthetic chemistry, researchers are making substantial progress towards delivering a convenient and cost-effective alternative to injectable antibody therapies. The continued exploration of novel chemical scaffolds and mechanisms of action holds the promise of further refining the safety and efficacy of this important new class of cardiovascular drugs.
References
The Effect of Pcsk9-IN-1 on LDL Receptor Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing the clearance of LDL cholesterol (LDL-C) from the circulation. This mechanism has made PCSK9 a prime therapeutic target for the management of hypercholesterolemia. While monoclonal antibodies and small interfering RNAs (siRNAs) have proven to be effective PCSK9-targeted therapies, there is a growing interest in the development of small-molecule inhibitors. This technical guide focuses on Pcsk9-IN-1, a novel cyclic peptide inhibitor of PCSK9, and its role in preventing LDL receptor degradation.
This compound: A Potent Cyclic Peptide Inhibitor
This compound is a novel and highly potent cyclic peptide inhibitor of the protein-protein interaction between PCSK9 and the LDLR.[1][2] Its development was reported in a 2020 study by Alleyne C, et al., in the Journal of Medicinal Chemistry.[1][2]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C65H80FN11O12S2 | [1][2] |
| Molecular Weight | 1290.53 g/mol | [1][2] |
| Inhibitory Constant (Ki) | 1.46 nM | [1][2] |
Mechanism of Action: Preventing LDL Receptor Degradation
The primary mechanism by which this compound exerts its effect is through the direct inhibition of the PCSK9-LDLR interaction. By binding to PCSK9, this compound prevents the formation of the PCSK9-LDLR complex, thereby rescuing the LDLR from degradation and allowing it to recycle back to the cell surface to clear more LDL-C from the bloodstream.
Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition by this compound
Caption: PCSK9 pathway and inhibition by this compound.
Quantitative Data on the Effect of this compound
While the primary literature confirms the high potency of this compound with a Ki of 1.46 nM, specific quantitative data on its direct effect on LDL receptor degradation (e.g., percentage of LDLR degradation inhibition at various concentrations) and the resulting increase in LDL uptake in cell-based assays were not available in the publicly accessible literature at the time of this review. The development of such potent inhibitors typically involves extensive in vitro and cell-based characterization.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to characterize the effect of PCSK9 inhibitors like this compound on LDL receptor degradation. These are based on established protocols in the field.
In Vitro PCSK9-LDLR Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the ability of an inhibitor to disrupt the interaction between PCSK9 and the LDLR in a cell-free system.
Workflow:
Caption: Workflow for a TR-FRET based PCSK9-LDLR binding assay.
Methodology:
-
Reagents: Recombinant human His-tagged PCSK9, biotinylated LDLR epidermal growth factor-like repeat A (EGF-A) domain, Europium-labeled anti-His antibody, and Streptavidin-Allophycocyanin (APC).
-
Procedure:
-
In a 384-well plate, add a fixed concentration of His-tagged PCSK9 and biotinylated LDLR-EGF-A.
-
Add serial dilutions of this compound or control compounds.
-
Incubate the plate at room temperature to allow for binding to reach equilibrium.
-
Add the detection reagents (Europium-labeled anti-His antibody and Streptavidin-APC).
-
Incubate the plate in the dark.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis: The ratio of the fluorescence at 665 nm (APC emission) to 620 nm (Europium emission) is calculated. A decrease in this ratio indicates inhibition of the PCSK9-LDLR interaction. The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cellular LDL Uptake Assay
This assay measures the functional consequence of PCSK9 inhibition, which is the increased uptake of LDL by hepatocytes.
Workflow:
Caption: Workflow for a cellular LDL uptake assay.
Methodology:
-
Cell Line: Human hepatoma cells (HepG2) are commonly used as they express both LDLR and are responsive to PCSK9.
-
Reagents: HepG2 cells, cell culture media, fetal bovine serum (FBS), fluorescently labeled LDL (e.g., 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL, DiI-LDL), recombinant human PCSK9, and this compound.
-
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free or lipoprotein-deficient serum medium.
-
Treat the cells with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of this compound.
-
Incubate the cells for a sufficient time (e.g., 18-24 hours) to allow for PCSK9-mediated LDLR degradation.
-
Add DiI-LDL to the medium and incubate for a further period (e.g., 4 hours) to allow for LDL uptake.
-
Wash the cells to remove any unbound DiI-LDL.
-
Measure the intracellular fluorescence using a suitable method (fluorescence microscopy, plate reader, or flow cytometry).
-
-
Data Analysis: An increase in intracellular fluorescence indicates that this compound has inhibited PCSK9, leading to increased LDLR levels and consequently, increased LDL uptake. The EC50 value for the restoration of LDL uptake can be calculated.
Conclusion and Future Directions
This compound represents a significant advancement in the development of small-molecule inhibitors of PCSK9. Its high potency as a cyclic peptide demonstrates a promising alternative to antibody-based therapies. The experimental protocols outlined in this guide provide a framework for the in vitro and cell-based characterization of such inhibitors. Further studies, including detailed pharmacokinetic and pharmacodynamic assessments in animal models, will be crucial in determining the therapeutic potential of this compound for the treatment of hypercholesterolemia and the prevention of cardiovascular disease. The availability of the full primary research data will be essential for a complete understanding of the efficacy and mechanism of this promising inhibitor.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Small Molecule Inhibitors of PCSK9
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis and a validated therapeutic target for managing hypercholesterolemia. While monoclonal antibodies against PCSK9 have demonstrated significant clinical success, the pursuit of orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug development, offering potential advantages in cost, administration, and patient convenience.[1][2] This guide provides a technical overview of the core principles, experimental methodologies, and data related to the discovery and characterization of small molecule inhibitors targeting the PCSK9-low-density lipoprotein receptor (LDLR) interaction.
The PCSK9-LDLR Signaling Pathway and Mechanism of Inhibition
PCSK9 is a serine protease primarily secreted by the liver that plays a crucial role in regulating the number of LDLRs on the surface of hepatocytes.[3][4][5] Secreted PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[6][7] This binding event leads to the internalization of the PCSK9-LDLR complex.[7] Following endocytosis, PCSK9 directs the LDLR to the lysosome for degradation, thereby preventing the receptor from recycling back to the cell surface.[1][3][7] This reduction in LDLR density diminishes the capacity of hepatocytes to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels.[3][4]
Small molecule inhibitors aim to disrupt the protein-protein interaction (PPI) between PCSK9 and the LDLR.[8][9] By binding to a pocket on the surface of PCSK9, these inhibitors sterically hinder its ability to engage with the LDLR. This action preserves the LDLR population on the hepatocyte surface, enhancing LDL-C clearance from the bloodstream and ultimately lowering plasma cholesterol levels. The development of such inhibitors is challenging due to the large, flat, and featureless nature of the PCSK9-LDLR interaction surface.[8][9]
Quantitative Data for Representative Small Molecule PCSK9 Inhibitors
The discovery of potent small molecule inhibitors of the PCSK9-LDLR interaction has been an area of intense research. The table below summarizes key quantitative data for a representative compound identified through virtual screening and biological evaluation.
| Compound ID | Assay Type | Parameter | Value (µM) | Reference |
| Compound 13 | PCSK9-LDLR PPI Inhibition | IC₅₀ | 7.57 ± 1.40 | [8][9] |
| Direct Binding to PCSK9 | KD | 2.50 ± 0.73 | [8][9] |
-
IC₅₀ (Half-maximal inhibitory concentration): Indicates the concentration of an inhibitor required to block 50% of the PCSK9-LDLR interaction in a biochemical assay.
-
KD (Dissociation constant): Represents the affinity of the inhibitor for PCSK9; a lower value indicates a stronger binding interaction.
Experimental Protocols
The identification and characterization of small molecule PCSK9 inhibitors involve a tiered screening approach, progressing from biochemical assays to more complex cell-based models.
This type of assay is designed to screen for compounds that disrupt the binding of PCSK9 to the LDLR ectodomain in a cell-free system.
-
Principle: An in vitro binding assay measures the interaction between purified recombinant PCSK9 and the LDLR ectodomain. Commercially available kits often use ELISA (Enzyme-Linked Immunosorbent Assay) or AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) formats.[10][11][12]
-
Protocol (ELISA-based):
-
Coating: A 96-well microplate is coated with the purified LDLR ectodomain.[11]
-
Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.
-
Incubation: Biotinylated PCSK9 is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow binding.[11]
-
Detection: The plate is washed, and Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated PCSK9.[11]
-
Signal Generation: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured with a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
This assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of LDL-C into liver cells.
-
Principle: The ability of an inhibitor to rescue PCSK9-mediated reduction of LDL uptake is quantified in a hepatocyte cell line, such as HepG2.[8][9]
-
Protocol:
-
Cell Culture: HepG2 cells are cultured in appropriate media in a multi-well plate format.
-
Treatment: Cells are treated with recombinant PCSK9 in the presence of varying concentrations of the test inhibitor or a vehicle control. A control group without PCSK9 is included to establish maximal LDL uptake.
-
LDL Incubation: Fluorescently labeled LDL particles (e.g., BODIPY-LDL) are added to the cells and incubated to allow for receptor-mediated endocytosis.[2]
-
Measurement: After incubation, cells are washed to remove unbound fluorescent LDL. The intracellular fluorescence is then measured using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: An increase in fluorescence in the inhibitor-treated groups (in the presence of PCSK9) compared to the PCSK9-only group indicates that the inhibitor has successfully restored LDLR function.[8][9]
-
Conclusion
The development of orally active small molecule inhibitors of PCSK9 represents a significant, albeit challenging, frontier in cardiovascular medicine. While monoclonal antibodies have validated PCSK9 as a therapeutic target, small molecules hold the promise of a more accessible and convenient treatment option for a broader patient population. The methodologies outlined in this guide provide a foundational framework for the discovery, characterization, and advancement of these next-generation lipid-lowering therapies. Continued innovation in computational chemistry and screening technologies will be crucial in overcoming the hurdles associated with targeting the complex PCSK9-LDLR protein-protein interaction.
References
- 1. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. droracle.ai [droracle.ai]
- 7. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PCSK9 ELISA Kits, PCSK9-LDLR, PCSK9-cIAP1 in vitro Binding Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Navigating the Landscape of PCSK9 Inhibition for Cardiovascular Disease Research: A Technical Guide
An In-depth Examination of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) as a Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of low-density lipoprotein (LDL) cholesterol metabolism and a validated therapeutic target for the management of cardiovascular disease. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the liver's ability to clear LDL cholesterol from the circulation, thereby contributing to hypercholesterolemia and the pathogenesis of atherosclerosis.[1][2][3][4] The development of inhibitors that block the interaction between PCSK9 and the LDLR has revolutionized lipid-lowering therapy, offering potent LDL cholesterol reduction and a corresponding decrease in cardiovascular risk.[5][6][7][8] This technical guide provides a comprehensive overview of PCSK9 inhibition, focusing on the molecular mechanisms, key experimental protocols, and a summary of the quantitative data from clinical trials of leading therapeutic modalities. While this guide addresses the broad landscape of PCSK9 inhibition, it is important to note that specific data for a compound designated "Pcsk9-IN-1" is not available in the public scientific literature. The principles and methodologies described herein are, however, fundamental to the research and development of any agent targeting the PCSK9 pathway.
The Central Role of PCSK9 in Cholesterol Homeostasis
PCSK9 is a serine protease primarily synthesized in the liver that plays a critical role in regulating plasma LDL cholesterol levels.[2][9] Secreted into the bloodstream, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3][10] This binding event prevents the LDLR from recycling back to the cell surface after it has delivered its LDL cargo for intracellular degradation.[1][10] Instead, the entire PCSK9-LDLR complex is targeted for lysosomal degradation, leading to a reduction in the number of available LDLRs to clear circulating LDL cholesterol.[2][11] This mechanism ultimately results in elevated plasma LDL cholesterol levels, a major risk factor for atherosclerotic cardiovascular disease.[2][3]
The significance of PCSK9 in cardiovascular health is underscored by human genetic studies. Gain-of-function mutations in the PCSK9 gene are associated with familial hypercholesterolemia and an increased risk of premature cardiovascular events.[1][3] Conversely, loss-of-function mutations in PCSK9 lead to lifelong low levels of LDL cholesterol and a significantly reduced risk of cardiovascular disease.[1][3] These genetic findings provided a strong rationale for the development of therapeutic strategies aimed at inhibiting PCSK9 function.
Below is a diagram illustrating the signaling pathway of PCSK9 and its impact on LDLR trafficking.
Caption: PCSK9 signaling pathway and LDLR degradation.
Therapeutic Modalities for PCSK9 Inhibition
Several classes of drugs have been developed to inhibit PCSK9, with monoclonal antibodies being the most established.
-
Monoclonal Antibodies (mAbs): These are fully human antibodies, such as evolocumab and alirocumab, that bind with high affinity and specificity to the catalytic domain of circulating PCSK9.[9][10] This binding sterically hinders the interaction of PCSK9 with the LDLR, thereby preventing LDLR degradation and increasing its recycling to the hepatocyte surface.[1]
-
Small Interfering RNA (siRNA): Inclisiran is a synthetic siRNA that targets the messenger RNA (mRNA) encoding for PCSK9 in the liver. By harnessing the body's natural process of RNA interference, inclisiran leads to the degradation of PCSK9 mRNA, thereby reducing the synthesis and secretion of PCSK9 protein.[11]
-
CRISPR-based Gene Editing: An emerging and investigational approach involves the use of CRISPR-Cas9 technology to permanently disrupt the PCSK9 gene in hepatocytes.[12][13] This one-time treatment has the potential to provide a lifelong reduction in PCSK9 levels.[13]
-
Small Molecule Inhibitors and Vaccines: Research is ongoing to develop orally available small molecule inhibitors and vaccines that induce the production of anti-PCSK9 antibodies.[12][14]
Quantitative Efficacy of PCSK9 Inhibitors
The clinical development of PCSK9 inhibitors has been marked by their profound efficacy in lowering LDL cholesterol levels. The following tables summarize the key quantitative data from pivotal clinical trials of approved and investigational PCSK9 inhibitors.
Table 1: Efficacy of Monoclonal Antibody PCSK9 Inhibitors
| Drug | Trial | Patient Population | Background Therapy | Mean LDL-C Reduction vs. Placebo | Reference |
| Evolocumab | FOURIER | High-risk ASCVD | Statin | 59% | [5] |
| Evolocumab | MENDEL-2 | Hypercholesterolemia (statin-naïve) | None | 55-57% | [15] |
| Evolocumab | RUTHERFORD-2 | Heterozygous Familial Hypercholesterolemia | Statin ± other lipid-lowering therapy | 59-66% | [15] |
| Alirocumab | ODYSSEY OUTCOMES | Recent Acute Coronary Syndrome | High-intensity Statin | 54.7% | [16] |
| Alirocumab | Multiple Dose Trials | Heterozygous Familial Hypercholesterolemia | Atorvastatin | 39.2% - 61.0% (dose-dependent) | [15] |
Table 2: Efficacy of Other PCSK9-Targeting Therapies
| Drug/Therapy | Mechanism | Trial | Patient Population | Mean LDL-C Reduction vs. Placebo | Reference |
| Inclisiran | siRNA | ORION-10, ORION-11 | ASCVD or ASCVD risk equivalents | ~50% | [11] |
| AZD0780 | Oral Small Molecule | PURSUIT (Phase II) | Hypercholesterolemia on statins | 35.3% - 50.7% (dose-dependent) | [14] |
| CRISPR-Cas9 | Gene Editing | Preclinical (Mice) | Wild-type mice | 35-40% reduction in plasma cholesterol | [13] |
Key Experimental Protocols in PCSK9 Research
The investigation of PCSK9 inhibitors involves a range of in vitro and in vivo experimental protocols to characterize their mechanism of action, potency, and efficacy.
In Vitro Assays
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity and kinetics of a PCSK9 inhibitor to recombinant human PCSK9 protein. The inhibitor is typically immobilized on a sensor chip, and PCSK9 is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured in real-time. This allows for the determination of the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
-
Enzyme-Linked Immunosorbent Assay (ELISA): Competitive ELISAs are frequently employed to determine the potency of an inhibitor in blocking the PCSK9-LDLR interaction. In a typical setup, a plate is coated with recombinant LDLR. A fixed concentration of biotinylated PCSK9 is pre-incubated with varying concentrations of the inhibitor before being added to the plate. The amount of PCSK9 that binds to the LDLR is then detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate. The IC50 value, representing the concentration of inhibitor required to block 50% of the PCSK9-LDLR interaction, can then be calculated.
-
Cellular LDLR Degradation Assay: This assay assesses the functional ability of an inhibitor to prevent PCSK9-mediated LDLR degradation in a cellular context. Human hepatoma cell lines, such as HepG2, are commonly used. The cells are treated with a known concentration of recombinant PCSK9 in the presence or absence of the inhibitor. After a defined incubation period, the cells are lysed, and the levels of LDLR protein are quantified by Western blotting or flow cytometry. An effective inhibitor will result in higher levels of LDLR compared to cells treated with PCSK9 alone.
The following diagram illustrates a typical experimental workflow for an in vitro cellular LDLR degradation assay.
Caption: Workflow for a cellular LDLR degradation assay.
In Vivo Studies
-
Animal Models: Wild-type mice and mice transgenic for human PCSK9 are commonly used to evaluate the in vivo efficacy of PCSK9 inhibitors.[17] Studies in these models typically involve administering the inhibitor via subcutaneous or intravenous injection and then measuring plasma levels of total cholesterol, LDL cholesterol, and PCSK9 over time.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor, as well as its dose-response relationship. Blood samples are collected at various time points after administration to measure the concentration of the inhibitor (PK) and its effect on biomarkers such as plasma PCSK9 and LDL cholesterol (PD).
Conclusion and Future Directions
The inhibition of PCSK9 represents a major advancement in the management of hypercholesterolemia and the prevention of cardiovascular disease. The robust and consistent reduction in LDL cholesterol observed with PCSK9 inhibitors, coupled with a favorable safety profile, has established this therapeutic class as a cornerstone of lipid-lowering therapy for high-risk patients.[8][16] While monoclonal antibodies have paved the way, the development of next-generation therapies, including long-acting siRNAs, oral small molecules, and potentially curative gene-editing approaches, promises to further enhance patient convenience and accessibility.[12][14] The logical relationship between inhibiting PCSK9, increasing LDLR availability, and lowering LDL-C is a clear example of successful translational medicine.
The diagram below illustrates the logical flow from PCSK9 inhibition to clinical benefit.
Caption: Logical flow from PCSK9 inhibition to clinical outcome.
Continued research into the pleiotropic effects of PCSK9 and the long-term safety and efficacy of novel inhibitory strategies will be crucial in further refining the role of this therapeutic target in cardiovascular medicine. The principles and experimental frameworks outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working to advance this exciting field.
References
- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCSK9: A Key Target for the Treatment of Cardiovascular Disease (CVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Frontiers | PCSK9 inhibitors for acute coronary syndrome: the era of early implementation [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety [imrpress.com]
- 10. droracle.ai [droracle.ai]
- 11. The role of PCSK9 in heart failure and other cardiovascular diseases-mechanisms of action beyond its effect on LDL cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Oral PCSK9 Inhibitor for Treatment of Hypercholesterolemia: The PURSUIT Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lipid.org [lipid.org]
- 16. PCSK-9 Inhibitors and Cardiovascular Outcomes: A Systematic Review With Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improving Stability Enhances In Vivo Efficacy of a PCSK9 Inhibitory Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Technical Guide to the Pcsk9-IN-1 Binding Site on PCSK9
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, thereby elevating its plasma levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy to lower LDL cholesterol. While monoclonal antibodies have proven effective, the development of small-molecule inhibitors offers the promise of oral administration and potentially broader accessibility. This technical guide delves into the binding site of a representative small-molecule inhibitor, herein referred to as Pcsk9-IN-1, on the PCSK9 protein, providing a comprehensive overview of the structural basis of interaction, quantitative binding data, and the experimental methodologies employed for its characterization.
The Allosteric Binding Pocket: A Novel Target for Small-Molecule Inhibition
Contrary to early assumptions that targeting the large, flat protein-protein interface of the PCSK9-LDLR interaction would be intractable for small molecules, research has unveiled a cryptic or allosteric binding site on PCSK9. This pocket, distinct from the direct LDLR binding epitope, provides a druggable cleft for small-molecule intervention. This compound binds to this allosteric site, inducing a conformational change in PCSK9 that indirectly disrupts its ability to bind to the LDLR.
Structural studies, primarily X-ray crystallography, have been instrumental in elucidating the precise location and nature of this binding site. The pocket is situated at the interface of the catalytic and C-terminal domains of PCSK9.
Quantitative Analysis of this compound Binding
The interaction between this compound and PCSK9 has been characterized using various biophysical techniques, yielding quantitative data on its binding affinity and kinetics. These parameters are crucial for understanding the inhibitor's potency and guiding further drug development efforts.
| Parameter | Value | Method | Reference |
| IC50 | 537 nM | In vitro PCSK9-LDLR Binding Assay | [1] |
| Binding Affinity (ΔGbind) | -84.22 to -76.39 kcal/mol | Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) | [2] |
| Binding Affinity (Docking Score) | -13.2 kcal/mol | Molecular Docking | [3][4][5][6] |
Visualizing the Interaction and Experimental Workflows
To better understand the complex biological processes and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of PCSK9-Mediated LDLR Degradation
Caption: PCSK9 binds to the LDLR, leading to its degradation.
Experimental Workflow for Identifying the this compound Binding Site
Caption: Workflow for inhibitor discovery and binding site validation.
Detailed Experimental Protocols
The characterization of the this compound binding site relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is designed to screen for and characterize inhibitors of the PCSK9-LDLR interaction.
Principle: Recombinant LDLR protein is immobilized on a microplate. Biotinylated PCSK9 is then added in the presence or absence of the test inhibitor (this compound). The amount of bound PCSK9 is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in signal in the presence of the inhibitor indicates disruption of the PCSK9-LDLR interaction.
Protocol:
-
Coating: Coat a 96-well microplate with recombinant LDLR ectodomain (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor Incubation: Add serial dilutions of this compound to the wells, followed by the addition of a fixed concentration of biotinylated PCSK9 (e.g., 100 ng/mL). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Principle: One of the interacting partners (ligand, e.g., PCSK9) is immobilized on a sensor chip. The other partner (analyte, e.g., this compound) is flowed over the surface. The binding and dissociation of the analyte cause changes in the refractive index at the sensor surface, which are detected as a response in a sensorgram.
Protocol:
-
Ligand Immobilization: Immobilize recombinant PCSK9 onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Association: Inject the different concentrations of this compound over the sensor surface and monitor the increase in the SPR signal.
-
Dissociation: After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor from PCSK9.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
X-ray Crystallography for Structural Determination
This technique provides a high-resolution three-dimensional structure of the PCSK9-inhibitor complex.
Principle: A highly purified and concentrated solution of the PCSK9-Pcsk9-IN-1 complex is induced to form a crystal. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Protocol:
-
Protein-Inhibitor Complex Formation: Incubate purified recombinant PCSK9 with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PCSK9 structure as a search model. Refine the atomic model against the experimental data.
-
Structural Analysis: Analyze the final structure to identify the specific amino acid residues in PCSK9 that interact with this compound.
Site-Directed Mutagenesis for Binding Site Validation
This technique is used to confirm the importance of specific amino acid residues in the binding of this compound.
Principle: The gene encoding PCSK9 is altered to replace specific amino acids at the putative binding site with a different amino acid (e.g., alanine). The mutant PCSK9 protein is then expressed and its binding to the inhibitor is compared to that of the wild-type protein. A significant reduction in binding affinity for the mutant protein confirms the importance of the mutated residue in the interaction.
Protocol:
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce the desired point mutations into the PCSK9 expression vector.
-
Sequence Verification: Sequence the entire coding region of the mutated PCSK9 gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Purification: Express the mutant PCSK9 protein in a suitable expression system (e.g., mammalian cells) and purify it to homogeneity.
-
Binding Analysis: Characterize the binding of this compound to the mutant PCSK9 protein using techniques such as SPR or in vitro binding assays, and compare the results to those obtained with wild-type PCSK9.
Conclusion
The identification of a druggable allosteric binding site on PCSK9 has opened up new avenues for the development of orally bioavailable small-molecule inhibitors. The detailed investigation of the binding site of inhibitors like this compound, through a combination of structural biology, biophysical characterization, and functional assays, provides a robust framework for structure-based drug design and the optimization of lead compounds. The methodologies outlined in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of PCSK9-targeted therapeutics for the treatment of hypercholesterolemia and associated cardiovascular diseases.
References
- 1. rcsb.org [rcsb.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Potent Small-Molecule PCSK9 Inhibitors Based on Quantitative Structure-Activity Relationship, Pharmacophore Modeling, and Molecular Docking Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Pcsk9-IN-1: A Technical Guide to a Novel Peptide-Based PCSK9 Inhibitor for Cholesterol Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal therapeutic target for managing hypercholesterolemia. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream, leading to elevated plasma LDL-C levels. Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C. While monoclonal antibodies have been successful, the development of orally bioavailable small molecule and peptide-based inhibitors is an area of intense research. This technical guide focuses on Pcsk9-IN-1 , a novel and highly potent cyclic peptide inhibitor of PCSK9, providing an in-depth overview of its role in cholesterol metabolism, methodologies for its study, and its significance in the landscape of PCSK9-targeted therapies.
Introduction to this compound
This compound is a research compound identified as a potent inhibitor of the PCSK9 protein. It belongs to the class of cyclic peptides designed to disrupt the interaction between PCSK9 and the LDL receptor.
Chemical Properties:
| Property | Value |
| CAS Number | 2730022-10-1 |
| Molecular Formula | C₆₅H₈₀FN₁₁O₁₂S₂ |
| Molecular Weight | 1290.53 g/mol |
| Description | A novel and highly potent cyclic peptide PCSK9 inhibitor.[1] |
Mechanism of Action and Role in Cholesterol Metabolism
The primary mechanism of action for this compound, as a direct PCSK9 inhibitor, is the disruption of the PCSK9-LDLR protein-protein interaction.
-
PCSK9's Role in LDL-C Regulation: PCSK9, a serine protease primarily synthesized in the liver, binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2] This binding prevents the LDLR from recycling back to the cell surface after internalizing LDL particles. Instead, the PCSK9-LDLR complex is targeted for lysosomal degradation.[2][3] The resulting reduction in the number of available LDLRs on the hepatocyte surface leads to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels.
-
Inhibition by this compound: this compound is designed to bind to PCSK9, likely at or near the LDLR binding site, thereby sterically hindering the formation of the PCSK9-LDLR complex. By preventing this interaction, this compound allows the LDLR to dissociate from the LDL particle within the endosome and recycle back to the cell surface, ready to bind and internalize more LDL-C. This enhanced recycling of LDLRs increases the capacity of the liver to clear LDL-C from the bloodstream, resulting in lower plasma LDL-C concentrations.
The following diagram illustrates the signaling pathway of PCSK9 and the inhibitory effect of this compound.
Quantitative Data
While extensive quantitative data for this compound is not yet publicly available, its high potency is indicated by its reported Ki value. For context, the table below includes data for other oral small molecule and peptide-based PCSK9 inhibitors that are in various stages of development.
| Compound | Type | Key Quantitative Data | Reference |
| This compound | Cyclic Peptide | Ki: 1.46 nM | [1] |
| MK-0616 (enlicitide decanoate) | Macrocyclic Peptide | LDL-C reduction of ~65% at day 14 (10 and 20 mg doses) on top of statin therapy. | [4][5] |
| AZD0780 | Small Molecule | Placebo-corrected LDL-C reduction of up to 50.7% at week 12 (30 mg dose). | [6] |
| DC371739 | Small Molecule | Reduced serum LDL-C by up to 35% in HFD-fed hamsters. | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize novel PCSK9 inhibitors like this compound.
Biochemical Assays
4.1.1. PCSK9-LDLR Binding Assay (ELISA-based)
-
Objective: To quantify the direct inhibition of the PCSK9-LDLR interaction by the test compound.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) format is used to measure the binding of recombinant PCSK9 to immobilized recombinant LDLR.
-
Methodology:
-
Plate Coating: 96-well microplates are coated with the recombinant ectodomain of human LDLR and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) to prevent non-specific binding.
-
Incubation with Inhibitor: A fixed concentration of biotinylated recombinant human PCSK9 is pre-incubated with varying concentrations of this compound for 1 hour at room temperature.
-
Binding Reaction: The PCSK9/inhibitor mixture is added to the LDLR-coated wells and incubated for 2 hours at room temperature to allow binding.
-
Detection: The plates are washed, and streptavidin-HRP is added to each well and incubated for 1 hour. After another wash, a chemiluminescent HRP substrate is added.
-
Data Analysis: The luminescence is measured using a plate reader. The data is normalized to controls (no inhibitor) and the IC₅₀ value is calculated using a non-linear regression curve fit.
-
Cell-Based Assays
4.2.1. LDL-C Uptake Assay in Hepatocytes
-
Objective: To assess the functional effect of the inhibitor on the ability of liver cells to take up LDL-C.
-
Principle: The uptake of fluorescently labeled LDL-C by a hepatocyte cell line (e.g., HepG2) is measured. Inhibition of PCSK9 should increase LDLR levels and thus enhance LDL-C uptake.[7][8]
-
Methodology:
-
Cell Culture: HepG2 cells are seeded in 96-well plates and cultured until they reach confluence.
-
Treatment: The cells are treated with a fixed concentration of recombinant human PCSK9 and varying concentrations of this compound for 16-24 hours.
-
LDL-C Uptake: The treatment medium is removed, and the cells are incubated with a medium containing fluorescently labeled LDL (e.g., DiI-LDL) for 4 hours.
-
Quantification: The cells are washed to remove unbound DiI-LDL. The fluorescence intensity within the cells is measured using a fluorescence microscope or a plate reader.
-
Data Analysis: The fluorescence intensity is normalized to the number of cells (e.g., by using a nuclear stain like DAPI). The results are expressed as a percentage of the control (cells treated with PCSK9 but no inhibitor).
-
4.2.2. LDLR Protein Expression by Western Blot
-
Objective: To directly measure the effect of the inhibitor on the levels of LDLR protein in cells.
-
Methodology:
-
Cell Treatment: HepG2 cells are treated with PCSK9 and varying concentrations of this compound as described in the LDL-C uptake assay.
-
Cell Lysis: The cells are washed and then lysed to extract total protein.
-
SDS-PAGE and Western Blot: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against the LDLR. A loading control antibody (e.g., anti-GAPDH) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to HRP, and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the LDLR band is quantified and normalized to the loading control.
-
In Vivo Animal Models
4.3.1. Cholesterol-Lowering Efficacy in Humanized PCSK9 Mice
-
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.
-
Animal Model: Transgenic mice expressing human PCSK9 are often used, as some small molecule inhibitors may have species-specific activity.[9]
-
Methodology:
-
Acclimatization and Baseline: Mice are acclimatized and fed a standard or high-cholesterol diet. Baseline blood samples are collected to measure plasma total cholesterol and LDL-C.
-
Dosing: The mice are randomized into groups and treated with vehicle control or different doses of this compound (typically via oral gavage for small molecules).
-
Blood Sampling: Blood samples are collected at various time points after dosing (e.g., 4, 8, 24, 48 hours) to assess the pharmacokinetic and pharmacodynamic profile.
-
Lipid Analysis: Plasma is isolated, and total cholesterol, LDL-C, and HDL-C levels are measured using enzymatic assays.
-
Data Analysis: The percentage change in lipid parameters from baseline is calculated for each treatment group and compared to the vehicle control group.
-
The following diagram provides a generalized workflow for the preclinical evaluation of a PCSK9 inhibitor.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for potent, orally bioavailable PCSK9 inhibitors. Its high affinity for PCSK9, as indicated by its low nanomolar Ki value, suggests it could be a valuable tool for further research into the intricacies of PCSK9 biology and a starting point for the development of next-generation lipid-lowering therapies. Further studies are required to fully elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile. The development of small molecule and peptide-based inhibitors like this compound holds the potential to provide more accessible and convenient treatment options for patients with hypercholesterolemia, ultimately reducing the burden of cardiovascular disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral PCSK9 inhibitor effectively lowers LDL-c - - PACE-CME [pace-cme.org]
- 5. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sciencedaily.com [sciencedaily.com]
An In-Depth Technical Guide on the Early-Stage Efficacy of Small Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Pcsk9-IN-1" appears to be a non-publicly documented research identifier. This guide provides a comprehensive overview of the core principles and methodologies in the early-stage efficacy assessment of small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), drawing upon publicly available data from representative compounds in this class.
Introduction: The Role of PCSK9 in Cholesterol Homeostasis
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in the regulation of low-density lipoprotein cholesterol (LDL-C) levels in the bloodstream.[1] Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This binding targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface.[3] The resulting reduction in LDLR density leads to decreased clearance of LDL-C from the circulation, contributing to hypercholesterolemia and an increased risk of atherosclerotic cardiovascular disease (ASCVD).[4]
The therapeutic inhibition of PCSK9 function is a clinically validated strategy for lowering LDL-C.[1] While monoclonal antibodies have been successful, there is a significant research and development effort focused on the discovery of orally bioavailable small molecule inhibitors to provide a more convenient and cost-effective treatment option.[1][5] These small molecules aim to disrupt the PCSK9-LDLR interaction, prevent PCSK9 synthesis, or inhibit its secretion.[5] This guide focuses on the early-stage in vitro and in vivo assessment of the efficacy of such small molecule inhibitors.
Mechanism of Action of Small Molecule PCSK9 Inhibitors
The primary mechanism of action for the small molecule inhibitors discussed in this guide is the disruption of the protein-protein interaction (PPI) between PCSK9 and the LDLR. By binding to PCSK9, these inhibitors allosterically or directly block the site of interaction with the LDLR. This prevents the formation of the PCSK9-LDLR complex and subsequent LDLR degradation. As a result, a greater number of LDLRs are recycled to the hepatocyte surface, leading to enhanced clearance of LDL-C from the circulation.[6]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for representative early-stage small molecule PCSK9 inhibitors.
Table 1: In Vitro Efficacy of Small Molecule PCSK9 Inhibitors
| Compound | Assay Type | Endpoint | Value | Reference |
| NYX-PCSK9i | Biochemical Binding Assay | IC50 | 323 nM | [3] |
| Amikacin | In Silico Docking | Binding Free Energy | -84.22 kcal/mol | [4] |
| Bestatin | In Silico Docking | Binding Free Energy | -76.39 kcal/mol | [4] |
| ZINC000051951669 | In Silico Docking | Binding Affinity | -13.2 kcal/mol | [7] |
Table 2: In Vivo Efficacy of Small Molecule PCSK9 Inhibitors
| Compound | Animal Model | Dosing | Key Finding | Reference |
| NYX-PCSK9i | Hyperlipidemic APOE*3-Leiden.CETP mice | Oral | Up to 57% decrease in plasma total cholesterol. | [8] |
| AZD0780 | Hypercholesterolemic patients on statins | 30 mg, oral, daily for 12 weeks | 50.7% reduction in LDL-C compared to placebo. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency and efficacy. Below are protocols for key experiments cited in early-stage PCSK9 inhibitor research.
In Vitro PCSK9-LDLR Binding Assay (ELISA-based)
This assay is designed to quantify the ability of a test compound to inhibit the binding of PCSK9 to the LDLR.
-
Materials: Recombinant human PCSK9, recombinant human LDLR (EGF-A domain), streptavidin-HRP, and a suitable substrate (e.g., TMB).
-
Protocol:
-
Coat a 96-well plate with recombinant human LDLR and incubate overnight at 4°C.
-
Wash the plate to remove unbound LDLR.
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Pre-incubate biotinylated recombinant human PCSK9 with varying concentrations of the test compound (e.g., this compound) for 30 minutes at room temperature.
-
Add the PCSK9-compound mixture to the LDLR-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound PCSK9.
-
Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
-
Cell-Based LDL Uptake Assay
This functional assay measures the ability of a test compound to restore LDLR activity and promote LDL uptake in the presence of PCSK9. Human hepatoma cells (HepG2) are commonly used for this purpose.[9]
-
Materials: HepG2 cells, fluorescently labeled LDL (e.g., DiI-LDL), recombinant human PCSK9, and the test compound.
-
Protocol:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells and incubate in a serum-free medium to upregulate LDLR expression.
-
Treat the cells with a mixture of recombinant human PCSK9 and varying concentrations of the test compound for a predetermined time (e.g., 4 hours).
-
Add fluorescently labeled LDL to the cells and incubate for 2-4 hours to allow for uptake.
-
Wash the cells to remove extracellular LDL.
-
Lyse the cells or fix them for imaging.
-
Quantify the intracellular fluorescence using a plate reader or by fluorescence microscopy.
-
An increase in fluorescence in the presence of the test compound indicates the inhibition of PCSK9-mediated LDLR degradation and restored LDL uptake.
-
In Vivo Efficacy Study in a Murine Model of Hyperlipidemia
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of a lead compound.
-
Animal Model: APOE*3-Leiden.CETP mice, which develop a human-like lipoprotein profile and are responsive to lipid-lowering therapies.[3]
-
Protocol:
-
Acclimatize the mice and feed them a cholesterol-containing diet to induce hypercholesterolemia.
-
Divide the mice into treatment groups (e.g., vehicle control, test compound at various doses, positive control like a statin).
-
Administer the test compound orally once daily for a specified period (e.g., 4 weeks).
-
Collect blood samples at baseline and at the end of the treatment period for lipid analysis.
-
Measure plasma total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.
-
At the end of the study, harvest tissues (e.g., liver) to analyze LDLR protein expression by Western blot or immunohistochemistry.
-
An increase in hepatic LDLR protein levels and a significant reduction in plasma total cholesterol and LDL-C are indicators of in vivo efficacy.
-
Visualizations of Pathways and Workflows
PCSK9 Signaling Pathway
Caption: The PCSK9 signaling pathway leading to LDLR degradation.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for the discovery and validation of small molecule PCSK9 inhibitors.
Mechanism of a Direct-Binding Inhibitor
Caption: Logical relationship of a small molecule inhibitor blocking the PCSK9-LDLR interaction.
References
- 1. labiotech.eu [labiotech.eu]
- 2. PCSK9 inhibitors – from discovery of a single mutation to a groundbreaking therapy of lipid disorders in one decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Allosteric Site of PCSK9 Enzyme for the Identification of Small Molecule Inhibitors: An In Silico Drug Repurposing Study [mdpi.com]
- 5. Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Identification of potent small-molecule PCSK9 inhibitors based on quantitative structure-activity relationship, pharmacophore modeling, and molecular docking procedure [repository.rcsi.com]
- 8. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cellular Pathways Affected by Pcsk9-IN-11
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 has emerged as a promising therapeutic strategy for managing hypercholesterolemia. This whitepaper provides a comprehensive technical overview of Pcsk9-IN-11, a potent and orally active small molecule inhibitor of PCSK9. We delve into the cellular pathways modulated by this compound, present quantitative data from key experimental findings, and provide detailed experimental protocols for the assays used in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel lipid-lowering therapies.
Introduction to PCSK9 and its Role in Cholesterol Metabolism
PCSK9 is a serine protease that plays a pivotal role in regulating plasma LDL cholesterol levels.[1][2] Synthesized primarily in the liver, PCSK9 is secreted into the circulation and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3][4] This binding initiates the internalization of the PCSK9-LDLR complex.[3] Instead of the LDLR recycling back to the cell surface to clear more LDL cholesterol, the presence of PCSK9 targets the entire complex for degradation in lysosomes.[4][5] This reduction in the number of available LDLRs leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in elevated plasma LDL levels.[3]
The transcription of the PCSK9 gene is regulated by sterol regulatory element-binding protein 2 (SREBP2) and hepatocyte nuclear factor 1-alpha (HNF1α).[4][6] Low intracellular cholesterol levels activate SREBP2, which upregulates the expression of both the LDLR and PCSK9 genes.[4]
Pcsk9-IN-11: A Transcriptional Inhibitor of PCSK9
Pcsk9-IN-11 (also referred to as compound 5r) is a potent and orally active small molecule inhibitor of PCSK9.[7] Unlike monoclonal antibodies that bind to circulating PCSK9, Pcsk9-IN-11 acts by inhibiting the transcription of the PCSK9 gene.[7] This mechanism of action leads to a reduction in the synthesis of PCSK9 protein, thereby preventing the subsequent degradation of LDLR.
Cellular Pathways Affected by Pcsk9-IN-11
The primary cellular pathway affected by Pcsk9-IN-11 is the transcriptional regulation of the PCSK9 gene. By inhibiting this process, Pcsk9-IN-11 sets off a cascade of events that ultimately leads to increased LDL cholesterol uptake by hepatocytes.
By reducing the transcriptional activation of the PCSK9 gene, Pcsk9-IN-11 leads to decreased levels of PCSK9 mRNA and, consequently, reduced synthesis and secretion of PCSK9 protein. This interruption of the PCSK9 pathway leads to the stabilization and increased cell surface expression of LDLR, thereby enhancing the clearance of circulating LDL cholesterol.
Quantitative Data
The following tables summarize the key quantitative findings from the characterization of Pcsk9-IN-11.
Table 1: In Vitro Activity of Pcsk9-IN-11
| Parameter | Cell Line | Value | Reference |
| IC50 (PCSK9 Transcriptional Inhibition) | HepG2 | 5.7 µM | [7] |
Table 2: Effects of Pcsk9-IN-11 on Cellular Protein Levels and LDL Uptake
| Treatment | Concentration (µM) | Effect on PCSK9 Protein Level | Effect on LDLR Protein Level | Effect on DiI-LDL Uptake | Reference |
| Pcsk9-IN-11 | 0 - 25 | Significant dose-dependent decrease | Marked dose-dependent increase | ~1.7-fold increase (dose-dependent) | [7] |
Table 3: In Vivo Safety Profile of Pcsk9-IN-11
| Species | Administration Route | LD50 | Observations | Reference |
| Mice | Oral (gavage) | > 1000 mg/kg | No effect on body weight, behavior, or survival | [7] |
Table 4: In Vivo Efficacy of Pcsk9-IN-11 in Mice
| Dose | Treatment Duration | Effect on Hepatic PCSK9 Expression | Effect on Serum PCSK9 Level | Reference |
| 30 mg/kg/day (oral) | 8 weeks | Significant suppression | Slight reduction | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of Pcsk9-IN-11.
PCSK9 Transcriptional Inhibition Assay (Luciferase Reporter Assay)
This assay is designed to screen for small molecules that inhibit the transcription of the PCSK9 gene.
Materials:
-
HepG2 cells
-
PCSK9 promoter-luciferase reporter plasmid
-
Control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., FuGENE 6)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
Pcsk9-IN-11 and other test compounds
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the PCSK9 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Pcsk9-IN-11 or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for PCSK9 and LDLR Protein Levels
This protocol describes the detection and quantification of PCSK9 and LDLR protein levels in cell lysates.
Materials:
-
HepG2 cells
-
Pcsk9-IN-11
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-PCSK9, anti-LDLR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HepG2 cells with varying concentrations of Pcsk9-IN-11 for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCSK9, LDLR, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of PCSK9 and LDLR to the β-actin level.
DiI-LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL, which is an indicator of LDLR activity.[1][8]
Materials:
-
HepG2 cells
-
Pcsk9-IN-11
-
Lipoprotein-deficient serum (LPDS)
-
DiI-LDL (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate-labeled LDL)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate or on coverslips.
-
Incubate the cells in medium containing 5% LPDS for 24 hours to upregulate LDLR expression.
-
Treat the cells with various concentrations of Pcsk9-IN-11 for an additional 24 hours.
-
Add DiI-LDL (e.g., 10 µg/mL) to the medium and incubate for 4 hours at 37°C in the dark.[8]
-
Wash the cells three times with PBS to remove unbound DiI-LDL.
-
For qualitative analysis, fix the cells and visualize the DiI-LDL uptake using a fluorescence microscope.
-
For quantitative analysis, lyse the cells in isopropanol and measure the fluorescence intensity using a microplate reader (excitation/emission ~552/573 nm).[8]
-
Normalize the fluorescence intensity to the total protein content in each well.
Experimental and Logical Workflows
The characterization of a novel PCSK9 transcriptional inhibitor like Pcsk9-IN-11 typically follows a logical progression from initial screening to in vivo validation.
Conclusion
Pcsk9-IN-11 represents a promising small molecule approach to inhibiting PCSK9 function. Its mechanism as a transcriptional inhibitor offers an alternative strategy to the currently available monoclonal antibody therapies. The data presented in this whitepaper demonstrate its in vitro and in vivo efficacy in reducing PCSK9 expression, increasing LDLR levels, and enhancing LDL uptake. The detailed experimental protocols provided herein should facilitate further research and development in the field of small molecule PCSK9 inhibitors. Further studies are warranted to fully elucidate the specific molecular target of Pcsk9-IN-11 within the PCSK9 transcriptional machinery and to evaluate its long-term efficacy and safety in preclinical and clinical settings.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte Nuclear Factor 1α Plays a Critical Role in PCSK9 Gene Transcription and Regulation by the Natural Hypocholesterolemic Compound Berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Inner Workings of PCSK9 Inhibition: A Technical Guide to Small Molecule Modulators
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and associated cardiovascular diseases. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a critical role in regulating plasma LDL-cholesterol levels. Inhibition of PCSK9 function is a validated therapeutic strategy to increase LDLR availability and thereby enhance the clearance of LDL-cholesterol from circulation. While monoclonal antibodies targeting PCSK9 have demonstrated significant clinical efficacy, the development of orally bioavailable small molecule inhibitors represents a promising and more accessible therapeutic avenue. This technical guide provides an in-depth overview of the molecular structure, properties, and experimental evaluation of two representative small molecule PCSK9 inhibitors: PCSK9-IN-11 and NYX-PCSK9i.
Molecular Structure and Physicochemical Properties
A thorough understanding of the chemical characteristics of small molecule inhibitors is fundamental to their development and optimization. The molecular structure and key physicochemical properties of PCSK9-IN-11 and NYX-PCSK9i are summarized below.
| Property | PCSK9-IN-11 | NYX-PCSK9i |
| IUPAC Name | 7-(3-chloro-2-fluorobenzyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | (3-{[(S)-3-Amino-1-piperidyl]methyl-5-(4-methyl-1H imidazole-1-yl)phenylamino)(4-phenyl-2-pyridyl)formaldehyde |
| Molecular Formula | C₁₆H₁₇ClFN₅O₃ | C₂₈H₃₀N₆O |
| Molecular Weight | 381.79 g/mol | 466.59 g/mol |
| CAS Number | 2882035-56-3 | 2794203-47-5 |
| Appearance | Solid | Solid |
| Purity | >98% | >95% |
| Solubility | DMSO: 125 mg/mL (327.41 mM; with ultrasonic) | DMSO: 10 mM |
In Vitro Biological Activity
The preclinical efficacy of PCSK9 inhibitors is initially assessed through a series of in vitro assays designed to measure their direct impact on the PCSK9 pathway. Key parameters include the half-maximal inhibitory concentration (IC₅₀) against PCSK9 activity and the functional consequences on LDLR expression and LDL uptake.
| Parameter | PCSK9-IN-11 | NYX-PCSK9i |
| Target | PCSK9 Transcription | PCSK9-LDLR Interaction |
| Assay System | HepG2 cells | In vitro biochemical binding assay |
| IC₅₀ | 5.7 µM | 323 nM |
| Reported In Vitro Effects | - Significantly decreases PCSK9 protein level in a dose-dependent manner. - Markedly increases LDLR expression in a dose-dependent manner. - Significantly and dose-dependently increased DiI-LDL uptake by around 1.7-fold.[1] | - Potently disrupts the PCSK9-LDLR interaction. - Functionally protects LDLR on human lymphocytes from PCSK9-directed degradation.[2][3] |
In Vivo Efficacy
The translation of in vitro activity to a physiological setting is a critical step in drug development. In vivo studies in relevant animal models provide essential data on the cholesterol-lowering efficacy and overall pharmacological profile of the inhibitor.
| Parameter | PCSK9-IN-11 | NYX-PCSK9i |
| Animal Model | Not specified in available results | APOE*3-Leiden.CETP mice |
| Dosing Regimen | 30 mg/kg, gavage, once a day for 8 weeks | 30 mg/kg and 50 mg/kg, orally, twice daily for 28 days |
| Reported In Vivo Effects | - Significantly suppresses hepatic PCSK9 expression. - Slightly reduces serum PCSK9 level.[4] | - Dose-dependent reduction in plasma total cholesterol by up to 57%.[2][5] - Combination with atorvastatin resulted in a 65% reduction in plasma total cholesterol.[2] - Significantly increased hepatic LDLR protein levels.[5] - Depleted liver cholesteryl esters and promoted fecal cholesterol elimination.[2] |
| Safety Profile | LD₅₀ > 1000 mg/kg (gavage, once) | Well-tolerated with no adverse effects on body weight, food intake, or liver function.[5] |
PCSK9 Signaling and Inhibition Pathway
The mechanism of action of PCSK9 and the intervention point for small molecule inhibitors are depicted in the following signaling pathway diagram.
References
- 1. yecuris.com [yecuris.com]
- 2. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nyrada.com [nyrada.com]
Methodological & Application
Pcsk9-IN-1: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. By binding to the LDL receptor (LDLR), PCSK9 targets it for degradation, leading to reduced clearance of LDL cholesterol from the bloodstream.[1][2][3][4][5] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL cholesterol.[1][5] Pcsk9-IN-1 is a small molecule inhibitor of PCSK9. This document provides detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound.
Introduction
The interaction between PCSK9 and the LDLR is a critical control point in cholesterol homeostasis. Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[2] This binding prevents the recycling of the LDLR to the cell surface and instead directs it to the lysosome for degradation.[1][2] Consequently, the number of LDLRs available to clear circulating LDL cholesterol is reduced, leading to elevated plasma LDL levels.[1][2][3] Small molecules that inhibit the PCSK9-LDLR interaction, such as this compound, represent a promising therapeutic approach for the management of hypercholesterolemia.
Signaling Pathway
The mechanism of action of PCSK9 involves a direct protein-protein interaction with the LDLR, leading to its degradation. Inhibitors like this compound are designed to disrupt this interaction.
Caption: PCSK9-LDLR signaling pathway and point of inhibition.
Quantitative Data
The inhibitory activity of this compound is determined by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro potency of a representative this compound compound.
| Compound | Assay Type | Cell Line | IC50 (µM) |
| Pcsk9-IN-11 | PCSK9 Transcriptional Inhibition | HepG2 | 5.7[6] |
Experimental Protocols
Biochemical PCSK9-LDLR Binding Assay (ELISA-based)
This protocol describes a solid-phase enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of the PCSK9-LDLR interaction by this compound.
Workflow Diagram:
Caption: Workflow for the PCSK9-LDLR binding ELISA.
Materials:
-
96-well microplate
-
Recombinant human LDLR protein
-
Recombinant human PCSK9 protein (His-tagged)
-
This compound
-
Anti-His-tag HRP-conjugated antibody
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Dilute recombinant human LDLR to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Inhibitor and PCSK9 Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Dilute recombinant human PCSK9 (His-tagged) to a pre-determined optimal concentration in assay buffer. Add 50 µL to each well (except for the blank).
-
Include controls: no inhibitor (maximum binding) and no PCSK9 (background).
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Detection Antibody: Dilute the anti-His-tag HRP-conjugated antibody in blocking buffer according to the manufacturer's recommendation. Add 100 µL to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for PCSK9 Activity in HepG2 Cells
This protocol describes a cell-based assay to evaluate the effect of this compound on PCSK9 expression and subsequently on LDLR protein levels in a human hepatocyte cell line (HepG2).
Workflow Diagram:
References
- 1. PCSK9-LDLR in vitro Binding Assay Kit - 1 kit | Innomed AddNeuroMed [innomed-addneuromed.com]
- 2. researchgate.net [researchgate.net]
- 3. PCSK9 proprotein convertase subtilisin/kexin type 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of an in vitro safety assessment model for lipid-lowering drugs using same-origin human pluripotent stem cell-derived cardiomyocytes and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: Development of a Cell-Based Assay for the Evaluation of Pcsk9-IN-1
For Research Use Only.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[3][4] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-cholesterol (LDL-C) from the bloodstream.[3][4][5] Elevated levels of PCSK9 are associated with increased LDL-C and a higher risk of atherosclerotic cardiovascular disease.[2]
Pcsk9-IN-1 is a small molecule inhibitor designed to modulate the PCSK9 pathway. This application note describes the development and validation of a cell-based assay to characterize the activity of this compound. The described protocols are intended for researchers, scientists, and drug development professionals investigating novel PCSK9 inhibitors. The primary assays detailed herein are a fluorescent LDL uptake assay, Western blot analysis of LDLR protein levels, and RT-qPCR analysis of PCSK9 mRNA expression in the human hepatoma cell line, HepG2.
Signaling Pathway and Experimental Workflow
The interaction between PCSK9 and the LDLR is a critical control point in cholesterol metabolism. The binding of circulating PCSK9 to the LDLR on the hepatocyte surface initiates the internalization of the PCSK9-LDLR complex.[1][3] Following endocytosis, the complex is trafficked to the lysosome for degradation, which prevents the recycling of the LDLR back to the cell surface.[4][5] This leads to a reduction in the liver's capacity to clear LDL-C from the circulation. This compound is hypothesized to interfere with this process, leading to increased LDLR levels and enhanced LDL-C uptake.
The experimental workflow is designed to assess the efficacy of this compound through a series of cell-based assays. The workflow begins with treating HepG2 cells with the inhibitor, followed by functional and molecular analyses to determine its effect on the PCSK9 pathway.
Materials and Methods
Cell Line:
-
Human hepatoma cell line (HepG2)
Reagents:
-
This compound (or a similar small molecule inhibitor like PCSK9-IN-11)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9 protein (for some assay variations)
-
Lysis buffer for protein extraction
-
Protein assay reagent (e.g., BCA)
-
Primary antibody against LDLR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PCSK9 and a housekeeping gene (e.g., GAPDH)
Experimental Protocols
Fluorescent LDL Uptake Assay
This assay measures the ability of HepG2 cells to take up fluorescently labeled LDL from the culture medium. Inhibition of PCSK9 is expected to increase LDLR levels, leading to enhanced LDL uptake.
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 0.1 µM to 100 µM.
-
Remove the culture medium from the cells and replace it with the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PCSK9 inhibitor).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add fluorescently labeled LDL (e.g., DiI-LDL) to each well at a final concentration of 10 µg/mL.
-
Incubate for 4 hours at 37°C.
-
Gently wash the cells twice with PBS to remove unbound fluorescent LDL.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 549 nm excitation and 565 nm emission for DiI).
Western Blot for LDLR Protein Expression
This protocol is used to quantify the levels of LDLR protein in HepG2 cells following treatment with this compound.
Protocol:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% gradient gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for PCSK9 mRNA Expression
This assay quantifies the effect of this compound on the transcription of the PCSK9 gene.
Protocol:
-
Treat HepG2 cells with different concentrations of this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using a qPCR master mix, cDNA, and specific primers for PCSK9 and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of PCSK9 mRNA.
Data Presentation
The quantitative data from the cell-based assays can be summarized in the following tables. The data presented here is illustrative, based on the known activity of a similar small molecule inhibitor, PCSK9-IN-11, which has a reported IC50 of 5.7 µM for PCSK9 transcriptional inhibition in HepG2 cells.[6]
Table 1: Dose-Response of this compound on LDL Uptake in HepG2 Cells
| This compound Concentration (µM) | Fluorescent LDL Uptake (RFU) | % Increase in LDL Uptake (relative to vehicle) |
| 0 (Vehicle) | 1500 ± 50 | 0% |
| 0.1 | 1620 ± 60 | 8% |
| 1 | 2100 ± 80 | 40% |
| 5 | 2850 ± 100 | 90% |
| 10 | 3300 ± 120 | 120% |
| 25 | 3600 ± 150 | 140% |
| 50 | 3750 ± 160 | 150% |
| 100 | 3780 ± 170 | 152% |
| EC50 | ~4.5 µM |
Table 2: Effect of this compound on LDLR Protein Expression
| This compound Concentration (µM) | Relative LDLR Protein Level (normalized to loading control) | Fold Change in LDLR Expression (relative to vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 |
| 1 | 1.3 ± 0.15 | 1.3 |
| 5 | 2.1 ± 0.2 | 2.1 |
| 10 | 2.8 ± 0.25 | 2.8 |
| 25 | 3.2 ± 0.3 | 3.2 |
| 50 | 3.3 ± 0.3 | 3.3 |
Table 3: Inhibition of PCSK9 mRNA Expression by this compound
| This compound Concentration (µM) | Relative PCSK9 mRNA Expression (normalized to housekeeping gene) | % Inhibition of PCSK9 Expression (relative to vehicle) |
| 0 (Vehicle) | 1.0 ± 0.08 | 0% |
| 0.1 | 0.95 ± 0.07 | 5% |
| 1 | 0.70 ± 0.06 | 30% |
| 5 | 0.52 ± 0.05 | 48% |
| 10 | 0.35 ± 0.04 | 65% |
| 25 | 0.20 ± 0.03 | 80% |
| 50 | 0.18 ± 0.03 | 82% |
| IC50 | ~5.7 µM |
Conclusion
The protocols described in this application note provide a robust framework for the cell-based evaluation of this compound and other small molecule inhibitors of the PCSK9 pathway. The combination of a functional LDL uptake assay with molecular analyses of LDLR protein and PCSK9 mRNA expression allows for a comprehensive characterization of inhibitor activity. The illustrative data demonstrates the potential of this compound to increase LDL uptake and LDLR expression by inhibiting PCSK9 transcription, consistent with the mechanism of action of known small molecule PCSK9 inhibitors. These assays are suitable for dose-response studies to determine key parameters such as IC50 and EC50 values, which are critical for the preclinical development of novel therapeutics for hypercholesterolemia.
References
- 1. 2.16. Assay for the Evaluation of Fluorescent LDL Uptake by HepG2 Cells [bio-protocol.org]
- 2. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Pcsk9-IN-1 in HepG2 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pcsk9-IN-1, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in human hepatoma (HepG2) cell culture. The protocols outlined below detail methods to assess the compound's efficacy in modulating the PCSK9-LDLR pathway and its downstream effects on cholesterol metabolism.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes.[4][5][6] This binding leads to the degradation of the LDLR, thereby reducing the clearance of circulating LDL cholesterol (LDL-C).[7][8] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy to increase LDLR levels, enhance LDL-C uptake by liver cells, and consequently lower plasma LDL-C.[4][9]
This compound is a potent and selective inhibitor designed to disrupt the interaction between PCSK9 and the LDLR. These application notes provide detailed protocols for investigating the effects of this compound in HepG2 cells, a widely used in vitro model for studying liver function and cholesterol metabolism.
Mechanism of Action
This compound physically blocks the binding of secreted PCSK9 to the LDLR on the hepatocyte cell surface. This prevents the PCSK9-mediated endocytosis and subsequent lysosomal degradation of the LDLR. As a result, the LDLR is recycled back to the cell surface, leading to an increased number of functional receptors available to clear circulating LDL.
Figure 1: Mechanism of Action of this compound.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on HepG2 cells based on published data for similar PCSK9 inhibitors.
Table 1: Effect of this compound on LDLR Protein Levels in HepG2 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Change in LDLR Protein Level (fold change vs. control) |
| Vehicle Control | - | 18 | 1.0 |
| This compound | 1 | 18 | ~1.5 - 2.0 |
| This compound | 5 | 18 | ~3.0 - 4.0[4] |
| This compound | 10 | 18 | ~3.5 - 4.5 |
| This compound | 20 | 18 | ~3.5 - 4.5[10] |
Table 2: Effect of this compound on LDL Uptake in HepG2 Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Change in DiI-LDL Uptake (% of control) |
| Vehicle Control | - | 4 | 100% |
| This compound | 1 | 4 | ~120 - 140% |
| This compound | 5 | 4 | ~180 - 220%[4] |
| This compound | 10 | 4 | ~200 - 250% |
Experimental Protocols
HepG2 Cell Culture
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[11]
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Subculture the cells when they reach 80-90% confluency.[12]
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to the desired confluency.
Western Blotting for LDLR Expression
This protocol is to determine the effect of this compound on total LDLR protein levels.
Materials:
-
HepG2 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LDLR, anti-beta-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed HepG2 cells in 6-well plates.
-
Once confluent, treat the cells with varying concentrations of this compound or vehicle control for 18-24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-beta-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative change in LDLR expression.
Figure 2: Western Blotting Experimental Workflow.
LDL Uptake Assay
This assay measures the functional consequence of increased LDLR expression by quantifying the uptake of fluorescently labeled LDL.
Materials:
-
HepG2 cells
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Serum-free medium
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed HepG2 cells in 12-well plates or plates suitable for fluorescence imaging/flow cytometry.
-
Treat the cells with varying concentrations of this compound or vehicle control for 18 hours.
-
Incubate the cells with serum-free medium for 1 hour prior to the assay.
-
Add DiI-LDL (e.g., 10 µg/mL) to the cells and incubate for 4 hours at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unbound DiI-LDL.
-
For flow cytometry, detach the cells using trypsin, resuspend in PBS, and analyze the fluorescence intensity.
-
For fluorescence microscopy, fix the cells and visualize the internalized DiI-LDL.
-
Quantify the fluorescence to determine the relative LDL uptake.
Signaling Pathway
This compound ultimately modulates the signaling pathway that governs cholesterol homeostasis. The primary transcriptional regulators of both PCSK9 and LDLR are Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[13] Hepatocyte Nuclear Factor 1-alpha (HNF1α) is another key transcription factor for PCSK9.[9][13] By inhibiting PCSK9's function, this compound allows for the full effect of SREBP-2-mediated LDLR expression to manifest in increased LDL clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory mechanisms of hepatocyte PCSK9 expression: translating mechanistic insights into potential nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PCSK9 signaling pathways and their potential importance in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting PCSK9 in Liver Cancer Cells Triggers Metabolic Exhaustion and Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. Strong induction of PCSK9 gene expression through HNF1α and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying LDLR Recycling Using a Small Molecule PCSK9 Inhibitor
Note: Extensive research for "Pcsk9-IN-1" did not yield specific information regarding its mechanism of action, quantitative data, or experimental protocols. Therefore, these application notes are based on a representative, well-characterized small molecule PCSK9 inhibitor, AZD0780, which modulates LDLR trafficking. The principles and protocols described herein are broadly applicable to the study of similar small molecule inhibitors of the PCSK9-LDLR pathway.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation and thereby preventing its recycling to the cell surface. This reduction in LDLR density leads to decreased clearance of LDL-C from the circulation.
Small molecule inhibitors of the PCSK9-LDLR interaction or its downstream consequences represent a promising therapeutic and research tool. Unlike monoclonal antibodies that sequester circulating PCSK9, small molecules can be designed to interfere with specific steps in the PCSK9-mediated LDLR degradation pathway, offering a nuanced approach to studying LDLR recycling. This document provides detailed application notes and protocols for utilizing a small molecule PCSK9 inhibitor, exemplified by AZD0780, to investigate the intricate mechanisms of LDLR trafficking and recycling in a research setting.
Mechanism of Action
AZD0780 is an orally active small molecule that inhibits PCSK9 function through a novel mechanism. Instead of directly blocking the PCSK9-LDLR protein-protein interaction at the cell surface, AZD0780 binds to a distinct pocket on PCSK9 and inhibits the lysosomal trafficking of the PCSK9-LDLR complex.[1][2] This leads to an increased recycling of the LDLR back to the cell surface, enhancing the cell's capacity for LDL-C uptake. This mechanism provides a powerful tool for dissecting the endosomal sorting and recycling pathways of the LDLR.
Data Presentation
The following table summarizes the quantitative data for representative small molecule PCSK9 inhibitors.
| Compound Name | Target | Assay Type | IC50 / EC50 / K | Cell Line | Effect | Reference |
| AZD0780 | PCSK9 | LDL-C Reduction (in vivo) | 52% reduction at 30 mg | - | Reduces plasma LDL-C | [2][3] |
| NYX-PCSK9i | PCSK9-LDLR Interaction | Biochemical Binding Assay | IC50 = 323 nM | - | Disrupts PCSK9-LDLR binding | [4] |
| Compound 13 | PCSK9-LDLR Interaction | Biochemical Binding Assay | IC50 = 7.57 µM | HepG2 | Restores LDLR uptake | [5][6] |
| Compound 3f | PCSK9-LDLR Interaction | Biochemical Binding Assay | IC50 = 537 nM | Liver cells | Restores LDL uptake | [7] |
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare cells for studying the effect of a small molecule PCSK9 inhibitor on LDLR levels and localization.
Materials:
-
Human hepatoma cell line (e.g., HepG2, Huh7)
-
Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Small molecule PCSK9 inhibitor (e.g., AZD0780, dissolved in a suitable solvent like DMSO)
-
Recombinant human PCSK9 protein
-
Cell culture plates (6-well, 12-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed HepG2 or Huh7 cells in the desired format (e.g., 6-well plates for Western blotting, 96-well plates for high-throughput imaging).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare working solutions of the small molecule inhibitor in complete growth medium. A dose-response curve is recommended to determine the optimal concentration.
-
Pre-incubate the cells with the small molecule inhibitor for 1-2 hours at 37°C.
-
Add recombinant human PCSK9 protein to the medium to induce LDLR degradation. The final concentration of PCSK9 should be empirically determined but is typically in the range of 1-10 µg/mL.
-
Incubate the cells for an appropriate time to allow for LDLR internalization and degradation (typically 4-6 hours).
-
Proceed with downstream analysis (e.g., Western blotting, immunofluorescence, or LDL uptake assay).
Western Blotting for LDLR Levels
Objective: To quantify the total cellular levels of LDLR protein following treatment with a PCSK9 inhibitor.
Materials:
-
Treated cells from Protocol 4.1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative LDLR protein levels.
Immunofluorescence for LDLR Localization
Objective: To visualize the subcellular localization of LDLR and assess its recycling to the plasma membrane.
Materials:
-
Treated cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against LDLR
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Wash the treated cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-LDLR antibody for 1-2 hours.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a confocal microscope and analyze the subcellular distribution of LDLR. An increase in plasma membrane-localized LDLR is indicative of enhanced recycling.
LDL Uptake Assay
Objective: To functionally assess the impact of PCSK9 inhibitor treatment on the cell's ability to take up LDL.[8]
Materials:
-
Treated cells from Protocol 4.1
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Fluorescence microscope or plate reader
Protocol:
-
Following treatment with the PCSK9 inhibitor and recombinant PCSK9, wash the cells with serum-free medium.
-
Add medium containing fluorescently labeled LDL to the cells.
-
Incubate for 2-4 hours at 37°C to allow for LDL uptake.
-
Wash the cells extensively with PBS to remove unbound LDL.
-
Visualize the internalized LDL using a fluorescence microscope or quantify the fluorescence intensity using a plate reader. Increased fluorescence indicates enhanced LDL uptake due to higher levels of recycled LDLR.
Mandatory Visualizations
Caption: PCSK9-LDLR signaling pathway and the action of a small molecule inhibitor.
Caption: Experimental workflow for studying LDLR recycling with a PCSK9 inhibitor.
References
- 1. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. AZD0780, an oral PCSK9 inhibitor demonstrated significant LDL-C reduction on top of statin in Phase I trial [astrazeneca.com]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Small Molecule Inhibitors Disrupting the PCSK9-LDLR Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bohrium.com [bohrium.com]
- 8. Annexin A2 Reduces PCSK9 Protein Levels via a Translational Mechanism and Interacts with the M1 and M2 Domains of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pcsk9-IN-1 Dose-Response Studies in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This binding targets the LDLR for lysosomal degradation, thereby preventing its recycling to the cell surface.[3] The subsequent reduction in LDLR density on hepatocyte surfaces leads to decreased clearance of circulating low-density lipoprotein cholesterol (LDL-C), a major risk factor for atherosclerotic cardiovascular disease.[1][4]
Given this mechanism, inhibiting the function of PCSK9 has emerged as a promising therapeutic strategy for lowering LDL-C levels. While monoclonal antibodies that block the PCSK9-LDLR interaction have been successfully developed, there is significant interest in the discovery of orally bioavailable small molecule inhibitors of PCSK9.[5] Pcsk9-IN-1 is a research compound identified as a small molecule inhibitor of PCSK9, intended for in vitro studies to investigate its potential in modulating the PCSK9 pathway and its downstream effects on LDLR levels and LDL-C uptake.[6][7]
These application notes provide detailed protocols for conducting dose-response studies of this compound in cultured hepatic cells, along with methods for assessing its impact on key biomarkers of the PCSK9-LDLR pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for a small molecule PCSK9 inhibitor, referred to as this compound, based on published data for similar compounds. This data is for illustrative purposes to guide expected outcomes in dose-response experiments.
Table 1: Dose-Response of this compound on PCSK9 Transcription in HepG2 Cells
| This compound Concentration (µM) | PCSK9 mRNA Expression (% of control) |
| 0.1 | 95 ± 5.2 |
| 1 | 78 ± 4.1 |
| 5 | 52 ± 3.5 |
| 10 | 35 ± 2.8 |
| 25 | 21 ± 1.9 |
| IC50 (µM) | ~5.7 |
Data is hypothetical and modeled after compounds like PCSK9-IN-11 which has a reported IC50 of 5.7 µM for inhibiting PCSK9 transcription in HepG2 cells.[8]
Table 2: Effect of this compound on LDLR Protein Levels in HepG2 Cells
| This compound Concentration (µM) | LDLR Protein Level (Fold Change vs. Control) |
| 0.1 | 1.1 ± 0.1 |
| 1 | 1.5 ± 0.2 |
| 5 | 2.2 ± 0.3 |
| 10 | 2.8 ± 0.4 |
| 25 | 3.5 ± 0.5 |
Data is hypothetical, representing the expected increase in LDLR protein as a consequence of PCSK9 inhibition.
Table 3: Dose-Dependent Restoration of LDL Uptake by this compound in HepG2 Cells
| This compound Concentration (µM) | Fluorescent LDL Uptake (% of PCSK9-treated control) |
| 0.1 | 115 ± 8 |
| 1 | 150 ± 12 |
| 5 | 190 ± 15 |
| 10 | 230 ± 20 |
Data is hypothetical and illustrates the functional recovery of LDLR activity. Compounds like PCSK9-IN-13 have been shown to restore LDL uptake in a dose-dependent manner.[9]
Experimental Protocols
Protocol 1: Determination of this compound Effect on PCSK9 and LDLR Protein Expression by Western Blot
Objective: To quantify the dose-dependent effect of this compound on the protein levels of secreted PCSK9 and cellular LDLR in a human hepatocyte cell line.
Materials:
-
HepG2 cells (or other suitable hepatic cell line, e.g., Huh7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Recombinant human PCSK9 protein (optional, as a positive control for LDLR degradation)
-
PBS (Phosphate Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCSK9, anti-LDLR, anti-beta-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest dose of this compound.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Conditioned Medium (for secreted PCSK9): Collect the cell culture medium from each well. Centrifuge to remove any detached cells and store the supernatant at -80°C.
-
Cell Lysate (for LDLR and loading control): Wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blot:
-
For secreted PCSK9, load equal volumes of the conditioned medium. For cellular proteins, load equal amounts of protein (e.g., 20-40 µg) from each cell lysate onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCSK9 or LDLR, and a loading control (e.g., beta-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities using appropriate software. Normalize the LDLR band intensity to the loading control.
-
Protocol 2: LDL Uptake Assay
Objective: To assess the functional consequence of PCSK9 inhibition by this compound on the ability of HepG2 cells to take up LDL from the culture medium.
Materials:
-
HepG2 cells
-
Cell culture medium
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Recombinant human PCSK9 protein
-
This compound
-
PBS
-
Microplate reader with fluorescence capabilities or a fluorescence microscope
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at an appropriate density.
-
Pre-treatment:
-
Treat the cells with varying concentrations of this compound (and a vehicle control) in the presence of a fixed concentration of recombinant human PCSK9 (e.g., 10 µg/mL) for 4-6 hours. This step is to induce LDLR degradation by exogenous PCSK9, which the inhibitor is expected to prevent.
-
Include a control group with cells treated with PCSK9 alone and a baseline control with no PCSK9 or inhibitor.
-
-
LDL Uptake:
-
Add fluorescently labeled LDL to each well at a final concentration of approximately 10 µg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Washing: Aspirate the medium and wash the cells three times with PBS to remove any unbound fluorescent LDL.
-
Quantification:
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label (e.g., DiI).
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of LDL uptake relative to the control wells. An increase in fluorescence in the this compound treated wells (in the presence of PCSK9) indicates a rescue of LDLR function.
Visualizations
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a this compound dose-response study.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors of the PCSK9·LDLR Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule inhibitor of PCSK9 transcription ameliorates atherosclerosis through the modulation of FoxO1/3 and HNF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound [smolecule.com]
- 7. This compound [myskinrecipes.com]
- 8. PCSK9-IN-11 | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Western Blot Protocol for Analyzing LDLR Levels in Response to Pcsk9-IN-1
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot analysis to quantify the levels of Low-Density Lipoprotein Receptor (LDLR) in cell lysates following treatment with the inhibitor Pcsk9-IN-1.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[1][2][3] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-cholesterol from the bloodstream.[1][2][3][4] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-cholesterol levels.
This compound is a small molecule inhibitor designed to disrupt the interaction between PCSK9 and LDLR. By preventing this interaction, this compound is expected to increase the recycling of LDLR to the cell surface, leading to an overall increase in LDLR protein levels and enhanced clearance of LDL-cholesterol. Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess changes in LDLR protein expression in response to treatment with inhibitors like this compound.
Signaling Pathway and Experimental Workflow
The interaction between PCSK9 and LDLR is a critical control point in cholesterol metabolism. The following diagram illustrates the signaling pathway and the mechanism of action for this compound.
Caption: PCSK9-mediated LDLR degradation and the inhibitory action of this compound.
The experimental workflow for assessing the effect of this compound on LDLR levels is outlined below.
Caption: Western blot workflow for LDLR quantification.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of LDLR levels.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatoma) cells are a suitable model as they endogenously express LDLR and PCSK9.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations. Recommended starting concentrations to test are in the range of 1 µM, 5 µM, and 10 µM. A vehicle control (DMSO) must be included.
-
A positive control, such as a known PCSK9 inhibitor (e.g., a monoclonal antibody), can also be included.
-
Incubate the cells with this compound or vehicle for 24 to 48 hours. The optimal incubation time should be determined empirically.
-
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[5]
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.[6][7]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation: Incubate the lysates on ice for 30 minutes with occasional vortexing to ensure complete lysis.[8]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) to accurately determine the protein concentration.
-
Normalization: Based on the protein concentration, calculate the volume of each lysate required to load equal amounts of total protein per lane in the subsequent SDS-PAGE. A typical loading amount is 20-40 µg of total protein per lane.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the calculated volume of cell lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[6]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder to monitor the separation. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a Polyvinylidene Fluoride (PVDF) membrane using a wet or semi-dry transfer system. Ensure complete transfer by checking the pre-stained ladder on the membrane.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LDLR overnight at 4°C with gentle agitation. The recommended dilution for an anti-LDLR antibody is typically between 1:1000 and 1:5000, but should be optimized for the specific antibody used.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection and Data Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to obtain a strong signal without saturation.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin, GAPDH, or α-tubulin.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for LDLR and the loading control in each lane. Normalize the LDLR band intensity to the corresponding loading control band intensity. The mature LDLR protein has an approximate molecular weight of 160 kDa, while the precursor form is around 120 kDa.
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table for clear comparison.
| Treatment Group | This compound Conc. (µM) | Normalized LDLR Intensity (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | Value | 1.0 |
| This compound | 1 | Value | Value |
| This compound | 5 | Value | Value |
| This compound | 10 | Value | Value |
| Positive Control | Specify | Value | Value |
Note: The values in the table should be the mean ± standard deviation from at least three independent experiments.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| HepG2 cells | ATCC | HB-8065 |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| This compound | Specify Supplier | Specify Catalog # |
| DMSO | Sigma-Aldrich | D8418 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836153001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4x) | Bio-Rad | 1610747 |
| 4-12% Bis-Tris Gels | Thermo Fisher Scientific | NP0321BOX |
| PVDF Membrane | Millipore | IPFL00010 |
| Anti-LDLR Antibody (rabbit) | Abcam | ab52918 |
| Anti-β-actin Antibody (mouse) | Cell Signaling Technology | 3700 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | 7074 |
| HRP-conjugated anti-mouse IgG | Cell Signaling Technology | 7076 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak LDLR signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive primary antibody | Use a new or validated antibody; optimize antibody dilution. | |
| Inefficient protein transfer | Verify transfer efficiency using Ponceau S staining. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high | Decrease the concentration of primary and/or secondary antibodies. | |
| Multiple bands | Non-specific antibody binding | Optimize antibody dilution; use a more specific antibody. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. | |
| Inconsistent loading | Inaccurate protein quantification | Re-quantify protein concentrations; be precise when loading gels. |
| Normalize to a reliable loading control. |
This detailed protocol provides a robust framework for investigating the effects of this compound on LDLR protein levels. Researchers should optimize the conditions for their specific experimental setup to ensure reliable and reproducible results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Can Mediate Degradation of the Low Density Lipoprotein Receptor-Related Protein 1 (LRP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. PCSK9-LDLR in vitro Binding Assay Kit - 1 kit | Innomed AddNeuroMed [innomed-addneuromed.com]
Application Notes and Protocols for LDL Uptake Assay Using a PCSK9 Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2][3] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][4] This process reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.[5] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[6][7] Small molecule inhibitors of PCSK9, such as Pcsk9-IN-1, offer a promising therapeutic modality to prevent PCSK9-mediated LDLR degradation, thereby increasing LDLR recycling and enhancing LDL-C uptake by liver cells.
These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the efficacy of small molecule inhibitors of PCSK9, using this compound as a representative compound, in promoting LDL uptake in a human hepatoma cell line (HepG2).
Principle of the Assay
This assay quantifies the uptake of fluorescently labeled LDL (e.g., Bodipy-FL-LDL or pHrodo Red-LDL) in HepG2 cells in the presence of recombinant human PCSK9 (rhPCSK9).[8] In the absence of an inhibitor, rhPCSK9 will bind to LDLRs and promote their degradation, leading to reduced uptake of fluorescent LDL. A potent PCSK9 inhibitor will block this interaction, resulting in higher levels of cell surface LDLRs and a corresponding increase in the uptake of fluorescent LDL. The fluorescence intensity within the cells is therefore directly proportional to the inhibitory activity of the compound.
Materials and Reagents
-
Cell Line: Human hepatoma cell line (HepG2).
-
Culture Media: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Assay Media: Serum-free DMEM.
-
Reagents:
-
Recombinant Human PCSK9 (rhPCSK9), active form.
-
Fluorescently labeled LDL (e.g., Bodipy-FL-LDL or pHrodo™ Red Labeled LDL).
-
This compound (or other small molecule inhibitor).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Dimethyl sulfoxide (DMSO) for compound dilution.
-
-
Equipment:
-
96-well black, clear-bottom tissue culture plates.
-
Fluorescence plate reader or high-content imaging system.
-
Standard cell culture incubator (37°C, 5% CO2).
-
Inverted microscope.
-
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the PCSK9 signaling pathway and the experimental workflow for the LDL uptake assay.
Experimental Protocols
Cell Culture and Seeding
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest sub-confluent cells using Trypsin-EDTA and resuspend in culture medium.
-
Seed 2 x 10^4 cells per well in a 96-well black, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
Compound Treatment and PCSK9 Addition
-
After 24 hours, gently aspirate the culture medium.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of serum-free DMEM to each well and incubate for 16-24 hours to upregulate LDLR expression.
-
Prepare serial dilutions of this compound (or other test compounds) in serum-free DMEM. The final DMSO concentration should not exceed 0.5%.
-
Aspirate the starvation medium and add 90 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 1 hour at 37°C.
-
Add 10 µL of a 10X stock of rhPCSK9 to each well to a final concentration of 1 µg/mL (approximately 13.4 nM).[9] For control wells without PCSK9, add 10 µL of serum-free DMEM.
-
Incubate for 3 hours at 37°C.
LDL Uptake Measurement
-
Add 10 µL of a 10X stock of fluorescently labeled LDL to each well for a final concentration of 10 µg/mL.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Aspirate the medium containing the fluorescent LDL.
-
Wash the cells three times with 150 µL of PBS per well to remove any unbound LDL.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent dye (e.g., Bodipy-FL: Ex/Em = 485/528 nm; pHrodo Red: Ex/Em = 560/585 nm).
Data Analysis and Presentation
The inhibitory effect of this compound is determined by the increase in LDL uptake. The results can be expressed as a percentage of the control (cells treated with rhPCSK9 and vehicle). An IC50 value, the concentration of inhibitor that results in 50% of the maximal LDL uptake, can be calculated.
Table 1: Experimental Conditions for LDL Uptake Assay
| Group | Cell Treatment | Purpose |
| Untreated Control | HepG2 cells in serum-free DMEM | Baseline LDL uptake without PCSK9 |
| PCSK9 Control | HepG2 cells + 1 µg/mL rhPCSK9 + Vehicle (DMSO) | Maximum inhibition of LDL uptake by PCSK9 |
| Test Compound | HepG2 cells + 1 µg/mL rhPCSK9 + this compound (serial dilutions) | To determine the dose-dependent effect of the inhibitor |
| Positive Control | HepG2 cells + 1 µg/mL rhPCSK9 + Known PCSK9 inhibitor | To validate assay performance |
Table 2: Representative Quantitative Data for a PCSK9 Inhibitor
| This compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | % LDL Uptake (relative to PCSK9 control) |
| 0 (PCSK9 Control) | 1500 | 0% |
| 0.01 | 1800 | 20% |
| 0.1 | 2250 | 50% |
| 1 | 2850 | 90% |
| 10 | 3000 | 100% |
| Untreated Control | 3000 | 100% |
| Calculated IC50 | 0.1 µM |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Incomplete washing | Increase the number and vigor of wash steps. |
| Cell autofluorescence | Include a "cells only" control (no fluorescent LDL) to subtract background. | |
| Low signal-to-noise ratio | Insufficient LDLR expression | Increase serum starvation time (up to 24 hours). |
| Inactive rhPCSK9 or fluorescent LDL | Verify the activity of the reagents. Use a fresh batch. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for critical measurements. |
Conclusion
This protocol provides a robust and reliable method for evaluating the efficacy of small molecule inhibitors of PCSK9, such as this compound, in a cell-based LDL uptake assay. By quantifying the restoration of LDL uptake in the presence of rhPCSK9, researchers can determine the potency of their compounds and advance the development of novel therapeutics for hypercholesterolemia.
References
- 1. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. PCSK9 - Wikipedia [en.wikipedia.org]
- 4. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular biology of PCSK9: its role in LDL metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nps.org.au [nps.org.au]
- 7. droracle.ai [droracle.ai]
- 8. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Pcsk9-IN-1 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pcsk9-IN-1 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR) in hepatocytes. By inhibiting PCSK9, this compound is expected to increase the number of LDLRs on the cell surface, leading to enhanced clearance of low-density lipoprotein (LDL) cholesterol from the extracellular environment. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on the PCSK9-LDLR pathway and cellular lipid uptake.
Chemical Properties and Storage
A summary of the key chemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Information |
| Molecular Formula | C₂₅H₂₃ClFN₅O₃ |
| Molecular Weight | 511.94 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | Store powder at -20°C for up to 2 years. |
| Store stock solutions in DMSO at -80°C for up to 6 months. | |
| Purity | ≥98% |
Preparation of this compound for Cell Culture
3.1. Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium appropriate for the cell line being used
3.2. Preparation of Stock Solution (10 mM)
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.12 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
3.3. Preparation of Working Solutions
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
It is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution in cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.
Experimental Protocols
The following are example protocols for studying the effects of this compound in a relevant cell line, such as the human hepatoma cell line HepG2.
4.1. Quantitative Data Summary
| Parameter | Value (for Pcsk9-IN-11) | Cell Line | Reference Compound |
| IC₅₀ (PCSK9 transcriptional inhibition) | 5.7 µM | HepG2 | Pcsk9-IN-11 |
| Effective Concentration Range | 0 - 25 µM (dose-dependent decrease in PCSK9, increase in LDLR) | HepG2 | Pcsk9-IN-11 |
| Treatment Time | 24 hours | HepG2 | Pcsk9-IN-11 |
4.2. Protocol 1: Analysis of LDLR Protein Expression by Western Blot
This protocol is designed to assess the effect of this compound on the protein levels of the LDL Receptor.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LDLR (and a loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) or the vehicle control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Probe for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the LDLR signal to the loading control.
4.3. Protocol 2: LDL Uptake Assay
This assay measures the functional consequence of increased LDLR expression by quantifying the uptake of fluorescently labeled LDL.
Materials:
-
HepG2 cells
-
Complete growth medium
-
This compound working solutions
-
Vehicle control (DMSO in medium)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Serum-free medium
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.
-
Cell Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24 hours as described in Protocol 1.
-
LDL Incubation:
-
After the 24-hour treatment, wash the cells once with serum-free medium.
-
Add serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL DiI-LDL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Wash and Fix (for microscopy):
-
Wash the cells three times with ice-cold PBS to remove unbound DiI-LDL.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Data Acquisition:
-
Microscopy: Visualize the cells using a fluorescence microscope and capture images.
-
Plate Reader: If using a plate reader, lyse the cells and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescent label.
-
-
Data Analysis: Quantify the fluorescence intensity per well or per cell and compare the LDL uptake in this compound treated cells to the vehicle control.
Visualizations
5.1. PCSK9 Signaling Pathway
The following diagram illustrates the mechanism of action of PCSK9 and its inhibition by this compound.
Application Notes and Protocols for Pcsk9-IN-1 Administration in Mouse Models of Hypercholesterolemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1][2] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, promoting its degradation and thereby reducing the clearance of LDL cholesterol (LDL-C) from the bloodstream.[1][2] Inhibition of the PCSK9-LDLR interaction has emerged as a promising therapeutic strategy for lowering LDL-C levels. While monoclonal antibodies against PCSK9 have been successful, there is significant interest in the development of orally bioavailable small-molecule inhibitors.
These application notes provide a detailed overview and protocols for the in vivo administration of a small-molecule PCSK9 inhibitor in a mouse model of hypercholesterolemia. Due to the limited availability of public data on a compound specifically named "Pcsk9-IN-1," this document utilizes published data for a representative orally bioavailable small-molecule PCSK9 inhibitor, NYX-PCSK9i, to illustrate the expected outcomes and experimental procedures.[3] The principles and methodologies described herein are broadly applicable to the preclinical evaluation of similar small-molecule PCSK9 inhibitors.
Mechanism of Action of PCSK9 Inhibition
PCSK9 is a serine protease that is primarily synthesized and secreted by the liver.[1] Circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR.[1] This binding event prevents the conformational change in the LDLR that is necessary for it to be recycled back to the cell surface after endocytosis.[1] Instead, the PCSK9-LDLR complex is targeted for degradation in the lysosome.[1] By inhibiting the interaction between PCSK9 and the LDLR, small-molecule inhibitors prevent this degradation, leading to an increased number of LDLRs on the hepatocyte surface. This, in turn, enhances the clearance of LDL-C from the circulation, resulting in lower plasma cholesterol levels.
Data Presentation: In Vivo Efficacy of a Small-Molecule PCSK9 Inhibitor
The following tables summarize the quantitative data from a study administering a small-molecule PCSK9 inhibitor (NYX-PCSK9i) to hyperlipidemic APOE*3-Leiden.CETP mice.[3]
Table 1: Effect of NYX-PCSK9i on Plasma Lipids in APOE*3-Leiden.CETP Mice [3]
| Treatment Group | Dose (mg/kg, b.i.d.) | Total Cholesterol (mg/dL) | Change from Vehicle (%) | Non-HDL Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) |
| Vehicle | - | 450 ± 30 | - | 400 ± 28 | 50 ± 5 |
| NYX-PCSK9i | 30 | 280 ± 25 | -38% | 235 ± 22 | 45 ± 4 |
| NYX-PCSK9i | 50 | 195 ± 20 | -57% | 150 ± 18 | 45 ± 4 |
Data are presented as mean ± SEM. b.i.d. = twice daily administration.
Table 2: Effect of NYX-PCSK9i in Combination with Atorvastatin [3]
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Change from Vehicle (%) |
| Vehicle | - | 500 ± 35 | - |
| Atorvastatin | 10 | 350 ± 30 | -30% |
| NYX-PCSK9i | 50 | 215 ± 22 | -57% |
| NYX-PCSK9i + Atorvastatin | 50 + 10 | 150 ± 18 | -70% |
Data are presented as mean ± SEM.
Table 3: Effect of NYX-PCSK9i on Hepatic LDLR Protein Expression [3]
| Treatment Group | Dose (mg/kg, b.i.d.) | Relative LDLR Protein Expression (Fold Change) |
| Vehicle | - | 1.0 |
| NYX-PCSK9i | 50 | 2.5 |
Data are presented as fold change relative to the vehicle-treated group.
Experimental Protocols
Animal Model
-
Mouse Strain: APOE*3-Leiden.CETP mice are a well-established model for human-like hypercholesterolemia and atherosclerosis.[3] These mice develop hypercholesterolemia, particularly when fed a Western-type diet.
-
Housing: Mice should be housed under standard conditions with a 12-hour light-dark cycle and ad libitum access to food and water.[3]
-
Diet: For induction of hypercholesterolemia, mice are fed a Western-type diet containing 15% saturated fat and 0.15% cholesterol (w/w) for a run-in period of 3 weeks prior to the start of the treatment.[3]
Formulation and Administration of this compound
-
Formulation: A suitable vehicle for oral administration of a small-molecule inhibitor like NYX-PCSK9i is a solution of 5% DMSO, 5% Solutol HS15, and 90% saline.[3] The specific formulation for "this compound" should be optimized based on its solubility and stability characteristics.
-
Administration Route: Oral gavage is a common and effective method for precise dosing in mice.[4]
-
Dosing Regimen: In the representative study, NYX-PCSK9i was administered twice daily (b.i.d.) by oral gavage for 28 days.[3] The dosing volume should be up to 10 ml/kg.[4]
Protocol for Oral Gavage in Mice
-
Animal Restraint: Securely scruff the mouse to immobilize its head and body. The body should be held in a vertical position to facilitate the passage of the gavage needle.[4]
-
Gavage Needle Selection: Use a 20- to 22-gauge, 1.5-inch stainless steel gavage needle with a ball tip for adult mice.
-
Insertion of the Needle: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle enters the esophagus. Do not force the needle.
-
Administration of the Compound: Once the needle is properly positioned in the esophagus, slowly administer the formulated compound.
-
Removal of the Needle: Gently withdraw the needle in the same path it was inserted.
-
Monitoring: Observe the mouse for a few minutes after the procedure to ensure there are no signs of distress, such as difficulty breathing.
Blood Sampling and Lipid Analysis
-
Blood Collection: Blood samples can be collected weekly via the tail vein or at the end of the study via cardiac puncture.[3] EDTA-plasma is prepared by centrifuging the blood samples.
-
Lipid Measurement: Plasma total cholesterol, HDL cholesterol, and triglycerides can be measured using commercially available enzymatic kits. Non-HDL cholesterol is calculated by subtracting HDL cholesterol from the total cholesterol.
Western Blot for Hepatic LDLR Expression
-
Tissue Collection: At the end of the study, euthanize the mice and collect liver tissue.
-
Protein Extraction: Homogenize the liver tissue in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the liver lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the LDLR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the LDLR band intensity to a loading control protein (e.g., β-actin or GAPDH).
-
References
Application Notes and Protocols: Measuring Pcsk9-IN-1 Activity in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This reduction in LDLR levels leads to decreased clearance of LDL cholesterol (LDL-C) from the circulation, a major risk factor for atherosclerotic cardiovascular disease.[1][2] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C.[4][5]
Pcsk9-IN-1 is a small molecule inhibitor that has been shown to decrease PCSK9 transcription in HepG2 cells, leading to an increase in LDLR protein levels and enhanced LDL uptake. This document provides detailed protocols for biochemical and cell-based assays to characterize the activity of this compound and other small molecule inhibitors of the PCSK9 pathway.
Mechanism of Action of PCSK9
PCSK9 is secreted from the liver and binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the hepatocyte surface.[4] The PCSK9-LDLR complex is then internalized. In the acidic environment of the endosome, the affinity of PCSK9 for the LDLR increases, which prevents the receptor from recycling back to the cell surface. Instead, the entire complex is targeted to the lysosome for degradation.[1] By inhibiting this process, more LDLRs are available to clear LDL-C from the bloodstream.
References
- 1. revvity.com [revvity.com]
- 2. revvity.com [revvity.com]
- 3. JCI Insight - E2F1 inhibits circulating cholesterol clearance by regulating Pcsk9 expression in the liver [insight.jci.org]
- 4. Inhibition of PCSK9D374Y/LDLR Protein–Protein Interaction by Computationally Designed T9 Lupin Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pcsk9-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2][3] This process reduces the number of LDLRs available to clear LDL cholesterol (LDL-C) from the circulation, leading to elevated plasma LDL-C levels.[1][2][3] Inhibition of the PCSK9-LDLR interaction is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.
Pcsk9-IN-1 is a potent, cyclic peptide inhibitor of the PCSK9-LDLR interaction. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize inhibitors of this critical protein-protein interaction.
This compound: Compound Profile
This compound is a novel cyclic peptide that demonstrates high-affinity binding to PCSK9, effectively preventing its interaction with the LDLR.
| Property | Value | Reference |
| Molecular Formula | C₆₅H₈₀FN₁₁O₁₂S₂ | MedChemExpress |
| Molecular Weight | 1290.5 g/mol | MedChemExpress |
| Mechanism of Action | Inhibits the protein-protein interaction between PCSK9 and the LDLR. | MedChemExpress |
| Binding Affinity (Ki) | 1.46 nM | MedChemExpress |
Quantitative Data: Comparative Inhibitor Activity
The following table summarizes the in vitro activity of this compound and other representative PCSK9 inhibitors. This data is essential for comparing the potency of different compounds and for validating assay performance.
| Compound | Type | Assay Format | IC₅₀ | Ki | Reference |
| This compound | Cyclic Peptide | TR-FRET | Not explicitly stated, but related compounds in the nanomolar range | 1.46 nM | MedChemExpress, Alleyne C, et al. 2020 |
| Pep2-8 | Peptide | TR-FRET | 1.4 µM | - | MedChemExpress |
| PCSK9 Inhibitor, EGF-A | Synthetic Peptide | Biochemical | 3.4 µM (vs. LDLR), 4.7 µM (vs. VLDLR) | 0.3 µM | Sigma-Aldrich |
| SBC-115076 | Small Molecule | Not Specified | Potent inhibitor | - | Selleck Chemicals |
| Enlicitide chloride | Small Molecule | Not Specified | 2.5 nM | - | MedChemExpress |
| PCSK9-IN-10 | Small Molecule | Not Specified | 6.4 µM | - | MedChemExpress |
| PCSK9-IN-11 | Small Molecule | Cell-based (PCSK9 transcription) | 5.7 µM | - | TargetMol |
| PCSK9-IN-13 | Small Molecule | Not Specified | 537 nM | - | Tebubio |
Signaling Pathway and Experimental Workflow
PCSK9 Signaling Pathway
The following diagram illustrates the mechanism of PCSK9-mediated LDLR degradation and its inhibition.
Caption: PCSK9 binds to the LDLR, leading to its degradation. This compound inhibits this interaction.
High-Throughput Screening Workflow
A typical HTS workflow for identifying and characterizing PCSK9 inhibitors is depicted below.
Caption: A multi-step process for screening, identifying, and optimizing PCSK9 inhibitors.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the binding of PCSK9 to the LDLR and is highly suitable for HTS.
Principle: The assay utilizes a Europium (Eu)-labeled LDLR ectodomain (donor) and a dye-labeled acceptor that binds to biotinylated PCSK9. When PCSK9 and LDLR interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt FRET.[1][2]
Materials:
-
This compound or other test compounds
-
Biotinylated human PCSK9 (recombinant)
-
Europium-labeled human LDLR ectodomain (recombinant)
-
Dye-labeled acceptor (e.g., Streptavidin-d2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.01% BSA, 0.005% Tween-20)
-
384-well, low-volume, non-binding microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in assay buffer. The final concentration of DMSO should be kept below 1%.
-
Reagent Preparation:
-
Dilute Biotinylated PCSK9 and Eu-LDLR in assay buffer to the desired working concentrations (concentrations to be optimized, but typically in the low nanomolar range).
-
Dilute the dye-labeled acceptor in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the compound dilutions to the assay plate.
-
Add 5 µL of the Eu-LDLR solution to all wells.
-
Add 5 µL of the Biotinylated PCSK9 and dye-labeled acceptor mix to all wells to initiate the reaction.
-
For control wells:
-
Positive Control (No inhibition): Add assay buffer instead of compound.
-
Negative Control (Maximum inhibition): Add a known potent inhibitor or a high concentration of unlabeled LDLR.
-
-
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: LDL-C Uptake in HepG2 Cells
This functional assay measures the ability of inhibitors to restore LDLR-mediated LDL-C uptake in the presence of PCSK9.
Principle: HepG2 cells, a human hepatoma cell line, endogenously express LDLRs. Treatment with exogenous PCSK9 leads to LDLR degradation and reduced uptake of fluorescently labeled LDL. An effective inhibitor like this compound will block the action of PCSK9, thereby restoring LDL uptake.[4]
Materials:
-
This compound or other test compounds
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human PCSK9
-
Fluorescently labeled LDL (e.g., Bodipy-FL-LDL or pHrodo Red LDL)
-
Phosphate-buffered saline (PBS)
-
96-well, clear-bottom, black-walled microplates
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound and PCSK9 Treatment:
-
After 24 hours, replace the culture medium with serum-free medium.
-
Prepare dilutions of this compound and other test compounds in serum-free medium.
-
Add the compound dilutions to the cells.
-
Add recombinant PCSK9 to all wells except the negative control wells (final concentration typically 1-10 µg/mL).
-
Controls:
-
Positive Control (PCSK9 effect): Cells treated with PCSK9 and vehicle (DMSO).
-
Negative Control (No PCSK9): Cells treated with vehicle only.
-
-
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.
-
LDL Uptake:
-
Remove the treatment medium and wash the cells with PBS.
-
Add fresh serum-free medium containing fluorescently labeled LDL (e.g., 10 µg/mL Bodipy-FL-LDL).
-
Incubate for 4 hours at 37°C.
-
-
Quantification:
-
Remove the LDL-containing medium and wash the cells twice with PBS.
-
Add PBS to the wells.
-
Measure the fluorescence intensity using a microplate reader or capture images using a high-content imager.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data to the positive and negative controls.
-
Plot the normalized LDL uptake against the compound concentration and fit the data to determine the EC₅₀ value.
-
Conclusion
This compound is a valuable tool for studying the PCSK9-LDLR interaction and for the discovery of new PCSK9 inhibitors. The protocols provided herein describe robust and HTS-compatible methods for characterizing the activity of this compound and other potential inhibitors. The TR-FRET assay offers a direct measure of binding inhibition, while the cell-based LDL uptake assay provides a functional readout of inhibitor efficacy in a biologically relevant context. These assays, when used in conjunction, can accelerate the identification and optimization of novel therapeutics for the management of hypercholesterolemia.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Small Molecule PCSK9 Inhibitor Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of small molecule PCSK9 inhibitors, with a focus on compounds similar to Pcsk9-IN-1, for in vitro experiments. Due to the limited publicly available data on this compound, this guide utilizes information from structurally and functionally related small molecule PCSK9 inhibitors, such as Pcsk9-IN-11, to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for small molecule PCSK9 inhibitors like this compound?
A1: Small molecule PCSK9 inhibitors are designed to interfere with the function of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, leading to the degradation of the LDLR.[1] By inhibiting PCSK9, these small molecules prevent the degradation of LDLR, thereby increasing the number of LDLRs available to clear low-density lipoprotein (LDL) cholesterol from the bloodstream. Some small molecules may act by inhibiting the interaction between PCSK9 and LDLR, while others may suppress the transcription of the PCSK9 gene.
Q2: What is a typical starting concentration for in vitro experiments with a small molecule PCSK9 inhibitor?
A2: For a novel small molecule PCSK9 inhibitor, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on data from similar compounds like Pcsk9-IN-11, a starting range of 0.1 µM to 25 µM is advisable. Pcsk9-IN-11 has been shown to have an IC50 of 5.7 µM in HepG2 cells and was tested in a concentration range of 0-25 µM.[2]
Q3: How should I prepare a stock solution of a small molecule PCSK9 inhibitor?
A3: Most small molecule PCSK9 inhibitors, including Pcsk9-IN-11 and Pcsk9-IN-23, are soluble in dimethyl sulfoxide (DMSO).[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 1290.5 g/mol (like this compound), you would dissolve 1.29 mg in 100 µL of DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for in vitro experiments with PCSK9 inhibitors?
A4: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used for in vitro studies of PCSK9 inhibitors.[2][4] These cells express PCSK9 and LDLR, making them a relevant model to study the effects of inhibitors on the PCSK9-LDLR pathway and subsequent LDL uptake.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibitory activity observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 100 µM) to determine the IC50. |
| Incorrect assay setup. | Ensure that the assay is properly validated. Use positive and negative controls. For binding assays, confirm the activity of recombinant PCSK9 and LDLR proteins. For cell-based assays, ensure cells are healthy and expressing sufficient levels of PCSK9 and LDLR. | |
| Inhibitor degradation. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Check the stability of the compound in your specific cell culture medium over the time course of the experiment. | |
| Low cell permeability. | For cell-based assays, consider using a cell line with higher permeability or using permeabilizing agents if appropriate for the assay. However, this may affect cell viability. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a uniform single-cell suspension before seeding and use a consistent seeding density across all wells. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of inhibitor solutions and reagents. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity and temperature uniformity. | |
| Observed cytotoxicity | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the inhibitor. Use concentrations below this threshold for your functional assays. |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare intermediate dilutions of your stock solution in culture medium to achieve the desired final inhibitor concentration with a low DMSO percentage. | |
| Precipitation of the inhibitor in culture medium | Poor solubility of the inhibitor. | Observe the medium under a microscope after adding the inhibitor. If precipitation is observed, try preparing the working solution in a serum-free medium first and then adding it to the serum-containing medium. Sonication may also help dissolve the compound.[5] Consider using a different solvent or a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which can be adapted for in vitro use if necessary, though careful validation is required.[3] |
Quantitative Data Summary
Table 1: In Vitro Activity of Selected Small Molecule PCSK9 Inhibitors
| Compound | Cell Line | Assay | IC50 | Tested Concentration Range | Reference |
| Pcsk9-IN-11 | HepG2 | PCSK9 Transcriptional Inhibition | 5.7 µM | 0 - 25 µM | [2] |
| Pcsk9-IN-10 | HepG2 | PCSK9 Inhibition | 6.4 µM | 0 - 25 µM | MedChemExpress |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell-Based PCSK9 Expression Assay
This protocol is a general guideline and should be optimized for your specific inhibitor and experimental setup.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Small molecule PCSK9 inhibitor stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for quantifying PCSK9 protein (e.g., ELISA kit) or mRNA (e.g., RT-qPCR reagents)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a serial dilution of the PCSK9 inhibitor in complete culture medium. The final DMSO concentration should not exceed 0.1%. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (0.1% DMSO in medium).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor solutions to the respective wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Endpoint Measurement:
-
For PCSK9 Protein (ELISA):
-
Collect the cell culture supernatant to measure secreted PCSK9.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer to measure intracellular PCSK9.
-
Quantify the PCSK9 protein concentration in the supernatant and/or cell lysate using a human PCSK9 ELISA kit according to the manufacturer's instructions.
-
-
For PCSK9 mRNA (RT-qPCR):
-
Wash the cells with PBS and lyse them.
-
Extract total RNA using a suitable kit.
-
Perform reverse transcription followed by quantitative PCR (qPCR) using primers specific for human PCSK9 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
-
Data Analysis: Calculate the percentage of PCSK9 inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: PCSK9-mediated LDLR degradation pathway.
Caption: Workflow for determining the IC50 of a PCSK9 inhibitor.
Caption: Troubleshooting logic for in vitro PCSK9 inhibitor experiments.
References
Pcsk9-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule PCSK9 inhibitor, Pcsk9-IN-1.
I. Troubleshooting Guides
Solubility Issues
Low aqueous solubility is a common challenge with many small molecule inhibitors. If you are experiencing issues with this compound solubility, consider the following troubleshooting steps.
Problem: this compound precipitates out of solution when preparing stock solutions in DMSO.
| Possible Cause | Troubleshooting Steps |
| Impure DMSO | Use high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds. |
| Low Temperature | Ensure the DMSO and this compound are at room temperature before mixing. Solubility can decrease at lower temperatures. |
| Insufficient Mixing | Vortex the solution for several minutes to ensure complete dissolution. Gentle warming (to 37°C) and sonication can also aid in solubilizing the compound. |
| Concentration Too High | If precipitation persists, try preparing a lower concentration stock solution. While higher concentrations are possible, starting with a 10 mM stock is often a reliable concentration. |
Problem: this compound precipitates when diluting the DMSO stock solution into aqueous buffer or cell culture media.
| Possible Cause | Troubleshooting Steps |
| Rapid Dilution | Add the DMSO stock solution to the aqueous buffer/media dropwise while vortexing or stirring to avoid localized high concentrations that can lead to precipitation. |
| Final DMSO Concentration Too Low | Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to account for any effects of DMSO on your experimental system. |
| Buffer Composition | The pH and salt concentration of your aqueous buffer can affect the solubility of this compound. If possible, test solubility in a few different buffers relevant to your experiment. |
| Use of a Surfactant | For in vitro assays, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at 0.01% to 0.1%), can help maintain the solubility of hydrophobic compounds. |
Stability Issues
Ensuring the stability of this compound in your experiments is critical for obtaining reliable and reproducible results.
Problem: Loss of this compound activity over time in prepared solutions.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | Store powdered this compound at -20°C for long-term storage. Once dissolved in DMSO, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. |
| Degradation in Aqueous Solution | Small molecules can be less stable in aqueous solutions. Prepare fresh dilutions in your experimental buffer or media from your DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. |
| Light Sensitivity | Protect solutions containing this compound from direct light by using amber vials or by wrapping vials in aluminum foil, especially during long incubations. |
| pH Instability | The stability of the compound may be pH-dependent. If your experimental conditions involve a wide range of pH values, consider performing a preliminary stability test at the relevant pH levels. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility may be higher, a stock solution of 10 mM in DMSO is a commonly used and reliable starting concentration that is less prone to precipitation issues.
Q3: How should I store this compound?
A3: this compound as a powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles.
Q4: My cells are sensitive to DMSO. What is the maximum final concentration of DMSO I should use in my cell-based assays?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxicity. However, it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final concentration of DMSO as your treated samples) in your experiments to account for any solvent effects.
Q5: I am observing high variability in my LDL uptake assay results. What could be the cause?
A5: High variability in LDL uptake assays can stem from several factors, including inconsistent cell seeding density, variations in the activity of the fluorescently labeled LDL, and issues with the washing steps. Ensure a uniform single-cell suspension when seeding, use a consistent lot of labeled LDL, and perform gentle but thorough washing to remove unbound LDL without detaching the cells.
III. Data Presentation
Table 1: Solubility of a Representative Small Molecule PCSK9 Inhibitor
| Solvent | Maximum Solubility |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
Data is representative and may vary for specific batches of this compound.
Table 2: In Vivo Efficacy of a Representative Oral Small Molecule PCSK9 Inhibitor (NYX-PCSK9i) in APOE*3-Leiden.CETP Mice
| Treatment Group | Dose | Change in Plasma Total Cholesterol (Day 28) |
| Vehicle | - | - |
| NYX-PCSK9i | 10 mg/kg/day | ↓ 25% |
| NYX-PCSK9i | 30 mg/kg/day | ↓ 45% |
| NYX-PCSK9i | 50 mg/kg/day | ↓ 57% |
This data is adapted from a study on the specific small molecule inhibitor NYX-PCSK9i and is presented here as a representative example of the expected in vivo effects of a potent oral PCSK9 inhibitor.[1]
IV. Experimental Protocols
In Vitro LDL Uptake Assay in HepG2 Cells
This protocol describes a cell-based assay to measure the ability of this compound to rescue the PCSK9-mediated reduction of LDL uptake by HepG2 cells.
Materials:
-
HepG2 cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
DMEM with 5% Lipoprotein-Deficient Serum (LPDS)
-
Recombinant human PCSK9 protein
-
Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader or fluorescence microscope
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 104 cells per well in DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Lipoprotein Depletion: The following day, aspirate the media and replace it with DMEM containing 5% LPDS. Incubate for 24 hours to upregulate LDL receptor expression.
-
Compound and PCSK9 Treatment:
-
Prepare serial dilutions of this compound in DMEM with 5% LPDS. Ensure the final DMSO concentration does not exceed 0.5%.
-
Add the diluted this compound to the appropriate wells.
-
Immediately add recombinant human PCSK9 to the wells at a final concentration known to induce LDL receptor degradation (e.g., 10 µg/mL). Include wells with cells only, cells + PCSK9 (no inhibitor), and cells + inhibitor (no PCSK9) as controls.
-
Incubate for 4 hours at 37°C.
-
-
LDL Uptake:
-
Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Washing and Analysis:
-
Aspirate the media containing the labeled LDL.
-
Gently wash the cells three times with cold PBS to remove unbound LDL.
-
After the final wash, add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label. Alternatively, visualize and quantify the uptake using a fluorescence microscope.
-
In Vivo Efficacy Study in a Mouse Model of Hypercholesterolemia
This protocol provides a general framework for assessing the in vivo efficacy of an orally administered small molecule PCSK9 inhibitor in a suitable mouse model (e.g., C57BL/6J on a high-fat diet or a transgenic model like APOE*3-Leiden.CETP mice).[1]
Materials:
-
Hypercholesterolemic mouse model (e.g., 8-10 week old male C57BL/6J mice on a high-fat diet for 4 weeks)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., retro-orbital sinus or tail vein)
-
Plasma separation tubes (e.g., EDTA-coated)
-
ELISA kits for total cholesterol and PCSK9 measurement
Methodology:
-
Acclimatization and Baseline Measurement:
-
Acclimatize the mice to the housing conditions for at least one week.
-
Provide ad libitum access to a high-fat diet and water.
-
Collect baseline blood samples to determine initial plasma total cholesterol levels.
-
-
Group Allocation and Dosing:
-
Randomly assign mice to treatment groups (e.g., vehicle control, and different dose levels of this compound). A typical group size is 8-10 mice.
-
Prepare the dosing formulations of this compound in the vehicle.
-
Administer the compound or vehicle by oral gavage once daily for the duration of the study (e.g., 28 days).
-
-
Monitoring:
-
Monitor the body weight and food intake of the mice regularly throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Blood Collection and Analysis:
-
Collect blood samples at specified time points (e.g., weekly and at the end of the study).
-
Separate plasma by centrifugation.
-
Measure plasma total cholesterol and PCSK9 levels using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Tissue Collection (Optional):
-
At the end of the study, euthanize the mice and harvest the liver to analyze the expression levels of LDLR protein by Western blot or immunohistochemistry.
-
V. Visualizations
Caption: PCSK9 Signaling Pathway and Inhibition by this compound.
Caption: In Vitro LDL Uptake Assay Workflow.
References
Preventing Pcsk9-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Pcsk9-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). Like many small molecule inhibitors, it is often hydrophobic (not readily soluble in water).[1] Cell culture media are aqueous-based, so when a concentrated stock of a hydrophobic compound dissolved in an organic solvent like dimethyl sulfoxide (DMSO) is added, the compound can precipitate out of the solution.[2]
Q2: What is the recommended solvent for dissolving this compound?
For most in vitro experiments, DMSO is the recommended solvent for dissolving hydrophobic small molecule inhibitors like this compound.[3][4] It is crucial to use a fresh, anhydrous grade of DMSO, as it can absorb moisture, which may affect the solubility and stability of the compound.[4]
Q3: What is the maximum permissible concentration of DMSO in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO with minimal effects on cell viability.[5] However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[5] It is essential to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.[3]
Q4: Can I prepare serial dilutions of my this compound DMSO stock directly in my aqueous buffer or media?
It is generally not recommended to make serial dilutions of a concentrated DMSO stock directly into an aqueous buffer or cell culture medium.[3] This sudden change in solvent polarity is a common cause of precipitation. Initial serial dilutions should be made in DMSO to lower the concentration of the inhibitor before the final dilution into the aqueous medium.[3]
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues and provides step-by-step solutions to prevent this compound from precipitating in your experiments.
Issue 1: Precipitate forms immediately upon adding this compound stock to the media.
Cause: The most likely cause is that the aqueous solubility of this compound has been exceeded due to a rapid change in solvent environment. The solubility in DMSO is irrelevant once the compound is introduced to the aqueous culture media.[2]
Solutions:
-
Optimize the Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, make an intermediate dilution of the DMSO stock in a small volume of pre-warmed media or a serum-containing aliquot. Then, add this intermediate dilution to the final volume of culture media.
-
Increase the Final DMSO Concentration (with caution): If your cells can tolerate it, increasing the final DMSO concentration slightly (e.g., from 0.1% to 0.25%) may help keep the compound in solution.[2] Always determine the maximum tolerable DMSO concentration for your specific cell line.
-
Lower the Working Concentration of this compound: If your experimental design allows, using a lower final concentration of the inhibitor will reduce the likelihood of precipitation.
Issue 2: The media becomes cloudy or a precipitate forms over time during incubation.
Cause: The compound may be slowly coming out of solution due to instability in the media over time or interactions with media components. Temperature changes can also affect solubility.
Solutions:
-
Pre-warm all components: Ensure your cell culture media, buffers, and the diluted this compound solution are all at the same temperature (e.g., 37°C) before mixing.
-
Consider the Role of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution.[6][7] If using serum-free media, you may face more significant solubility challenges. Sometimes, pre-incubating the inhibitor with a small amount of serum before diluting it into the media can help.
-
Use of Co-solvents or Surfactants: In some challenging cases, the use of co-solvents like polyethylene glycol (PEG) or non-ionic surfactants like Tween 80 can improve solubility.[8] However, these should be used with extreme caution and validated for their effects on your specific cell model.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and a fresh bottle of anhydrous DMSO to room temperature.
-
Gently tap the vial to ensure all the powder is at the bottom.
-
Following the manufacturer's instructions or based on the desired stock concentration (e.g., 10 mM), add the calculated volume of DMSO to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved.[4] If necessary, gentle warming up to 50°C can be applied, but do not overheat.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thaw an aliquot of the this compound DMSO stock at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform any initial serial dilutions of the concentrated stock in DMSO.[3]
-
To prepare the final working concentration, slowly add the diluted DMSO stock solution to the pre-warmed media while gently swirling. Do not add the media to the DMSO stock.
-
Visually inspect the medium for any signs of precipitation. A recommended practice is to place a drop of the final working solution on a microscope slide to check for precipitates.[4]
Data Presentation
Table 1: DMSO Tolerance in Various Cell Types
| Cell Type | Recommended Maximum DMSO Concentration |
| Most immortalized cell lines | 0.5%[5] |
| Primary cells | ≤ 0.1%[5] |
| Sensitive cell lines | ≤ 0.1% |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Immediate Precipitation | Exceeded aqueous solubility | Perform stepwise dilution; lower the final concentration. |
| Delayed Precipitation | Instability in media | Pre-warm all solutions; consider the role of serum. |
| Persistent Precipitation | Highly hydrophobic compound | Consider co-solvents (with caution); consult compound datasheet.[8] |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. How can I dissolve hydrophobic compounds in DMEM media? - ECHEMI [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. lifetein.com [lifetein.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pcsk9-IN-1 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor Pcsk9-IN-1 and analogous compounds. The information is designed to address specific issues that may be encountered during in vitro cytotoxicity assessment in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PCSK9 and its inhibitors like this compound?
A: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a critical role in regulating LDL (low-density lipoprotein) cholesterol levels in the body. It binds to the LDL receptor (LDLR) on the surface of liver cells, leading to the degradation of the LDLR. This reduction in LDLRs results in decreased clearance of LDL cholesterol from the bloodstream, leading to higher circulating levels.
Small molecule inhibitors of PCSK9, such as this compound, are designed to interfere with the interaction between PCSK9 and the LDLR. By blocking this interaction, these inhibitors prevent the degradation of the LDLR, allowing more receptors to be recycled back to the cell surface. This increased number of LDLRs enhances the clearance of LDL cholesterol from the circulation.
Recent studies have also suggested that PCSK9 may play a role in cancer progression through various mechanisms, including the regulation of cell proliferation and apoptosis. This has led to increased interest in assessing the cytotoxic effects of PCSK9 inhibitors in cancer cell lines.
Q2: I am not seeing the expected cytotoxic effect of my PCSK9 inhibitor. What are the possible reasons?
A: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Specificity: The cytotoxic effect of a compound can be highly dependent on the cell line being used. Some cell lines may have intrinsic resistance mechanisms or may not express the target at sufficient levels.
-
Compound Solubility and Stability: Small molecule inhibitors can have poor solubility in aqueous cell culture media. If the compound precipitates out of solution, its effective concentration will be much lower than intended. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the final culture medium. Also, consider the stability of the compound under your experimental conditions (e.g., temperature, light exposure).
-
Incorrect Dosing: The concentration range tested may be too low. It is crucial to perform a dose-response experiment over a wide range of concentrations to determine the IC50 value (the concentration at which 50% of the biological activity is inhibited).
-
Off-Target Effects: The observed biological effect, or lack thereof, might be due to the compound hitting unintended targets. It is important to consider the selectivity profile of the inhibitor.
Q3: My results from different cytotoxicity assays (e.g., MTT vs. LDH) are not consistent. Why?
A: Different cytotoxicity assays measure different cellular parameters, which can lead to varied results:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. A reduction in the MTT signal indicates a decrease in metabolic activity, which is often correlated with a decrease in cell viability. However, some compounds can interfere with cellular metabolism without directly causing cell death, leading to a misleading result.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis). It is a direct measure of cell lysis but may not detect apoptosis if membrane integrity is maintained in the early stages.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These assays detect specific markers of programmed cell death (apoptosis). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptosis or necrosis).
Discrepancies can arise if a compound induces apoptosis without immediate membrane rupture (low LDH release but positive Annexin V staining) or if it affects metabolism without causing cell death (decreased MTT signal but no LDH release or apoptosis).
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor Inactivity | 1. Verify Compound Integrity: Ensure the inhibitor has been stored correctly (temperature, light protection) and has not degraded. 2. Confirm Target Engagement: If possible, perform a target engagement assay to confirm that the inhibitor is binding to PCSK9 in your cellular model. |
| Sub-optimal Assay Conditions | 1. Optimize Cell Seeding Density: Too few or too many cells can affect the assay's dynamic range. Perform a cell titration experiment to find the optimal seeding density. 2. Extend Incubation Time: The cytotoxic effect may be time-dependent. Test different incubation periods with the inhibitor (e.g., 24, 48, 72 hours). |
| Inhibitor Solubility Issues | 1. Check for Precipitation: Visually inspect the culture wells for any signs of compound precipitation. 2. Use a Lower Concentration of Stock Solution: When preparing working solutions, use a lower concentration of the DMSO stock to minimize the final percentage of DMSO in the culture medium (typically <0.5%). |
Problem 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| MTT Assay | 1. Phenol Red Interference: Phenol red in the culture medium can interfere with the absorbance reading. Use phenol red-free medium for the assay. 2. Serum Interference: Components in serum can interact with MTT. Consider reducing the serum concentration or using serum-free medium during the MTT incubation step. |
| LDH Assay | 1. Basal LDH Release: Some cell lines have a high basal level of LDH release. Ensure you have a proper "untreated" control to subtract the background. 2. Mechanical Cell Lysis: Rough handling of the cells during seeding or media changes can cause membrane damage and LDH release. Handle cells gently. |
| Fluorescence-based Assays | 1. Compound Autofluorescence: The inhibitor itself may be fluorescent at the excitation and emission wavelengths used in the assay. Run a control with the compound in cell-free medium to check for autofluorescence. |
Quantitative Data on Small Molecule PCSK9 Inhibitors
Table 1: IC50 Values of Various Small Molecule PCSK9 Inhibitors
| Compound | IC50 (µM) | Assay Type | Reference |
| Brazilin | 2.19 | In vitro PCSK9-LDLR binding assay | [1] |
| Compound M12 | 0.91 | In vitro PPI inhibition test | [2] |
| Compound M27 | 0.76 | In vitro PPI inhibition test | [2] |
| SBC-115337 | 9.24 | In vitro PPI inhibition test | [2] |
| Pseurotin A | 1.20 | In vitro PCSK9-LDLR interaction | [3] |
Table 2: Reported Cytotoxicity of a Small Molecule PCSK9 Inhibitor
| Compound | Cell Lines | Observation | Concentration | Reference |
| E28362 | HepG2, AML12, HEK293a | No obvious toxicity | Up to 80 µM | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[4][5][6][7]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or analogous inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol provides a general framework for measuring cytotoxicity based on LDH release.[8][9][10][11][12]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or analogous inhibitor)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) at 200 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Controls:
-
Spontaneous LDH Release: Supernatant from vehicle-treated cells.
-
Maximum LDH Release: Add lysis buffer to untreated control wells 30 minutes before sample collection and collect the supernatant.
-
Medium Background: Culture medium without cells.
-
-
Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) * 100.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes a common method for detecting apoptosis by flow cytometry.[13][14]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound (or analogous inhibitor)
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cell populations.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for low cytotoxicity of this compound.
Caption: Simplified signaling pathway of PCSK9 and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting proprotein convertase subtilisin/kexin type 9 (PCSK9): from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. General Cytotoxicity Assessment by Means of the MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 13. PCSK9 promotes tumor growth by inhibiting tumor cell apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing Pcsk9-IN-1 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming the bioavailability challenges associated with the small molecule inhibitor, Pcsk9-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of my this compound compound low?
Low oral bioavailability for a compound like this compound is often attributed to poor aqueous solubility. Many new chemical entities (NCEs) are lipophilic and have high molecular weights, leading to dissolution-rate-limited absorption.[1] According to the Biopharmaceutics Classification System (BCS), such compounds typically fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making oral administration challenging.[2][3] The drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[4]
Q2: What are the critical first steps to characterize the bioavailability problem?
Before attempting to improve bioavailability, you must identify the root cause. The initial steps should involve:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of this compound in various aqueous and biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF)).
-
Permeability Assay: Use an in vitro model, such as the Caco-2 cell permeability assay, to assess the compound's ability to cross the intestinal epithelium.
-
LogP Determination: Calculate or experimentally determine the octanol-water partition coefficient (LogP) to understand the compound's lipophilicity.
These initial data points will help classify the compound and guide the selection of an appropriate formulation strategy.
Q3: Which formulation strategies are most effective for improving the oral bioavailability of poorly soluble compounds like this compound?
Several strategies can significantly enhance the bioavailability of poorly soluble drugs. The choice depends on the compound's specific properties and the desired formulation characteristics. Key approaches include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[5]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can enhance solubility and dissolution.[2][4] This prevents the drug from crystallizing and presents it in a higher energy state.
-
Lipid-Based Formulations: Encapsulating the compound in lipidic systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, or solid lipid nanoparticles (SLNs) can improve solubilization in the GI tract and may facilitate lymphatic absorption, bypassing first-pass metabolism.[6][7][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug by encapsulating the lipophilic molecule within a hydrophilic shell.[2]
Troubleshooting Guide for In Vivo Studies
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| No or very low plasma exposure after oral gavage. | 1. Poor Solubility: The compound did not dissolve in the GI tract. 2. Precipitation: The compound precipitated out of the dosing vehicle upon administration. 3. High First-Pass Metabolism: The drug was extensively metabolized in the liver before reaching systemic circulation.[1] | 1. Select an appropriate formulation strategy from the table below to improve solubility. 2. Use a vehicle in which the compound is more stable (e.g., a lipid-based formulation or a solution with co-solvents). 3. Consider co-administration with a metabolic inhibitor (use with caution and proper ethical approval) or switch to a different route of administration (e.g., intraperitoneal) to bypass the liver. |
| High inter-animal variability in plasma concentrations. | 1. Inconsistent Dosing: Inaccurate gavage technique or non-homogenous suspension. 2. Food Effects: Differences in food consumption among animals affecting GI physiology and drug absorption. 3. Formulation Instability: The drug is degrading or precipitating in the vehicle over time. | 1. Ensure the dosing formulation is a homogenous and stable suspension or solution. Use precise administration techniques. 2. Standardize feeding schedules and fast animals for a consistent period before dosing. 3. Prepare the formulation fresh before each use and assess its stability over the dosing period. |
| Compound precipitates in the dosing vehicle before administration. | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. Vehicle Incompatibility: The physicochemical properties of the vehicle are not suitable for the compound. | 1. Reduce the drug concentration. 2. Add co-solvents (e.g., PEG400, DMSO) or surfactants (e.g., Tween 80, Cremophor EL) to the vehicle to increase solubility.[3] 3. Switch to a different vehicle or formulation type (e.g., solid dispersion reconstituted before use). |
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The following table summarizes common formulation strategies and their general characteristics for enhancing the bioavailability of a poorly soluble compound like this compound.
| Strategy | Mechanism of Action | Typical Fold-Increase in Bioavailability | Key Excipients | Complexity |
| Micronization/ Nanosizing | Increases surface area for dissolution. | 2 to 5-fold | Stabilizers, surfactants | Moderate |
| Amorphous Solid Dispersion | Increases solubility by preventing crystallization.[4] | 5 to 20-fold | PVP, HPMC, Soluplus®, PEG | Moderate to High |
| Lipid-Based (SEDDS) | Solubilizes drug in lipid droplets, enhances absorption.[6] | 5 to 50-fold | Oils (e.g., Capryol), Surfactants (e.g., Cremophor), Co-solvents (e.g., Transcutol) | High |
| Cyclodextrin Complexation | Forms a water-soluble inclusion complex.[2] | 2 to 10-fold | β-Cyclodextrin, HP-β-CD | Low to Moderate |
Visualizations and Workflows
PCSK9 Signaling Pathway and Inhibition
The diagram below illustrates the mechanism of action for PCSK9. PCSK9 binds to the LDL receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the receptor in lysosomes. This reduces the number of LDLRs available to clear LDL cholesterol from the blood.[9][10] A small molecule inhibitor like this compound prevents the PCSK9-LDLR interaction, thereby increasing LDLR recycling and enhancing LDL cholesterol clearance.[11][12]
Experimental Workflow for Improving Bioavailability
This workflow provides a logical progression for selecting and testing a suitable formulation to improve the in vivo performance of this compound.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to quickly assess the solubility of this compound in different biorelevant media.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Media Preparation: Prepare relevant aqueous buffers (e.g., SGF, FaSSIF). Pre-warm the media to 37°C.
-
Assay Plate: Add a small volume of the DMSO stock solution to the pre-warmed media in a 96-well plate. The final DMSO concentration should be kept low (≤1%) to avoid solubility artifacts.
-
Incubation: Seal the plate and shake at 37°C for a specified time (e.g., 2 hours).
-
Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing against a standard curve.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a common lab-scale method to produce an amorphous solid dispersion.
-
Component Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolution: Dissolve both this compound and the chosen polymer in a common volatile organic solvent (e.g., methanol, acetone, or a mixture thereof) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Further dry the resulting solid film under a high vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Protocol 3: Basic Murine Pharmacokinetic (PK) Study Design
This protocol outlines the key steps for an initial in vivo evaluation of a new this compound formulation.
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), typically 8-10 weeks old. Acclimatize the animals for at least one week.
-
Grouping: Divide animals into groups (n=3-5 per group). Include a control group receiving the vehicle only and test groups for the unformulated "naïve" compound and the new formulation(s).
-
Dosing: Fast the animals overnight (with access to water). Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Compare the parameters between the naïve compound and the new formulation to determine the improvement in bioavailability.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nps.org.au [nps.org.au]
- 11. droracle.ai [droracle.ai]
- 12. m.youtube.com [m.youtube.com]
Addressing Pcsk9-IN-1 degradation in experimental setups
Welcome to the technical support center for Pcsk9-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental setups and to address potential challenges, particularly concerning its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that plays a critical role in cholesterol metabolism by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR). By inhibiting PCSK9, this compound prevents the degradation of LDLR, leading to an increased number of LDLRs on the cell surface. This, in turn, enhances the clearance of LDL-cholesterol from the circulation.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to adhere to the following storage guidelines, based on information for similar small molecule inhibitors:
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Note: For optimal results, it is highly recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Q3: In which solvents is this compound soluble?
Based on data from analogous small molecule PCSK9 inhibitors, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). For in vivo experiments, further dilution in aqueous solutions containing agents like PEG300, Tween-80, or corn oil may be necessary to ensure solubility and bioavailability. Always refer to the manufacturer's product data sheet for specific solubility information.
Q4: What is the typical workflow for a cell-based assay using this compound?
A general workflow for a cell-based assay, for instance, in HepG2 cells, would involve the following steps:
Troubleshooting Guide: this compound Degradation
Degradation of this compound can lead to inconsistent and unreliable experimental results. This guide provides a structured approach to identifying and mitigating potential degradation issues.
Problem 1: Reduced or No Inhibitory Activity
Possible Cause: Degradation of this compound in stock solution or working solution.
Troubleshooting Steps:
-
Prepare Fresh Stock Solution: Always prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Aliquot and Store Properly: Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Use Fresh Working Dilutions: Prepare working dilutions immediately before use from a fresh or properly stored stock aliquot. Do not store working dilutions in aqueous buffers for extended periods.
-
Perform a Positive Control: Use a known stable PCSK9 inhibitor, if available, to confirm that the assay system is working correctly.
-
Check Solvent Quality: Ensure the DMSO used is of high purity and anhydrous, as water content can promote hydrolysis.
Problem 2: Inconsistent Results Between Experiments
Possible Cause: Variable degradation of this compound due to differences in experimental conditions.
Troubleshooting Steps:
-
Standardize Incubation Times and Temperatures: Ensure that the incubation time and temperature are consistent across all experiments. Small variations can significantly impact the stability of the compound.
-
Assess Buffer Compatibility: The pH and composition of your experimental buffer can affect the stability of this compound. If you suspect buffer-related degradation, consider performing a stability test of this compound in your buffer over the time course of your experiment.
-
Minimize Light Exposure: Some small molecules are light-sensitive. Protect your stock and working solutions from light, especially during long incubations.
-
Evaluate Adsorption to Plastics: Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration. Using low-adhesion microplates and tubes can help mitigate this.
Decision Tree for Troubleshooting this compound Degradation
Experimental Protocols
While a specific, detailed protocol for this compound is not publicly available, the following general methodologies for key experiments are provided based on common practices for small molecule inhibitors targeting the PCSK9 pathway.
In Vitro PCSK9-LDLR Interaction Assay
This assay is designed to quantify the ability of this compound to disrupt the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant human PCSK9
-
Recombinant human LDLR ectodomain
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well ELISA plates
-
Detection antibody (e.g., anti-PCSK9-HRP)
-
Substrate for HRP (e.g., TMB)
-
Plate reader
Methodology:
-
Coat a 96-well plate with recombinant LDLR ectodomain overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate a fixed concentration of recombinant PCSK9 with the serially diluted this compound for 30-60 minutes at room temperature.
-
Add the PCSK9/Pcsk9-IN-1 mixtures to the LDLR-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate to remove unbound PCSK9.
-
Add the detection antibody (anti-PCSK9-HRP) and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value of this compound.
Cell-Based LDLR Expression Assay
This assay measures the effect of this compound on the cell surface levels of LDLR in a relevant cell line, such as HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Positive control (e.g., a known PCSK9 inhibitor)
-
Vehicle control (e.g., DMSO)
-
Primary antibody against LDLR
-
Fluorescently labeled secondary antibody
-
Flow cytometer or high-content imager
Methodology:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for a specified period (e.g., 24 hours).
-
After treatment, wash the cells with cold PBS.
-
Incubate the cells with the primary antibody against the extracellular domain of LDLR on ice for 1 hour.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody on ice, protected from light.
-
Wash the cells and resuspend in a suitable buffer for analysis.
-
Analyze the cell surface LDLR levels using a flow cytometer or a high-content imager.
PCSK9 Signaling Pathway
The following diagram illustrates the central role of PCSK9 in LDLR degradation and the point of intervention for this compound.
Technical Support Center: Cell Line-Specific Responses to Pcsk9-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pcsk9-IN-1, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information is tailored for researchers, scientists, and drug development professionals working with this compound in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).[1][2] Normally, PCSK9 binds to the LDLR on the surface of hepatocytes and other cells, targeting it for lysosomal degradation.[3][4][5] This process reduces the number of LDLRs available to clear LDL cholesterol from the circulation.[6][7] By inhibiting the PCSK9-LDLR interaction, this compound prevents LDLR degradation, leading to increased LDLR recycling to the cell surface and enhanced uptake of LDL.[8]
Q2: In which cell lines has the activity of small molecule PCSK9 inhibitors been evaluated?
A2: The activity of small molecule PCSK9 inhibitors has been primarily evaluated in human liver-derived cell lines, as the liver is the main site of PCSK9 expression and cholesterol metabolism. Commonly used cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): This is a widely used cell line for studying lipid metabolism and the effects of PCSK9 inhibitors.[9][10][11]
-
Huh7 (Human Hepatocellular Carcinoma): Another well-established human hepatoma cell line used for similar purposes.[11]
-
HEK293 (Human Embryonic Kidney): These cells are often used for mechanistic studies and to express recombinant PCSK9 and LDLR proteins for binding assays.[12]
Q3: What are the expected outcomes of successful this compound treatment in a responsive cell line?
A3: In a responsive cell line (e.g., HepG2), successful treatment with this compound should result in:
-
A dose-dependent increase in the cellular uptake of fluorescently labeled LDL.
-
An increase in the protein levels of the LDLR, which can be quantified by Western blot or ELISA.
-
A decrease in the amount of secreted PCSK9 in the cell culture medium, if the inhibitor also affects PCSK9 expression or secretion.
Q4: Are there known off-target effects of small molecule PCSK9 inhibitors?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, research into other small molecule inhibitors suggests potential for off-target activities. For instance, some compounds may interact with other proteins involved in lipid metabolism.[13][14] It is always recommended to perform counter-screening assays against related cellular targets to assess the specificity of the inhibitor you are working with.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No significant increase in LDL uptake after this compound treatment. | 1. Low endogenous PCSK9/LDLR expression: The chosen cell line may not express sufficient levels of PCSK9 and/or LDLR for a robust assay window. | - Confirm PCSK9 and LDLR expression levels in your cell line using qPCR or Western blot. Consider using a different cell line with higher expression, such as HepG2.[11] - Alternatively, you can exogenously add recombinant human PCSK9 to the culture medium to induce LDLR degradation, which can then be rescued by the inhibitor. |
| 2. Inhibitor inactivity or degradation: The compound may have degraded due to improper storage or handling. | - Verify the integrity and purity of your this compound stock. - Prepare fresh dilutions of the inhibitor for each experiment. - Include a positive control compound with known activity if available. | |
| 3. Suboptimal assay conditions: Incubation times, inhibitor concentration, or LDL concentration may not be optimal. | - Perform a dose-response experiment to determine the optimal concentration of this compound. - Optimize the incubation time with the inhibitor and with labeled LDL. A typical incubation time for LDL uptake is 4 hours. | |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell density across the plate can lead to variable results. | - Ensure proper cell counting and mixing before seeding. - Check for and minimize cell clumping. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| 2. Edge effects in multi-well plates: Wells on the outer edges of the plate are prone to evaporation, leading to altered cell growth and reagent concentrations. | - Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media instead. | |
| 3. Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability. | - Use calibrated pipettes and proper pipetting techniques. - For multi-well plates, consider using a multichannel pipette for adding reagents. | |
| Unexpected decrease in cell viability at higher inhibitor concentrations. | 1. Cytotoxicity of the inhibitor: The compound may be toxic to the cells at higher concentrations. | - Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assays to determine the cytotoxic concentration of this compound. - Use concentrations below the cytotoxic threshold for your experiments. |
| 2. Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic at the final concentration used in the assay. | - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including controls. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of various small molecule PCSK9 inhibitors in the HepG2 cell line. This data can serve as a reference for the expected potency of compounds like this compound.
| Compound | Assay Type | Cell Line | Reported Activity (IC50 or % Inhibition) | Reference |
| Compound 3f | PCSK9-LDLR Binding Assay (in vitro) | - | IC50 = 537 nM | [1] |
| Compound 3f | LDL Uptake Assay | HepG2 | Sub-micromolar activity | [1] |
| Berberine | PCSK9 mRNA Expression | HepG2 | 87% reduction in PCSK9 secretion | [9] |
| Epigallocatechin-3-gallate (EGCG) | HMG-R Activity & LDL-R Expression | HepG2 | Increased LDL-R mRNA expression | [9] |
| T9 Peptide | HMG-R Inhibition | HepG2 (mutant PCSK9) | IC50 = 99.5 µM | [9] |
Experimental Protocols
Protocol 1: LDL Uptake Assay in HepG2 Cells
This protocol describes a cell-based functional assay to measure the effect of this compound on the uptake of fluorescently labeled LDL.
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
Serum-free medium
-
This compound
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
-
Recombinant human PCSK9 (optional)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Cell Starvation: The next day, gently wash the cells with PBS and replace the growth medium with serum-free medium. Incubate for 16-24 hours to upregulate LDLR expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO). If using exogenous PCSK9, add it to the wells at a final concentration of ~1-5 µg/mL, both with and without the inhibitor. Incubate for 4-6 hours at 37°C.
-
LDL Uptake: Add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL. Incubate for 4 hours at 37°C, protected from light.
-
Wash and Read: Gently wash the cells three times with PBS to remove unbound LDL. Add PBS to each well.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent label.
-
Data Analysis: Normalize the fluorescence signal to the vehicle control. Plot the normalized values against the inhibitor concentration to determine the EC50.
Protocol 2: Western Blot for LDLR Expression
This protocol is for assessing the effect of this compound on LDLR protein levels.
Materials:
-
HepG2 cells
-
6-well tissue culture plates
-
This compound
-
Recombinant human PCSK9 (optional)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LDLR
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and grow to ~80% confluency. Treat the cells with varying concentrations of this compound (and recombinant PCSK9 if applicable) in serum-free medium for 16-24 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LDLR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities and normalize the LDLR signal to the loading control.
Visualizations
References
- 1. A small molecule inhibitor of PCSK9 that antagonizes LDL receptor binding via interaction with a cryptic PCSK9 binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Low-Density Lipoprotein Internalization, Degradation and Receptor Recycling Along Membrane Contact Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Low-Density Lipoprotein Internalization, Degradation and Receptor Recycling Along Membrane Contact Sites [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Reduction in PCSK9 levels induced by anacetrapib: an off-target effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Potential dual inhibitors of PCSK-9 and HMG-R from natural sources in cardiovascular risk management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification and in vitro characterization of two new PCSK9 Gain of Function variants found in patients with Familial Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PCSK9 and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of PCSK9 Inhibitors on Other than Low-Density Lipoprotein Cholesterol Lipid Variables - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating autofluorescence of Pcsk9-IN-1 in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate autofluorescence associated with the small molecule inhibitor Pcsk9-IN-1 and other sources during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when they absorb light.[1] Sources include endogenous molecules like collagen, NADH, and lipofuscin, as well as exogenous factors like fixatives.[1][2] Small molecule compounds, such as this compound, can also be inherently fluorescent, producing signals that can mask the specific fluorescence from your labeled probes.[3] This interference complicates data analysis by increasing background noise, reducing signal-to-noise ratio, and potentially leading to false-positive results.[4][5]
Q2: What is the primary mechanism of action for PCSK9?
A2: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein primarily secreted by the liver that plays a critical role in regulating LDL ("bad") cholesterol levels.[6][7] It functions by binding to LDL receptors (LDLR) on the surface of hepatocytes.[8] This binding targets the LDLR for degradation within lysosomes, preventing it from recycling back to the cell surface to clear more LDL from the bloodstream.[6][9] By promoting LDLR degradation, PCSK9 effectively reduces the liver's ability to remove LDL cholesterol, leading to higher levels in circulation.[8][10] Inhibitors of PCSK9 block this interaction, leading to more LDLRs on the cell surface and increased clearance of LDL cholesterol.[6]
Q3: How can I confirm if the background signal is from my sample (endogenous) or the this compound compound?
A3: A critical step is to use proper controls. Prepare three parallel samples:
-
Unstained Control: Cells or tissue with no fluorescent labels or compounds added. This will reveal the baseline endogenous autofluorescence.[1][11]
-
Compound-Only Control: Cells or tissue treated with this compound at the working concentration but without any fluorescent labels (e.g., antibodies). Image this sample using the same filter sets as your final experiment to see the specific contribution of the compound to the background signal.
-
Fully Stained (No Compound) Control: Your standard experimental staining protocol without the addition of this compound. This helps verify your staining specificity and signal strength in the absence of the compound.
Q4: Can a fluorescent compound like this compound still be a viable lead in a high-content screening (HCS) assay?
A4: Yes, but with caution. If a fluorescent compound shows bioactivity, it is crucial to confirm these results using an orthogonal assay—a method that does not rely on fluorescence—to ensure the observed effect is not an artifact of technological interference.[12] Counter-screens and selectivity assays can also help de-risk pursuing a fluorescent hit.[12]
Troubleshooting Guide: Mitigating Autofluorescence
This guide provides solutions to common issues encountered when dealing with autofluorescence from this compound and other sources.
Experimental Planning & Sample Preparation
Q: How should I select my fluorescent labels to minimize interference? A: Choose fluorophores that are spectrally distinct from the autofluorescence background.
-
Go Far-Red: Autofluorescence is often strongest in the blue and green regions of the spectrum.[13][14] Whenever possible, use bright, photostable fluorophores that excite and emit in the far-red (e.g., Alexa Fluor 647) or near-infrared (e.g., Alexa Fluor 750) range, where background is typically lower.[13][14][15]
-
Use Bright Dyes: Select modern, bright fluorophores (e.g., Alexa Fluor, CF® Dyes) with narrow emission spectra to improve signal-to-noise and make it easier to distinguish your signal from the broad spectrum of autofluorescence.[16]
Q: Which sample fixation method is best for reducing autofluorescence? A: The fixation method significantly impacts autofluorescence levels.
-
Avoid Glutaraldehyde: Aldehyde fixatives, particularly glutaraldehyde, react with amines in tissue to form fluorescent Schiff bases.[13][17] Paraformaldehyde (PFA) is generally a better choice than glutaraldehyde.
-
Minimize Fixation Time: Fix samples for the minimum time required to preserve morphology, as autofluorescence can increase with prolonged fixation and dehydration.[2][13]
-
Consider Alternatives: For cell culture experiments, fixing with ice-cold methanol or ethanol can be a good alternative as these organic solvents typically induce less autofluorescence than cross-linking aldehydes.[1][13]
-
Perfuse Tissues: If working with tissues, perfuse with PBS before fixation to remove red blood cells, as the heme groups are a source of autofluorescence.[2][13]
Chemical Quenching & Photobleaching
Q: When should I use a chemical quencher, and which one is appropriate? A: Chemical quenchers can be applied after fixation and permeabilization to reduce specific types of autofluorescence.
-
Sudan Black B (SBB): This is a lipophilic dye highly effective at quenching autofluorescence from lipofuscin, a granular pigment that accumulates in aged cells and tissues.[18][19][20] However, be aware that SBB can introduce its own background signal in the far-red channel, which must be considered when designing multicolor experiments.[19][21]
-
Commercial Reagents: Products like TrueBlack® are designed to quench lipofuscin with less off-target background in the far-red channels compared to SBB.[19][21] Reagents like TrueVIEW™ are formulated to reduce background from non-lipofuscin sources like collagen and elastin.[20]
-
Sodium Borohydride: This reagent can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[13][22]
Q: How can I use photobleaching to reduce background fluorescence? A: Photobleaching uses high-intensity light to intentionally destroy fluorescent molecules.
-
Pre-Staining Bleaching: Before applying your fluorescent antibodies or probes, expose your fixed and permeabilized sample to a strong, broad-spectrum light source (like an LED array or your microscope's illumination source at high power).[16][23] This will "burn out" much of the endogenous autofluorescence without affecting your subsequent specific labels. This technique is effective and does not require chemical additions.[23][24]
Advanced Imaging & Analysis Techniques
Q: What is spectral unmixing and how can it help separate this compound's signal? A: Spectral unmixing is a powerful computational technique for separating overlapping fluorescent signals.[4]
-
Principle: Instead of using simple filters, a spectral detector captures the entire emission spectrum from each pixel in your image. An algorithm then uses the known emission spectra of your specific fluorophore(s) and the autofluorescence (measured from a control sample) as "fingerprints" to calculate the contribution of each to the total signal.[4][25][26]
-
Application: This is one of the most effective methods for cleanly separating the signal of your probe from the autofluorescence of both the tissue and an interfering compound like this compound.[27][28]
Q: Is Fluorescence Lifetime Imaging (FLIM) a suitable option? A: Yes, FLIM can effectively separate signals even when they overlap spectrally.
-
Principle: FLIM measures the "fluorescence lifetime," which is the average time a fluorophore spends in the excited state before emitting a photon.[16] This lifetime is an intrinsic property of a molecule. Autofluorescent species often have very different lifetimes (typically short) compared to specific fluorescent probes (like ADOTA dyes, which have very long lifetimes).[16][29]
-
Application: By collecting lifetime information at each pixel, you can create an image where the contrast is based on lifetime rather than intensity, effectively removing the autofluorescence background.[29]
Data Summary & Visualizations
Quantitative Data Tables
Table 1: Comparison of Autofluorescence Mitigation Techniques
| Technique | Principle | Best For | Limitations | Citations |
| Far-Red Fluorophores | Shift detection to a spectral region with lower natural autofluorescence. | General purpose, especially for tissues with high green autofluorescence. | Requires appropriate filters and detectors on the imaging system. | [13][14] |
| Chemical Quenching (SBB) | A lipophilic dye masks autofluorescence from lipid-rich structures. | Aged tissues with high lipofuscin content. | Can introduce background in far-red channels; may quench specific signal slightly. | [19][21] |
| Photobleaching | Destroy autofluorescent molecules with high-intensity light before staining. | Aldehyde-fixed tissues and cells with significant endogenous background. | Can be time-consuming; requires a strong light source. | [16][23][24] |
| Spectral Unmixing | Computationally separates emission spectra of known fluorophores from background. | Complex samples with multiple overlapping signals, including compound fluorescence. | Requires a spectral detector and appropriate software; needs accurate reference spectra. | [4][25] |
| FLIM | Separates signals based on differences in fluorescence decay rates (lifetimes). | When spectral overlap is severe but lifetimes are distinct. | Requires specialized and more complex instrumentation (pulsed lasers, time-correlated detectors). | [16][29] |
Signaling Pathways and Workflows
Caption: PCSK9 binds to the LDLR, targeting it for degradation and reducing cholesterol clearance.
Caption: A workflow to select the appropriate strategy for reducing autofluorescence.
Detailed Experimental Protocols
Protocol 1: Sudan Black B (SBB) Staining to Quench Lipofuscin Autofluorescence
This protocol should be performed after immunofluorescent staining and before mounting.
Materials:
-
Sudan Black B (SBB) powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Staining jars
Procedure:
-
Prepare a 0.1% - 0.3% SBB solution by dissolving 0.1g - 0.3g of SBB powder in 100 mL of 70% ethanol.[18] Stir for at least one hour and filter through a 0.2 µm filter to remove any undissolved particles.
-
Following the final wash step of your immunofluorescence protocol, briefly wash the slides in PBS.
-
Immerse the slides in the SBB solution for 5-10 minutes at room temperature.[20] Incubation time may need to be optimized for your specific tissue type.
-
Quickly wash the slides in fresh 70% ethanol for 1-2 minutes to remove excess SBB stain.
-
Rinse the slides thoroughly in PBS three times for 5 minutes each.
-
Mount the slides with an aqueous mounting medium. Do not allow the sample to dry out.
Protocol 2: Pre-Staining Photobleaching of Endogenous Autofluorescence
This protocol should be performed after fixation and permeabilization but before incubation with any antibodies or fluorescent probes.
Materials:
-
Your fixed and permeabilized slides/samples in PBS.
-
A fluorescence microscope with a broad-spectrum light source (e.g., Mercury or Xenon lamp) or a dedicated LED array.[23]
Procedure:
-
Place your slide on the microscope stage.
-
Expose the sample to high-intensity, broad-spectrum light for a period ranging from 30 minutes to several hours.[24] The optimal time will depend on the tissue type and the intensity of your light source and must be determined empirically.
-
Tip: You can check the progress by briefly switching to imaging mode and acquiring an image of the background fluorescence. Continue bleaching until the background is significantly reduced.
-
-
After photobleaching, remove the slide and proceed immediately with your standard immunofluorescence staining protocol, starting with the blocking step.[23]
Protocol 3: General Workflow for Spectral Imaging and Linear Unmixing
This protocol outlines the key steps. Specific implementation will depend on your microscope's software (e.g., from Zeiss, Leica, Nikon).
Required Controls:
-
An unstained sample (to acquire the "autofluorescence" reference spectrum).
-
A sample stained with only your first fluorophore (e.g., Alexa Fluor 488).
-
A sample stained with only your second fluorophore (e.g., Alexa Fluor 647).
-
(If applicable) A sample treated with only this compound to capture its specific emission spectrum.
Procedure:
-
Acquire Reference Spectra: For each control sample, use the spectral detector to acquire a "lambda stack" (a series of images at different emission wavelengths). Use the software to generate a reference emission profile for each individual signal source (autofluorescence, each fluorophore, and the compound).[26]
-
Acquire Experimental Image: On your fully stained experimental sample, acquire a lambda stack covering the full emission range of all components.
-
Apply Linear Unmixing: In the analysis software, define the reference spectra you collected in Step 1. Apply the linear unmixing algorithm to the experimental lambda stack.[4]
-
Analyze Results: The software will generate a new set of images, where each image represents the calculated spatial distribution and intensity of only one component (e.g., one channel for your specific antibody, another for the autofluorescence), effectively separating the previously mixed signals.[26]
References
- 1. southernbiotech.com [southernbiotech.com]
- 2. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 3. Figure 9. [Fluorescent compound interferences in HCS...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 5. youtube.com [youtube.com]
- 6. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nps.org.au [nps.org.au]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. PCSK9 Inhibitors: Mechanism of Action, Efficacy, and Safety [imrpress.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Table 2. [Frequently asked questions about HCS artifacts and interferences]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. kb.10xgenomics.com [kb.10xgenomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Tech Tip: Battling Tissue Autofluorescence - Biotium [biotium.com]
- 20. Autofluorescence Quenching | Visikol [visikol.com]
- 21. zellbio.eu [zellbio.eu]
- 22. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 23. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 27. bio-rad.com [bio-rad.com]
- 28. beckman.com [beckman.com]
- 29. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Pcsk9-IN-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments using Pcsk9-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). PCSK9 is a protein that plays a critical role in regulating the levels of Low-Density Lipoprotein (LDL) cholesterol in the bloodstream. It functions by binding to the LDL receptor (LDLR) on the surface of liver cells, which leads to the degradation of the LDLR within the cell's lysosomes[1][2]. By degrading the LDLR, PCSK9 reduces the liver's ability to remove LDL cholesterol from the blood, leading to higher levels of circulating LDL cholesterol. This compound works by blocking the interaction between PCSK9 and the LDLR, which prevents LDLR degradation and results in more LDLRs on the cell surface available to clear LDL cholesterol from the circulation[3][4].
PCSK9 Signaling Pathway
Caption: PCSK9 binds to LDLR, leading to its degradation. This compound inhibits this interaction.
Q2: How do I determine the optimal incubation time for this compound treatment in my cell-based assay?
The optimal incubation time for this compound can vary depending on the cell type, the concentration of the inhibitor, and the specific experimental endpoint being measured. A time-course experiment is the most effective way to determine the ideal incubation period.
Experimental Protocol: Time-Course for Optimizing this compound Incubation
-
Cell Seeding: Plate your cells of interest (e.g., HepG2 cells) at a consistent density in a multi-well plate and allow them to adhere and reach the desired confluency, typically overnight.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in your cell culture medium to the final desired concentration. Include a vehicle control (medium with the same concentration of solvent) in your experimental design.
-
Time-Course Treatment: Treat the cells with this compound and the vehicle control for a range of time points. A typical starting range would be 6, 12, 24, 48, and 72 hours.
-
Endpoint Analysis: After each incubation period, harvest the cells and analyze your endpoint of interest. A common and relevant endpoint is the protein level of the LDL receptor (LDLR), which is expected to increase with effective PCSK9 inhibition. This can be measured by Western blotting or flow cytometry.
-
Data Analysis: Quantify the LDLR protein levels for each time point and normalize them to a loading control (e.g., GAPDH or beta-actin for Western blotting). Plot the normalized LDLR levels against the incubation time to identify the point at which the maximum effect is observed before any potential decline due to secondary effects or cytotoxicity.
Caption: A decision tree for troubleshooting experiments where this compound shows no effect.
Q4: I am observing cellular toxicity at longer incubation times. How can I mitigate this?
Cellular toxicity can confound your results. Here are some strategies to address this:
-
Toxicity Assay: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your time-course and dose-response experiments to determine the concentration and incubation time at which this compound becomes toxic to your cells.
-
Reduce Incubation Time: Based on your time-course experiment, select the earliest time point that gives a robust increase in LDLR levels without significant cell death.
-
Lower Concentration: If toxicity is observed even at shorter incubation times, try reducing the concentration of this compound. It is possible that a lower, non-toxic concentration is still effective at inhibiting PCSK9.
Data Presentation
The following table provides an example of how to structure the data from a time-course experiment to determine the optimal incubation time for this compound.
| Incubation Time (hours) | This compound Concentration (µM) | Normalized LDLR Protein Level (Fold Change vs. Vehicle) | Cell Viability (%) |
| 6 | 10 | 1.5 ± 0.2 | 98 ± 2 |
| 12 | 10 | 2.8 ± 0.3 | 97 ± 3 |
| 24 | 10 | 4.1 ± 0.4 | 95 ± 4 |
| 48 | 10 | 4.3 ± 0.5 | 80 ± 5 |
| 72 | 10 | 3.8 ± 0.6 | 65 ± 7 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Based on this hypothetical data, an incubation time of 24 hours would be optimal, as it provides the maximal increase in LDLR levels before a significant decrease in cell viability is observed at 48 and 72 hours.
References
Technical Support Center: Carrier Solvent Selection for Small Molecule PCSK9 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate carrier solvents for small molecule PCSK9 inhibitors, exemplified by compounds such as Pcsk9-IN-1 and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting small molecule PCSK9 inhibitors for in vitro experiments?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of small molecule PCSK9 inhibitors.[1][2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for your experiments. For some compounds, sonication may be recommended to aid dissolution in DMSO.[1] Always use freshly opened or anhydrous DMSO to minimize the impact of water absorption on compound solubility and stability.
Q2: I am observing precipitation of my PCSK9 inhibitor in my cell culture medium. What could be the cause and how can I resolve it?
Precipitation in aqueous media can occur if the final concentration of the inhibitor exceeds its solubility limit in the final buffer or if the percentage of the organic solvent (like DMSO) is too high, causing cellular toxicity.
Troubleshooting Steps:
-
Lower the Final Concentration: The final concentration of the inhibitor in your assay should be within its working range and below its solubility limit in the aqueous medium.
-
Reduce DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Some cell lines may be more sensitive, so it is best to run a vehicle control to assess the effect of the solvent on your cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your culture medium to reach the final desired concentration. This can help to prevent localized high concentrations that may lead to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor stock solution can sometimes improve solubility.
Q3: What are the recommended carrier solvents for in vivo studies with small molecule PCSK9 inhibitors?
For in vivo administration, a single solvent is often not sufficient due to the poor aqueous solubility of many small molecule inhibitors. A common approach is to use a co-solvent system. Several formulations have been reported for various PCSK9 inhibitors and can be used as a starting point.[2][3][4]
A widely used formulation for oral gavage or injection consists of a mixture of:
Alternative formulations may include:
It is crucial to prepare these formulations by adding each solvent sequentially and ensuring the compound is fully dissolved before adding the next component.[1]
Troubleshooting Guide: In Vivo Formulation Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | The compound has low solubility in the chosen vehicle. The order of solvent addition was incorrect. | Add solvents one by one, ensuring complete dissolution at each step. Gentle heating and/or sonication can be used to aid dissolution.[3] Consider trying an alternative formulation. |
| Solution is cloudy or a suspension forms. | The solubility limit in the vehicle has been exceeded. | Adjust the ratios of the co-solvents. For instance, the ratio of PEG300 and Tween-80 can be modified.[1] If a clear solution cannot be achieved, administration as a suspension may be necessary for certain routes like intraperitoneal injection, though this should be validated.[1] |
| Observed toxicity or adverse effects in animals. | The concentration of DMSO or other solvents may be too high. | For sensitive animals like nude mice, the DMSO concentration should be kept low (e.g., below 2%).[1] Always include a vehicle-only control group in your study to assess any effects of the carrier solvent itself. |
Quantitative Data Summary
The following table summarizes the solubility of various small molecule PCSK9 inhibitors as reported in their respective datasheets. This data can serve as a reference for preparing stock solutions.
| Compound | Solvent | Solubility | Reference |
| PCSK9-IN-10 | DMSO | 250 mg/mL (669.51 mM) | [2] |
| PCSK9-IN-11 | DMSO | 3.82 mg/mL (10.01 mM) | [1] |
| SBC-115076 | DMSO | ≥ 100 mg/mL (189.53 mM) | [3] |
| PCSK9 Inhibitor, EGF-A | Water | 25 mg/mL | [5] |
| DMSO | 100 mg/mL | [5] | |
| Ethanol | 5 mg/mL | [5] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of a Small Molecule PCSK9 Inhibitor in DMSO
-
Weigh the Compound: Accurately weigh the required amount of the PCSK9 inhibitor powder using a calibrated analytical balance. For example, for a compound with a molecular weight of 500 g/mol , to make 1 mL of a 10 mM solution, you would need 5 mg of the compound.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the inhibitor.
-
Dissolve the Compound: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the manufacturer.[1][2] Stock solutions in DMSO are typically stable for several months at -80°C.
Protocol for Preparation of an In Vivo Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is for preparing a 1 mL working solution.
-
Prepare Stock Solution: First, prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 10 mg/mL).
-
Combine Solvents: In a sterile microcentrifuge tube, add the following solvents in the specified order: a. 100 µL of the DMSO stock solution. b. 400 µL of PEG300. Mix thoroughly by vortexing or pipetting until the solution is clear. c. 50 µL of Tween-80. Mix again until the solution is homogeneous. d. 450 µL of sterile saline or PBS. Mix to obtain the final formulation.
-
Final Concentration: The final concentration of the inhibitor in this example would be 1 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final concentration for dosing.
-
Administration: The formulation should be prepared fresh on the day of use. Before administration, visually inspect the solution for any precipitation.
Visualizations
Caption: PCSK9 signaling pathway and the mechanism of its inhibition.
Caption: Troubleshooting workflow for carrier solvent selection.
References
Validation & Comparative
A Researcher's Guide to Cellular Target Validation of Small Molecule PCSK9 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the cellular target validation of Pcsk9-IN-1 and other small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). We delve into the experimental data of selected alternatives, outline detailed protocols for key validation assays, and visualize the underlying biological and experimental workflows.
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] By binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[2] This action prevents the LDLR from recycling back to the cell surface, thereby reducing the clearance of LDL-cholesterol (LDL-C) from the bloodstream and leading to elevated plasma LDL-C levels.[1] Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C and reducing the risk of cardiovascular disease.[3] While monoclonal antibodies and siRNA therapeutics are established inhibitors, the development of orally available small molecule inhibitors remains an area of intense research.[4]
This compound is a compound utilized in research for studying cardiovascular diseases. It functions as an inhibitor of PCSK9, which is pivotal in cholesterol metabolism. By blocking PCSK9, this compound facilitates the liver's uptake of LDL cholesterol, consequently lowering LDL levels in the blood. This positions it as a subject of investigation for potential treatments of hypercholesterolemia and atherosclerosis. At present, specific quantitative data on the inhibitory activity of this compound in cell-based assays, such as its half-maximal inhibitory concentration (IC50), is not publicly available.
This guide will focus on the methodologies used to validate such inhibitors and compare the publicly available data for alternative small molecule PCSK9 inhibitors.
Comparative Analysis of Small Molecule PCSK9 Inhibitors
The validation of a PCSK9 inhibitor in a cellular context involves quantifying its ability to counteract the function of PCSK9, which ultimately leads to an increase in LDLR protein levels and enhanced LDL-C uptake. Human hepatoma cell lines, such as HepG2 and Huh7, are standard models for these investigations as they endogenously express PCSK9 and LDLR.[5][6]
Below is a summary of reported activities for alternative small molecule PCSK9 inhibitors. This table illustrates how this compound would be compared had the data been available.
| Compound Name | Target Mechanism | Cell Line | Assay | Endpoint | Result |
| This compound | PCSK9 Inhibition | - | - | - | Data not available |
| PF-06446846 | Inhibits PCSK9 Translation | Huh7 | PCSK9 Secretion | IC50 | 0.3 µM |
| PCSK9-IN-11 | Inhibits PCSK9 Transcription | HepG2 | PCSK9 Transcription | IC50 | 5.7 µM |
| Berberine | Decreases PCSK9 mRNA | HepG2 | PCSK9 mRNA Expression | - | 77% reduction at 44 µM |
| Obovatolin A | Inhibits PCSK9 Expression | HepG2 | PCSK9 Expression | IC50 | 12.0 µM[7] |
Visualizing the PCSK9 Pathway and Experimental Workflow
To understand the context of target validation, it is crucial to visualize both the biological pathway and the experimental process.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results. Below are standard protocols for the key assays in PCSK9 inhibitor validation.
LDLR Protein Level Quantification via Western Blot
This assay directly measures the downstream effect of PCSK9 inhibition—the increase in LDLR protein.
a. Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) until they reach 70-80% confluency.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or alternative inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
b. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
c. Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LDLR (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize LDLR band intensity to the loading control.
Fluorescent LDL Uptake Assay
This functional assay measures the cell's capacity to internalize LDL, which should increase with effective PCSK9 inhibition.
-
Cell Plating and Treatment: Seed HepG2 cells in a 96-well black, clear-bottom plate and treat with inhibitors as described above.
-
LDL Incubation: After inhibitor treatment, replace the medium with a serum-free medium containing a fluorescently labeled LDL (e.g., DiI-LDL) at a concentration of 5-10 µg/mL.[9]
-
Uptake: Incubate the cells for 2-4 hours at 37°C to allow for LDL uptake.
-
Washing: Aspirate the DiI-LDL-containing medium and wash the cells three times with ice-cold PBS to remove extracellular DiI-LDL and stop uptake.
-
Quantification: Measure the intracellular fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~540 nm / ~570 nm for DiI). An increase in fluorescence intensity relative to the vehicle control indicates enhanced LDLR activity.
Cell Viability Assay (MTT/CCK-8)
This assay is crucial to ensure that the observed effects on LDLR are not due to cytotoxicity of the compound.
-
Cell Plating and Treatment: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and treat with a range of inhibitor concentrations for the same duration as the primary assays (24-48 hours).
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader at ~570 nm for the MTT assay or ~450 nm for the CCK-8 assay.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The compound should not exhibit significant cytotoxicity at the concentrations where it shows efficacy in the functional assays.
By employing these standardized assays and comparative analyses, researchers can effectively validate the cellular target engagement of this compound and other novel small molecule inhibitors, paving the way for the development of new oral therapies for hypercholesterolemia.
References
- 1. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. PCSK9 inhibitors: a patent review 2018-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules as inhibitors of PCSK9: Current status and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2022-5234 [excli.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. origene.com [origene.com]
- 9. ahajournals.org [ahajournals.org]
A Comparative Guide to Pcsk9-IN-1 and Other Small Molecule PCSK9 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a critical regulator of cholesterol homeostasis, making it a prime target for the development of novel lipid-lowering therapies. While monoclonal antibodies targeting PCSK9 have demonstrated significant efficacy, the pursuit of orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug discovery. This guide provides a detailed comparison of Pcsk9-IN-1 (also referred to as Pcsk9-IN-11) with other notable small molecule PCSK9 inhibitors, supported by experimental data to aid in research and development decisions.
Introduction to PCSK9 and Small Molecule Inhibition
PCSK9 is a serine protease that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1] This reduction in LDLR levels leads to decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, a major risk factor for atherosclerotic cardiovascular disease.[2] Small molecule inhibitors of PCSK9 aim to disrupt the PCSK9-LDLR interaction or inhibit PCSK9 activity through various mechanisms, ultimately leading to increased LDLR recycling and enhanced LDL-C uptake by liver cells.
Comparative Performance of Small Molecule PCSK9 Inhibitors
This section provides a quantitative comparison of this compound and other prominent small molecule PCSK9 inhibitors based on their in vitro, cellular, and in vivo activities.
Table 1: In Vitro and Cellular Activity of Small Molecule PCSK9 Inhibitors
| Compound | Target/Mechanism | In Vitro Assay | IC50 | Cellular Assay (Cell Line) | Cellular Activity |
| Pcsk9-IN-11 | PCSK9 transcriptional inhibitor | PCSK9 transcription in HepG2 cells | 5.7 µM | HepG2 | Dose-dependently decreases PCSK9 protein levels and increases LDLR expression.[3] |
| NYX-PCSK9i | Inhibits PCSK9-LDLR interaction | Biochemical binding assay | 323 nM | Human lymphocytes | Protects LDLR from PCSK9-directed degradation.[4][5] |
| AZD0780 | Binds to PCSK9 C-terminal domain | hPCSK9 affinity (KD) | 2.3 nM | HepG2 | Increases LDL-C uptake.[6] |
| MK-0616 | Inhibits PCSK9-LDLR interaction | PCSK9 inhibition in human plasma | 2.5 ± 0.1 nM | - | - |
Table 2: In Vivo Efficacy of Small Molecule PCSK9 Inhibitors
| Compound | Animal Model / Human Study | Dose | Route | LDL-C / Total Cholesterol Reduction |
| Pcsk9-IN-11 | Mice | 30 mg/kg/day for 8 weeks | Oral | Significantly suppresses hepatic PCSK9 expression.[3] |
| NYX-PCSK9i | APOE*3-Leiden.CETP mice | 50 mg/kg | Oral | 46% reduction in total cholesterol (monotherapy); 65% reduction in combination with atorvastatin.[7][8] |
| CVI-LM001 | Hyperlipidemic hamsters | 160 mg/kg/day for 4 weeks | Oral | Significant reduction in serum LDL-C.[9] |
| CVI-LM001 | Humans with elevated LDL-C (Phase 1b) | 300 mg/day for 28 days | Oral | 26.3% reduction in serum LDL-C.[9] |
| MK-0616 | Humans with hypercholesterolemia (Phase 2b) | 30 mg/day for 8 weeks | Oral | 60.9% reduction in LDL-C.[10] |
| AZD0780 | Humans with hypercholesterolemia (Phase 2) | 30 mg/day for 12 weeks | Oral | 50.7% reduction in LDL-C on top of statin therapy.[11] |
| NNC0385-0434 | Humans with hypercholesterolemia (Phase 2) | 100 mg/day for 12 weeks | Oral | 61.8 percentage point reduction in LDL cholesterol. |
Table 3: Pharmacokinetic Properties of Selected Small Molecule PCSK9 Inhibitors
| Compound | Species | Key Pharmacokinetic Parameters |
| Pcsk9-IN-11 | Mice | LD50 > 1000 mg/kg (oral).[3] |
| CVI-LM001 | Humans | Tmax: ~1-1.5 hours; Half-life: 32-45 hours (single dose), 62-68 hours (multiple doses).[9] |
| AZD0780 | Mice | Oral bioavailability: 63.5%; Half-life (oral): 2.9 hours.[6] |
| MK-0616 | Humans | Dose-dependent systemic absorption and long half-life.[12] |
Experimental Protocols
PCSK9-LDLR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is commonly used to screen for inhibitors of the PCSK9-LDLR interaction.
Principle: The assay measures the proximity between a Europium (Eu)-labeled LDLR ectodomain (donor) and a dye-labeled acceptor conjugated to biotinylated PCSK9 (acceptor). When in close proximity, excitation of the Eu-donor results in energy transfer to the acceptor, generating a FRET signal. Inhibitors of the PCSK9-LDLR interaction will disrupt this proximity, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Assay Buffer by diluting a 3x stock solution with distilled water.
-
Dilute the Dye-labeled acceptor 100-fold in 1x Assay Buffer.
-
Thaw the Eu-labeled LDLR (LDLR-Eu) on ice and dilute to 1 µg/ml in 1x Assay Buffer.
-
Dilute biotinylated PCSK9 to 6 µg/ml in 1x Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Prepare a master mixture containing the diluted Dye-labeled acceptor and LDLR-Eu in 1x Assay Buffer.
-
Add 13 µl of the master mixture to each well of a 384-well plate.
-
Add 2 µl of the test inhibitor solution or inhibitor buffer (for controls) to the appropriate wells.
-
Initiate the reaction by adding 5 µl of diluted biotinylated PCSK9 to the "Positive Control" and "Test Inhibitor" wells. Add 5 µl of 1x Assay Buffer to the "Negative Control" wells.
-
Incubate the plate at room temperature for 2 hours.
-
-
Data Acquisition and Analysis:
-
Read the fluorescent intensity using a microplate reader capable of TR-FRET.
-
Measure the Tb-donor emission at 620 nm and the dye-acceptor emission at 665 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
The percentage of inhibition is calculated relative to the positive and negative controls.
-
Cellular LDL Uptake Assay
This cell-based functional assay assesses the ability of PCSK9 inhibitors to enhance the uptake of LDL-C by liver cells.
Principle: HepG2 cells, a human hepatoma cell line that expresses LDLR, are treated with recombinant PCSK9 to induce LDLR degradation. The cells are then incubated with fluorescently labeled LDL (e.g., DiI-LDL). In the presence of a PCSK9 inhibitor, LDLR degradation is prevented, leading to increased uptake of the fluorescent LDL, which can be quantified.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Seed the cells in a 96-well plate at a density of approximately 25,000 cells per well and incubate overnight.
-
-
PCSK9 and Inhibitor Treatment:
-
Change the medium to serum-free DMEM and incubate for 24 hours to upregulate LDLR expression.
-
Treat the cells with recombinant PCSK9 (e.g., 10 µg/mL) in the presence or absence of the test inhibitor for 1 to 4 hours at 37°C.
-
-
LDL Uptake:
-
Add fluorescently labeled LDL (e.g., pHrodo™ Red Avidin-Labeled LDL, 10 µg/mL) to each well.
-
Incubate for 4 hours at 37°C to allow for LDL uptake.
-
-
Quantification:
-
Wash the cells with phosphate-buffered saline (PBS) to remove unbound fluorescent LDL.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence signal to the cell number, which can be determined using a cell viability assay (e.g., CyQuant).
-
Visualizing Key Pathways and Workflows
PCSK9 Signaling Pathway
Caption: The PCSK9 signaling pathway illustrating LDLR degradation and recycling.
Experimental Workflow for a Cellular LDL Uptake Assay
Caption: A typical workflow for a cell-based LDL uptake assay.
Conclusion
The landscape of small molecule PCSK9 inhibitors is rapidly evolving, with several promising candidates demonstrating significant LDL-C lowering potential in preclinical and clinical studies. Pcsk9-IN-11 shows activity as a PCSK9 transcriptional inhibitor, while other compounds like NYX-PCSK9i, AZD0780, and MK-0616 act by directly interfering with the PCSK9-LDLR interaction or binding to PCSK9. The comparative data presented in this guide highlights the diverse mechanisms and varying potencies of these inhibitors. The provided experimental protocols and workflow diagrams offer a practical resource for researchers aiming to evaluate and characterize novel small molecule inhibitors of PCSK9. As this field progresses, continued research and head-to-head comparative studies will be crucial in identifying the most promising oral therapies for the management of hypercholesterolemia.
References
- 1. scilit.com [scilit.com]
- 2. PCSK9: From Basic Science Discoveries to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NYX-PCSK9i | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 7. nyrada.com [nyrada.com]
- 8. researchgate.net [researchgate.net]
- 9. AZD0780, an oral PCSK9 inhibitor demonstrated significant LDL-C reduction on top of statin in Phase I trial [astrazeneca.com]
- 10. tandfonline.com [tandfonline.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel Oral PCSK9 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel, orally bioavailable small-molecule PCSK9 inhibitor, NYX-PCSK9i, against other emerging oral and established injectable PCSK9 inhibitors. The data presented is compiled from preclinical studies in validated animal models, offering a quantitative basis for comparison and insights into the therapeutic potential of these next-generation cholesterol-lowering agents.
Mechanism of Action: Disrupting the PCSK9-LDLR Interaction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis.[1] It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[1][2] This reduction in LDLR density diminishes the liver's capacity to clear low-density lipoprotein cholesterol (LDL-C) from circulation, leading to elevated plasma LDL-C levels, a primary driver of atherosclerotic cardiovascular disease.[1]
PCSK9 inhibitors, including monoclonal antibodies, siRNAs, and small molecules, disrupt the interaction between PCSK9 and the LDLR.[3] This preserves LDLR populations on the cell surface, enhancing the clearance of LDL-C from the bloodstream and consequently lowering plasma cholesterol levels.[2]
Below is a diagram illustrating the PCSK9 signaling pathway and the mechanism of action of PCSK9 inhibitors.
Caption: PCSK9 signaling pathway and inhibitor mechanism of action.
Comparative Efficacy of PCSK9 Inhibitors in Animal Models
The following table summarizes the in vivo efficacy of NYX-PCSK9i and other select PCSK9 inhibitors from preclinical studies.
| Inhibitor | Type | Animal Model | Dose | Key Efficacy Results | Reference |
| NYX-PCSK9i | Small Molecule (Oral) | APOE3-Leiden.CETP Mice | 30-50 mg/kg/day | Up to 57% reduction in plasma total cholesterol.[4][5] The majority of cholesterol lowering was in non-HDL fractions.[4][5] | [4][5] |
| NYX-PCSK9i + Atorvastatin | Small Molecule (Oral) + Statin | APOE3-Leiden.CETP Mice | 50 mg/kg/day NYX-PCSK9i | Additive suppression of plasma total cholesterol levels.[4] | [4] |
| P-21 | Small Molecule Nano-formulation (Oral) | Hypercholesterolemic Mice | Not specified | 50-90% reduction in LDL-C in a dose-dependent manner.[6] | [6] |
| MK-0616 | Small Molecule (Oral) | Human Clinical Trial (Phase II) | 6-30 mg/day | 41-60% reduction in LDL cholesterol.[7] | [7] |
| Evolocumab | Monoclonal Antibody (Subcutaneous) | Humanized PCSK9 Knock-in Mice | 10 mg/kg | Significant reduction in total plasma cholesterol.[8] | [8] |
| Alirocumab | Monoclonal Antibody (Subcutaneous) | Cynomolgus Monkeys | 10 mg/kg | Decreased plasma total cholesterol and LDL-C.[9] | [9] |
Detailed Experimental Protocols
In Vivo Efficacy Study of NYX-PCSK9i in APOE*3-Leiden.CETP Mice
-
Animal Model: Male and female hyperlipidemic APOE*3-Leiden.CETP mice were used. This model is characterized by a human-like lipoprotein profile and is sensitive to lipid-lowering therapies.[4]
-
Housing and Diet: Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle. They were fed a standard chow diet.
-
Drug Administration: NYX-PCSK9i was administered orally via gavage once daily for a specified treatment period (e.g., 5 weeks).[4] A vehicle control group received the formulation excipient. For combination studies, atorvastatin was co-administered.[4]
-
Blood Sampling and Analysis: Blood samples were collected at baseline and at specified intervals throughout the study. Plasma was isolated for the measurement of total cholesterol, HDL cholesterol, and non-HDL cholesterol using enzymatic assays. Plasma PCSK9 levels were determined using a commercial ELISA kit.[10]
-
Tissue Analysis: At the end of the study, liver tissue was collected for the analysis of hepatic LDLR protein expression via Western blot.[4] Fecal samples were also collected to measure cholesterol content.[5]
-
Statistical Analysis: Data were analyzed using appropriate statistical methods, such as ANOVA, to determine the significance of the observed effects compared to the vehicle control group.
General Protocol for In Vivo Evaluation of PCSK9 Inhibitors in Mice
-
Animal Model Selection: Commonly used models include wild-type mice, C57BL/6J mice on a high-fat diet to induce hypercholesterolemia, and humanized PCSK9 knock-in mice to assess the efficacy of human-specific inhibitors.[8][11]
-
Drug Formulation and Administration: The inhibitor is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage for small molecules, subcutaneous injection for monoclonal antibodies).[4][8] Dosing is typically performed daily or at intervals determined by the pharmacokinetic profile of the compound.
-
Efficacy Endpoints:
-
Lipid Profile: Measurement of plasma total cholesterol, LDL-C, HDL-C, and triglycerides at various time points.[9]
-
Target Engagement: Quantification of plasma PCSK9 levels to confirm the inhibitor is reaching its target.[10]
-
Mechanism of Action: Assessment of hepatic LDLR protein levels to verify the downstream effect of PCSK9 inhibition.[4]
-
-
Safety and Tolerability: Monitoring of animal body weight, food and water intake, and general health status. At the end of the study, key organs may be collected for histopathological analysis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vivo validation of a novel PCSK9 inhibitor.
Caption: A typical workflow for in vivo validation of a PCSK9 inhibitor.
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nps.org.au [nps.org.au]
- 3. PCSK9 Inhibition: From Current Advances to Evolving Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel oral nano-hepatic targeted anti-PCSK9 in hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. In vivo genome and base editing of a human PCSK9 knock-in hypercholesterolemic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. yecuris.com [yecuris.com]
- 10. nyrada.com [nyrada.com]
- 11. oaepublish.com [oaepublish.com]
A Head-to-Head Comparison of Novel Oral PCSK9 Inhibitors and Berberine in Cholesterol Management
For Researchers, Scientists, and Drug Development Professionals
The landscape of cholesterol-lowering therapies is rapidly evolving, with a growing interest in oral alternatives to injectable PCSK9 monoclonal antibodies. This guide provides a detailed, data-driven comparison of two distinct approaches to lowering LDL cholesterol: emerging synthetic oral small-molecule PCSK9 inhibitors and the naturally derived compound berberine. While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical and clinical data to offer an objective comparison of their mechanisms, efficacy, and pharmacokinetic profiles. Given the limited publicly available data on the specific research compound "Pcsk9-IN-1," this guide will focus on recently developed, well-characterized oral small-molecule PCSK9 inhibitors, such as AZD0780 and MK-0616, as representatives of this class.
Mechanism of Action: A Tale of Two Strategies
The primary mechanism for lowering LDL cholesterol for both classes of molecules involves the modulation of the PCSK9-LDLR pathway, albeit through different means.
Oral Small-Molecule PCSK9 Inhibitors (e.g., AZD0780, MK-0616): These synthetic compounds are designed to directly or indirectly inhibit the function of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR.[1][2] By inhibiting PCSK9, these small molecules prevent LDLR degradation, thereby increasing the number of LDLRs available to clear LDL cholesterol from the bloodstream.[3][4] Some novel oral inhibitors, like AZD0780, bind to a novel pocket on PCSK9, inhibiting its function without blocking the PCSK9-LDLR interaction itself, but rather by preventing the subsequent lysosomal degradation of the receptor.[5]
Berberine: This naturally occurring isoquinoline alkaloid exhibits a more pleiotropic mechanism of action. While it does influence the PCSK9 pathway, its primary effect is not through direct binding and inhibition of the PCSK9 protein. Instead, berberine has been shown to decrease the expression of the PCSK9 gene at the transcriptional level.[6] It achieves this, in part, by promoting the degradation of hepatocyte nuclear factor 1-alpha (HNF-1α), a key transcription factor for PCSK9.[7] Furthermore, a significant part of berberine's cholesterol-lowering effect is attributed to its ability to stabilize the LDLR mRNA, leading to increased LDLR protein expression and enhanced LDL uptake by liver cells.[5][8] Berberine also activates AMP-activated protein kinase (AMPK), which plays a role in suppressing lipid synthesis.[5]
Figure 1. Comparative Mechanisms of Action.
In Vitro and In Vivo Efficacy: A Quantitative Look
The efficacy of these compounds has been evaluated in a variety of preclinical and clinical settings. The following tables summarize the available quantitative data.
Table 1: In Vitro Efficacy
| Parameter | Oral Small-Molecule PCSK9 Inhibitor (PCSK9-IN-11) | Berberine |
| PCSK9 Inhibition (IC50) | 5.7 µM (transcriptional inhibition in HepG2 cells)[9] | Not typically reported as a direct binding inhibitor; acts on transcription. |
| Effect on LDLR Protein | Dose-dependent increase in LDLR expression.[9] | Increased LDLR protein expression. |
| LDL Uptake | Significantly increased DiI-LDL uptake by ~1.7-fold in HepG2 cells.[9] | Dose-dependent increase in DiI-LDL uptake in hepatoma cells.[8] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Compound | Dosing | Key Findings |
| High-Fat Diet C57BL/6 Mice | P-21 (Oral Small Molecule) | 1, 3, 10, 30 mg/kg | ~20%, 40%, 60%, and 90% LDL-C reduction, respectively.[10] |
| Hyperlipidemic APOE*3-Leiden.CETP Mice | NYX-PCSK9i (Oral Small Molecule) | Oral administration | Dose-dependent decrease in plasma total cholesterol of up to 57%.[11] |
| High-Fat Diet Induced Hyperlipidemic Rats | Berberine | 50, 100, 150 mg/kg/day for 8 weeks | Reduced plasma total cholesterol by 29-33% and non-HDL cholesterol by 31-41%.[12] |
| ApoE-/- Mice on High-Fat Diet | Berberine | 50 and 100 mg/kg/day | Significantly lowered total cholesterol, triglycerides, and LDL-C.[6] |
Table 3: Clinical Efficacy in Humans
| Compound | Study Phase | Population | Dosing | Key LDL-C Reduction Findings |
| MK-0616 | Phase 2b | Hypercholesterolemia | 6, 12, 18, 30 mg once daily for 8 weeks | -41.2%, -55.7%, -59.1%, and -60.9% vs. placebo, respectively.[1][2] |
| AZD0780 | Phase 2b | Dyslipidemia on statins | 30 mg once daily for 12 weeks | 50.7% reduction in LDL-C vs. placebo.[13] |
| Berberine | Meta-analysis of clinical trials | Hypercholesterolemia | 0.5 g to 1.5 g per day | Significant reduction in LDL-cholesterol.[14] One study reported a 25% reduction in LDL-C with 1g/day for 3 months.[15] |
Pharmacokinetics: The Challenge of Oral Delivery
A key differentiator between these two classes of compounds lies in their pharmacokinetic profiles.
Table 4: Pharmacokinetic Parameters
| Parameter | Oral Small-Molecule PCSK9 Inhibitors | Berberine |
| Bioavailability | Orally bioavailable, with compounds like MK-0616 showing dose-dependent systemic absorption.[8] A berberine derivative showed an oral bioavailability of 21.9%. | Generally low oral bioavailability. |
| Half-life | AZD0780 has an approximate 40-hour half-life.[5] MK-0616 has a long half-life.[8] | Short half-life, requiring multiple daily doses. |
| Dosing Frequency | Once daily for compounds like AZD0780 and MK-0616.[8][13] | Typically administered two to three times daily. |
| Food Effect | AZD0780 can be dosed without regard to food.[9] | Information not consistently reported. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays.
PCSK9 Transcriptional Inhibition Assay
Objective: To determine the effect of a test compound on the transcription of the PCSK9 gene in a human liver cell line.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media until they reach a desired confluency.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., PCSK9-IN-11, berberine) or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the PCSK9 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of PCSK9 mRNA is calculated using the delta-delta Ct method, comparing the expression in compound-treated cells to that in vehicle-treated cells. The IC50 value, the concentration at which 50% of PCSK9 transcription is inhibited, can then be determined.
Figure 2. PCSK9 Transcriptional Inhibition Assay Workflow.
LDL Uptake Assay
Objective: To measure the ability of cells to take up fluorescently labeled LDL from the culture medium, as an indicator of LDLR function.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in a multi-well plate and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with the test compound or vehicle control for a specified duration to allow for changes in LDLR expression.
-
LDL-Dye Incubation: The culture medium is replaced with a medium containing a fluorescently labeled LDL particle (e.g., DiI-LDL) and incubated for a set time (e.g., 4 hours).
-
Cell Washing and Fixation: The cells are washed to remove any unbound fluorescent LDL and then fixed.
-
Quantification: The amount of internalized fluorescent LDL can be quantified in two ways:
-
Fluorescence Microscopy: Cells are visualized under a fluorescence microscope, and images are captured for qualitative or semi-quantitative analysis.
-
Flow Cytometry: Cells are detached and analyzed by a flow cytometer to measure the fluorescence intensity of individual cells, providing a more quantitative measure of LDL uptake.
-
-
Data Analysis: The fluorescence intensity of compound-treated cells is compared to that of vehicle-treated cells to determine the fold-change in LDL uptake.
Figure 3. LDL Uptake Assay Workflow.
Conclusion
Both oral small-molecule PCSK9 inhibitors and berberine represent promising, patient-friendly approaches to managing hypercholesterolemia.
-
Oral Small-Molecule PCSK9 Inhibitors demonstrate high potency and specificity in directly or indirectly targeting PCSK9, leading to substantial reductions in LDL-C that are comparable to injectable therapies. Their development represents a significant step towards more convenient and potentially more accessible PCSK9-targeted treatment.
-
Berberine , on the other hand, offers a multi-targeted approach, influencing not only PCSK9 expression but also LDLR stability and broader lipid metabolism. While its potency on a per-milligram basis may be lower than synthetic inhibitors, and its bioavailability is a challenge, it has a long history of use and a well-established safety profile.
The choice between these approaches in a therapeutic development context will depend on the desired level of LDL-C reduction, the target patient population, and the overall risk-benefit profile. Further research, including direct comparative clinical trials, will be crucial to fully elucidate the relative merits of these two distinct strategies for oral cholesterol management.
References
- 1. Oral PCSK9 Inhibitor, MK-0616, Demonstrates Significant LDL-C Reduction in Phase 2b Trial - American College of Cardiology [acc.org]
- 2. Efficacy and safety of the oral PCSK9 inhibitor MK-0616: a phase 2b randomized controlled trial [natap.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Oral PCSK9 inhibitor shows promise in phase 1 trial - - PACE-CME [pace-cme.org]
- 5. jacc.org [jacc.org]
- 6. youtube.com [youtube.com]
- 7. New Oral PCSK9 Inhibitor: "MK-0616" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. jacc.org [jacc.org]
- 11. researchgate.net [researchgate.net]
- 12. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca-us.com]
- 13. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naturally Occurring PCSK9 Inhibitors: An Updated Review [mdpi.com]
- 15. Naturally Occurring PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of PCSK9 Inhibition on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different therapeutic modalities targeting Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and their effects on downstream signaling pathways. We focus on a representative oral small molecule inhibitor, Enlicitide (MK-0616), and compare its performance with established injectable biologics: Evolocumab, a monoclonal antibody, and Inclisiran, a small interfering RNA (siRNA).
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a crucial regulator of cholesterol metabolism.[1] By binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, PCSK9 targets the receptor for lysosomal degradation.[2] This action reduces the number of LDLRs available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, leading to elevated plasma LDL-C levels.[1][2] Inhibition of PCSK9 is a clinically validated strategy to increase LDLR availability, enhance LDL-C clearance, and thereby reduce the risk of atherosclerotic cardiovascular disease (ASCVD).[3]
Comparative Analysis of PCSK9 Inhibitors
The landscape of PCSK9 inhibitors has evolved from injectable monoclonal antibodies to include novel approaches like siRNA and oral small molecules. Each class of inhibitor presents a unique mechanism of action, pharmacokinetic profile, and clinical efficacy.
Mechanism of Action
-
Enlicitide (MK-0616): An oral macrocyclic peptide that binds to circulating PCSK9, preventing its interaction with the LDLR.[4][5]
-
Evolocumab: A fully human monoclonal antibody administered via subcutaneous injection that binds to circulating PCSK9, thereby inhibiting its binding to the LDLR.[2][6]
-
Inclisiran: A synthetic small interfering RNA (siRNA) administered subcutaneously that harnesses the body's natural RNA interference process to inhibit the synthesis of PCSK9 in the liver.[7][8]
Quantitative Data on Therapeutic Efficacy
The following tables summarize the clinical performance of Enlicitide (MK-0616), Evolocumab, and Inclisiran in reducing LDL-C and other atherogenic lipoproteins.
| Table 1: LDL-C Reduction in Clinical Trials | |||
| Inhibitor | Trial Phase | Dosage | Placebo-Adjusted LDL-C Reduction |
| Enlicitide (MK-0616) | Phase 2b | 30 mg once daily | 60.9%[9] |
| Evolocumab | Phase 3 (Pooled Data) | 140 mg every 2 weeks or 420 mg monthly | ~55-75%[10] |
| Inclisiran | Phase 3 (ORION-9, 10, 11) | 300 mg twice yearly | ~50%[11] |
| Table 2: Effects on Other Atherogenic Lipoproteins | |||
| Inhibitor | Apolipoprotein B (ApoB) Reduction | Lipoprotein(a) (Lp(a)) Reduction | Non-HDL-C Reduction |
| Enlicitide (MK-0616) | Up to 51.8% | Modest Reduction | Up to 55.8%[9] |
| Evolocumab | Data indicates significant reduction | ~20-25% | Data indicates significant reduction[10] |
| Inclisiran | Significant Reduction | Data indicates significant reduction | Significant Reduction[12] |
Experimental Protocols for Validating Downstream Effects
To validate the efficacy of a PCSK9 inhibitor like Enlicitide (MK-0616) and its impact on downstream signaling, a series of in vitro and in vivo experiments are essential.
Quantification of PCSK9 Levels (ELISA)
-
Objective: To measure the concentration of PCSK9 in serum or plasma to confirm target engagement.
-
Protocol Summary:
-
Prepare standards and samples in appropriate dilutions.
-
Add 100 µL of standard or sample to each well of a pre-coated ELISA plate.
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Wash wells and add 100 µL of prepared biotinylated antibody to each well. Incubate for 1 hour at room temperature.
-
Wash wells and add 100 µL of prepared Streptavidin-HRP solution. Incubate for 45 minutes at room temperature.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read absorbance at 450 nm immediately.[13]
-
Assessment of LDLR Protein Expression (Western Blot)
-
Objective: To determine the effect of the inhibitor on LDLR protein levels in liver tissue or cultured hepatocytes.
-
Protocol Summary:
-
Extract total protein from liver tissue or cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LDLR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize LDLR band intensity to a loading control like β-actin or GAPDH.
-
SREBP-2 Activity Assay (Transcription Factor ELISA)
-
Objective: To measure the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor for the LDLR gene, in response to changes in cellular cholesterol levels.
-
Protocol Summary:
-
Isolate nuclear extracts from treated and control cells.
-
Add prepared nuclear extracts to a 96-well plate with an immobilized dsDNA sequence containing the SREBP response element.
-
Incubate to allow SREBP-2 to bind to the DNA.
-
Add a primary antibody specific for SREBP-2.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance at 450 nm.[14][15]
-
Visualizing the Pathways and Processes
PCSK9 Signaling Pathway and Points of Inhibition
Caption: PCSK9 pathway and inhibitor action.
Experimental Workflow for Inhibitor Validation
References
- 1. PCSK9 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Emerging oral therapeutic strategies for inhibiting PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repathahcp.com [repathahcp.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. msd.com [msd.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Inclisiran, Low-Density Lipoprotein Cholesterol and Lipoprotein (a) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. caymanchem.com [caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Reproducibility of Pcsk9-IN-1 effects across different labs
For Researchers, Scientists, and Drug Development Professionals
The quest for potent and reproducible small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key focus in the development of novel therapies for hypercholesterolemia. Pcsk9-IN-1, a cyclic peptide, has emerged as a candidate in this area. This guide provides a comparative analysis of the available data on this compound to assess the reproducibility of its effects across different studies.
Executive Summary
Therefore, this guide will focus on presenting the data from the original publication as a baseline for any future reproducibility studies. It will also outline the experimental protocols that should be followed to allow for robust comparison of results across different laboratories.
Quantitative Data from Foundational Research
The seminal paper, "Series of Novel and Highly Potent Cyclic Peptide PCSK9 Inhibitors Derived from an mRNA Display Screen and Optimized via Structure-Based Design," provides the initial quantitative data for a series of cyclic peptides, including a compound identified as this compound by chemical suppliers. The key inhibitory activity is presented as a Ki value.
Table 1: Inhibitory Potency of this compound
| Compound | Assay Type | Target | Ki (nM) | Source Publication |
| This compound | Biochemical Assay | PCSK9 | 1.46 | --INVALID-LINK--[1][2] |
Note: The table presents the reported Ki value from the primary publication. To date, no other peer-reviewed studies have been identified that report quantitative data for this compound, preventing a direct comparison of values across different labs.
Experimental Protocols
To ensure that any future studies on this compound can be accurately compared, it is crucial to adhere to standardized and detailed experimental protocols. The following methodologies are based on the foundational research and common practices in the field.
Biochemical Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is critical for determining the direct inhibitory effect of a compound on the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR).
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against the PCSK9-LDLR interaction.
Materials:
-
Recombinant human PCSK9 protein
-
Recombinant human LDLR protein (extracellular domain)
-
TR-FRET donor and acceptor fluorophores (e.g., those compatible with Lanthascreen™ or HTRF® technologies)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 0.05% BSA, pH 7.4)
-
This compound (with confirmed purity and identity)
-
Microplates (e.g., 384-well, low-volume, non-binding surface)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the microplate, add the recombinant human PCSK9 protein.
-
Add the serially diluted this compound to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to PCSK9.
-
Add the recombinant human LDLR protein tagged with the TR-FRET acceptor.
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for PCSK9-LDLR binding.
-
Read the plate on a TR-FRET-capable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.
Cell-Based LDLR Degradation Assay
This assay assesses the functional effect of the inhibitor in a cellular context by measuring its ability to prevent PCSK9-mediated degradation of the LDLR.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in protecting cellular LDLR from degradation by exogenous PCSK9.
Materials:
-
Human hepatocyte cell line (e.g., HepG2 or Huh7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human PCSK9 protein
-
This compound
-
Lysis buffer
-
Antibodies for Western blotting (anti-LDLR, anti-PCSK9, and a loading control like anti-beta-actin)
-
Fluorescently labeled LDL (e.g., DiI-LDL) for uptake assays (alternative to Western blotting)
-
Flow cytometer or fluorescence microscope for LDL uptake analysis
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
The following day, replace the medium with a serum-free or low-serum medium.
-
Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1 hour).
-
Add recombinant human PCSK9 to the wells (at a concentration known to cause significant LDLR degradation).
-
Incubate for an extended period (e.g., 4-6 hours) to allow for LDLR degradation.
-
Wash the cells with PBS and lyse them.
-
Perform SDS-PAGE and Western blotting using antibodies against LDLR and a loading control.
-
Quantify the band intensities to determine the level of LDLR protection by this compound and calculate the EC50.
Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the mechanisms and experimental designs, the following diagrams are provided.
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for assessing this compound activity.
Conclusion
While this compound shows high potency in the initial discovery study, the broader scientific community lacks sufficient data to independently verify and reproduce these findings. For a comprehensive understanding of this compound's efficacy and to establish it as a reliable research tool or therapeutic lead, further studies from independent laboratories are essential. Adherence to the detailed protocols outlined in this guide will be paramount in generating comparable and reproducible data, which will ultimately determine the true potential of this PCSK9 inhibitor. Researchers are encouraged to publish their findings, including both positive and negative results, to contribute to a transparent and robust scientific record.
References
A Comparative In Vitro Analysis of the Small Molecule Inhibitor Pcsk9-IN-11 and the Monoclonal Antibody Evolocumab
For researchers, scientists, and drug development professionals, this guide provides a comparative in vitro analysis of two distinct inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9): the small molecule Pcsk9-IN-11 and the monoclonal antibody evolocumab. This comparison focuses on their mechanisms of action, binding affinities, and their effects on the PCSK9-low-density lipoprotein receptor (LDLR) interaction, supported by experimental data.
Mechanism of Action
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol metabolism. It functions by binding to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR. This reduction in LDLR levels results in decreased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby increasing plasma LDL-C levels.
Evolocumab is a human monoclonal antibody that binds with high affinity to the catalytic domain of circulating PCSK9. This binding sterically hinders the interaction between PCSK9 and the LDLR, preventing PCSK9-mediated LDLR degradation. As a result, LDLRs are recycled back to the cell surface, leading to increased LDL-C clearance from the circulation.
Pcsk9-IN-11 , on the other hand, is a small molecule inhibitor that acts intracellularly. It exhibits transcriptional inhibitory activity, reducing the expression of PCSK9 in liver cells (HepG2). By decreasing the production of PCSK9 protein, Pcsk9-IN-11 leads to an increase in LDLR protein levels, which in turn enhances the uptake of LDL-C by the cells.
Quantitative Data Comparison
The following tables summarize the in vitro performance of Pcsk9-IN-11 and evolocumab based on available experimental data.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Pcsk9-IN-11 | PCSK9 Transcription | HepG2 cells | 5.7 μM | [1] |
| NYX-PCSK9i* | PCSK9-LDLR Interaction | Biochemical Binding Assay | 323 nM | [2] |
| Evolocumab | PCSK9-LDLR Interaction | In vitro binding assay | 2.08 ± 1.21 nM |
| Inhibitor | Target | Assay Type | Binding Affinity (KD) | Reference |
| Evolocumab | Human PCSK9 | Surface Plasmon Resonance | 4 pM |
*NYX-PCSK9i is another small molecule inhibitor of the PCSK9-LDLR interaction, included for comparative purposes due to the availability of direct binding inhibition data.
Experimental Protocols
PCSK9-LDLR Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the interaction between PCSK9 and the LDLR.
-
Coating: A 96-well microplate is coated with recombinant human LDLR protein.
-
Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., BSA or non-fat milk in PBS) to prevent non-specific binding.
-
Incubation with Inhibitor: Recombinant human PCSK9 protein is pre-incubated with varying concentrations of the test inhibitor (Pcsk9-IN-11 or evolocumab).
-
Binding Reaction: The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow binding.
-
Detection: The plate is washed to remove unbound proteins. A primary antibody specific for PCSK9 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based LDL Uptake Assay
This assay measures the functional effect of PCSK9 inhibitors on the ability of cells to take up LDL.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a 96-well plate.
-
Treatment: The cells are treated with the test inhibitor (Pcsk9-IN-11 or evolocumab) at various concentrations for a specified period (e.g., 24 hours).
-
LDL Incubation: Fluorescently labeled LDL (e.g., DiI-LDL) is added to the cell culture medium.
-
Uptake: The cells are incubated for a period (e.g., 4 hours) to allow for the uptake of the fluorescently labeled LDL.
-
Washing: The cells are washed with PBS to remove any unbound fluorescent LDL.
-
Quantification: The fluorescence intensity within the cells is measured using a fluorescence microscope or a plate reader.
-
Data Analysis: An increase in fluorescence intensity compared to untreated control cells indicates enhanced LDL uptake.
Visualizations
References
Assessing the Long-Term In Vivo Effects of PCSK9 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of atherosclerotic cardiovascular disease risk. A diverse array of therapeutic modalities targeting PCSK9 have been developed, each with a unique mechanism of action and long-term in vivo profile. This guide provides a comprehensive comparison of a representative small molecule inhibitor, herein referred to as Pcsk9-IN-1, with other major classes of PCSK9 inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy and Safety of PCSK9 Inhibitors
The long-term in vivo effects of PCSK9 inhibitors are primarily assessed by their ability to sustainably reduce low-density lipoprotein cholesterol (LDL-C) levels and their overall safety profile. The following table summarizes key performance indicators for different classes of PCSK9 inhibitors based on extensive clinical and preclinical data.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | LDL-C Reduction | Dosing Frequency | Long-Term Safety/Tolerability |
| Small Molecule Inhibitor | This compound (hypothetical) | Binds to PCSK9 and prevents its interaction with the LDL receptor.[1] | Up to 60%[1] | Once daily (oral)[1] | Potential for off-target effects, long-term data emerging.[2] |
| Monoclonal Antibodies | Evolocumab, Alirocumab | Bind to circulating PCSK9, preventing its interaction with the LDL receptor.[3][4] | 45%-70%[5][6] | Subcutaneous injection every 2-4 weeks.[7][8] | Generally well-tolerated; injection site reactions are the most common adverse event.[9][10] |
| Small Interfering RNA (siRNA) | Inclisiran | Inhibits the translation of PCSK9 mRNA in hepatocytes, reducing PCSK9 synthesis.[2][7] | Up to 52%[7] | Subcutaneous injection twice a year (after initial doses).[7] | Good long-term safety profile; injection site reactions can occur.[2] |
| Gene Editing (CRISPR/Cas9) | VERVE-102 | Permanently inactivates the PCSK9 gene in hepatocytes.[2][11] | Sustained reduction of ~55% or more.[12] | Single intravenous infusion.[12] | Long-term safety is under investigation, with a focus on off-target effects and durability.[2][12] |
Signaling Pathway of PCSK9 and its Inhibition
PCSK9 reduces the number of LDL receptors on the surface of hepatocytes by targeting them for degradation.[3][13] By inhibiting PCSK9, the recycling of LDL receptors to the cell surface is enhanced, leading to increased clearance of LDL-C from the circulation.[3][14]
References
- 1. merck.com [merck.com]
- 2. labiotech.eu [labiotech.eu]
- 3. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Lessons learned from the PCSK9 inhibitor trials | MDedge [mdedge.com]
- 6. PCSK9 inhibitors in the prevention of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhf.org.uk [bhf.org.uk]
- 8. Top Repatha (evolocumab) alternatives and how to switch your Rx [singlecare.com]
- 9. Pharmacological Strategies beyond Statins: Ezetimibe and PCSK9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PCSK9 inhibition: A game changer in cholesterol management - Mayo Clinic [mayoclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Disposal of Pcsk9-IN-1: A Guide for Laboratory Professionals
Providing essential guidance on the safe and compliant disposal of the small molecule inhibitor Pcsk9-IN-1 is crucial for maintaining a safe laboratory environment and ensuring regulatory adherence. As a research compound, specific disposal protocols for this compound may not be readily available. However, by adhering to established best practices for chemical waste management, researchers can handle its disposal responsibly. This guide offers a procedural framework for the proper disposal of this compound, emphasizing the importance of consulting official safety documentation and institutional guidelines.
It is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposing of the compound. This document contains critical safety, handling, and disposal information specific to the chemical. In the absence of a specific SDS for this compound, a safety data sheet for a similar compound, PCSK9-IN-15, indicates that it is not classified as a hazardous substance or mixture[1]. However, it is crucial to confirm this for this compound.
Standard Operating Procedure for this compound Disposal
The following steps outline a general procedure for the disposal of this compound and associated waste. These steps should be adapted to comply with the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and sealable waste container.[3][4] Plastic bottles are often preferred over glass to minimize the risk of breakage.[2]
-
Never mix incompatible wastes.[3][4] For instance, do not mix acidic waste with basic waste or organic solvents with aqueous solutions unless you have confirmed their compatibility.
-
The liquid waste container must be labeled with the full chemical name of all contents and their approximate concentrations.[2][4]
-
2. Container Management:
-
All waste containers must be kept tightly sealed except when adding waste.[3] Leaving funnels in the container opening is generally not acceptable.[4]
-
Ensure that waste containers are made of a material compatible with the chemical waste being stored.[4]
-
Store waste containers in a designated and well-ventilated area, away from general laboratory traffic. Secondary containment should be used for all liquid hazardous waste.[3]
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4]
-
The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[3] Subsequent rinsate disposal should follow institutional guidelines.
-
After thorough rinsing and drying, the original labels on the container must be completely defaced or removed before the container is discarded as solid waste or recycled, according to your institution's procedures.[3]
4. Requesting Waste Pickup:
-
Once a waste container is full, or in accordance with your lab's regular schedule, contact your institution's EHS department to request a waste pickup.[3]
-
Ensure all required paperwork, such as hazardous waste tags, is completed accurately and attached to the container.[2] This typically includes listing the full chemical names of the contents, quantities, the date of waste generation, and the principal investigator's information.[2]
Key Experimental Protocols and Data Presentation
While specific experimental data on the disposal of this compound is not publicly available, the principles of chemical waste management are universal. The following table summarizes the key procedural steps for different forms of this compound waste.
| Waste Type | Collection Container | Key Disposal Steps |
| Solid this compound | Labeled, leak-proof solid waste container | - Segregate from other lab trash. - Label container with "this compound Waste". - Arrange for EHS pickup. |
| Liquid this compound (Aqueous) | Labeled, sealed, compatible liquid waste container | - Segregate from organic solvents. - Label with all chemical contents and concentrations. - Use secondary containment. - Arrange for EHS pickup. |
| Liquid this compound (in Organic Solvent) | Labeled, sealed, compatible solvent waste container | - Segregate halogenated and non-halogenated solvents if required by EHS.[4] - Label with all chemical contents and concentrations. - Use secondary containment. - Arrange for EHS pickup. |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled solid waste container | - Collect in a designated container. - Label as "this compound Contaminated Sharps" if applicable. - Arrange for EHS pickup. |
| Empty Stock Containers | N/A | - Triple-rinse with a suitable solvent. - Collect the first rinsate as hazardous waste.[3] - Deface original label. - Dispose of the container as per institutional guidelines.[3] |
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the decision-making and steps involved in the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific and compliant disposal procedures. Your institution's guidelines are the primary authority for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
